molecular formula C29H48O B1216724 Petrosterol CAS No. 67314-15-2

Petrosterol

カタログ番号: B1216724
CAS番号: 67314-15-2
分子量: 412.7 g/mol
InChIキー: AOOVLQXWRHMRMX-BFPAFGTMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Petrosterol is a bioactive sterol isolated from marine sponges of the genus Petrosia . This compound is of significant interest in natural product chemistry and pharmacology as a reference standard and a precursor in the biosynthetic pathways of other complex marine steroids with antiviral properties . Research into this compound has demonstrated promising biological activities. Studies indicate that it possesses notable anti-inflammatory properties, making it a compound of interest for investigating new therapeutic agents . Its role extends to serving as a critical biochemical precursor; the analysis of sterols in sponges like Petrosia weinbergi helps elucidate the stereochemical configurations of the side chains in potent antiviral metabolites, such as orthoesterols and weinbersterols, which are active against viruses like feline leukemia virus and human immunodeficiency virus (HIV) . Researchers value this compound for its utility in exploring marine steroid biosynthesis and its potential as a lead compound in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

67314-15-2

分子式

C29H48O

分子量

412.7 g/mol

IUPAC名

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-18(24-16-20(24)3)6-7-19(2)25-10-11-26-23-9-8-21-17-22(30)12-14-28(21,4)27(23)13-15-29(25,26)5/h8,18-20,22-27,30H,6-7,9-17H2,1-5H3/t18-,19-,20-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChIキー

AOOVLQXWRHMRMX-BFPAFGTMSA-N

SMILES

CC1CC1C(C)CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

異性体SMILES

C[C@@H]1C[C@H]1[C@H](C)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C

正規SMILES

CC1CC1C(C)CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

同義語

26,27-Dinorcholest-5-en-3-ol, 24-(2-methylcyclopropyl)-, (3beta,24R(1S,2R))-
petrosterol

製品の起源

United States

Foundational & Exploratory

Petrosterol: A Technical Guide to its Discovery and Significance in Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petrosterol, a unique C29 marine sterol characterized by a distinctive cyclopropane ring in its side chain, stands as a significant discovery from marine sponges of the genus Petrosia. First isolated from Petrosia ficiformis, this compound has garnered interest for its unusual chemical structure and its potential as a biosynthetic precursor to other bioactive marine natural products. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed account of its discovery, and protocols for its extraction and isolation. Furthermore, it delves into its biological activities and explores the current understanding of its complex biosynthetic pathway, offering insights for future research and drug development endeavors.

**1. Introduction

Marine sponges are a prolific source of novel and structurally diverse secondary metabolites, many of which exhibit potent biological activities. Among these, the sterols represent a class of compounds with significant chemical and biological importance. Unlike their terrestrial counterparts, marine sterols often feature unconventional side chains, a prime example of which is this compound. The discovery of this compound in sponges of the genus Petrosia has opened avenues for research into unique biosynthetic pathways and potential pharmacological applications. This document serves as an in-depth technical resource, consolidating the current knowledge on this compound for the scientific community.

Chemical and Physical Properties

This compound is a C29 sterol with the molecular formula C₂₉H₄₈O.[1] Its structure is distinguished by a cyclopropane ring at positions C-26 and C-27 of the sterol side chain.[1] The complete chemical name for this compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₄₈O--INVALID-LINK--
Molecular Weight412.7 g/mol --INVALID-LINK--
IUPAC Name(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol--INVALID-LINK--
CAS Number67314-15-2--INVALID-LINK--
AppearanceCrystalline solidGeneral knowledge
SolubilitySoluble in organic solvents such as chloroform, methanol, and ethyl acetate.General knowledge

Discovery and Occurrence

This compound was first identified as the major sterol in the marine sponge Petrosia ficiformis collected from the Bay of Naples. Its structure was confirmed through X-ray crystallography of a synthesized derivative. Subsequently, it has been reported in other sponges of the same genus, such as Petrosia weinbergi.[2] Sponges of the genus Petrosia are found in various marine environments, from temperate to tropical waters.

Table 2: Occurrence of this compound in Marine Sponges

Sponge SpeciesLocation of CollectionReference
Petrosia ficiformisBay of Naples
Petrosia weinbergiNot specified in the provided text[2]
Cribrochalina vasculumNot specified in the provided text[1]
Ianthella sp.Not specified in the provided text[1]

Experimental Protocols

Extraction and Isolation of this compound from Petrosia sp.

The following protocol is a generalized procedure based on methods reported for the extraction of sterols from marine sponges, including Petrosia weinbergi.[2]

1. Sample Preparation:

  • Collect fresh sponge material and freeze it immediately at -20°C to prevent degradation of secondary metabolites.

  • Lyophilize the frozen sponge tissue to remove water, and then grind the dried tissue into a fine powder.

2. Extraction:

  • Extract the powdered sponge tissue exhaustively with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (2:1, v/v) at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

  • Partition the crude extract between ethyl acetate (EtOAc) and water to separate compounds based on their polarity. The less polar sterols, including this compound, will preferentially partition into the EtOAc layer.

  • Collect the EtOAc layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the dried EtOAc extract in vacuo.

4. Chromatographic Purification:

  • Silica Gel Column Chromatography: Subject the concentrated EtOAc extract to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification using reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase such as methanol or acetonitrile. This step is crucial for obtaining highly pure this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sponge Frozen Sponge Material Powder Lyophilized & Powdered Sponge Sponge->Powder Lyophilization & Grinding Crude_Extract Crude Dichloromethane/Methanol Extract Powder->Crude_Extract Solvent Extraction EtOAc_Extract Ethyl Acetate Extract Crude_Extract->EtOAc_Extract Solvent Partitioning Silica_Fractions Silica Gel Fractions EtOAc_Extract->Silica_Fractions Silica Gel Chromatography Pure_this compound Pure this compound Silica_Fractions->Pure_this compound Reversed-Phase HPLC Analysis Spectroscopic Analysis (NMR, MS) Pure_this compound->Analysis

Caption: Workflow for the extraction and isolation of this compound.

Biological Activity

While extensive quantitative data on the specific biological activities of this compound are not widely available in the public domain, the unique structural features of this and other marine sterols suggest potential for various pharmacological effects. Research on related sterols and crude extracts from Petrosia sponges indicates potential cytotoxic, anti-inflammatory, and antiviral activities. Further focused studies are required to elucidate the specific bioactivity profile of pure this compound.

Biosynthesis

The biosynthesis of this compound is a complex process that deviates from the canonical sterol biosynthetic pathways observed in most other organisms. A key feature is the formation of the cyclopropane ring in the side chain. It is believed that S-adenosylmethionine (SAM) acts as a methyl donor in a reaction catalyzed by a specialized sterol methyltransferase (SMT).

The proposed biosynthetic pathway likely starts from a common sterol precursor such as lanosterol or cholesterol. A series of enzymatic modifications, including methylation and cyclization, lead to the formation of the unique this compound side chain. One of the key steps is thought to be an unprecedented cyclopropane-to-cyclopropane rearrangement.

G Lanosterol Lanosterol/Cholesterol Precursor Intermediate1 Side Chain Unsaturated Intermediate Lanosterol->Intermediate1 Desaturation Intermediate2 Methylated Intermediate Intermediate1->Intermediate2 Methylation (SAM, SMT) Intermediate3 Cyclopropane Intermediate 1 Intermediate2->Intermediate3 Initial Cyclopropanation This compound This compound Intermediate3->this compound Cyclopropane Rearrangement

Caption: Proposed biosynthetic pathway of this compound.

Conclusion and Future Perspectives

This compound remains a fascinating molecule for natural product chemists, biochemists, and pharmacologists. Its discovery has highlighted the chemical ingenuity of marine sponges and has provided a unique scaffold for further investigation. Future research should focus on several key areas:

  • Quantitative Biological Activity: Comprehensive screening of pure this compound in a variety of biological assays is necessary to determine its cytotoxic, anti-inflammatory, antiviral, and other potential therapeutic properties.

  • Elucidation of Biosynthetic Pathway: The precise enzymatic machinery responsible for the formation of the cyclopropane ring and the proposed rearrangement needs to be identified and characterized. This could involve genomic and transcriptomic analysis of Petrosia sponges.

  • Total Synthesis: The development of an efficient total synthesis of this compound and its analogs would provide a sustainable supply for biological testing and could enable the generation of novel derivatives with enhanced activity.

The continued exploration of this compound and other unique marine sterols holds significant promise for the discovery of new therapeutic agents and a deeper understanding of the biochemical diversity of the marine environment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of petrosterol and related sterols, a unique class of marine-derived natural products. Primarily found in marine sponges of the genus Petrosia, these cyclopropane-bearing sterols have garnered significant interest for their potential pharmacological applications, particularly their cytotoxic activity against various cancer cell lines. This document details their natural sources, presents quantitative data on their occurrence, outlines detailed experimental protocols for their extraction and analysis, and explores their known biological activities. Furthermore, it includes visualizations of experimental workflows and discusses the current understanding of their mechanism of action, offering a valuable resource for researchers in natural product chemistry, marine biology, and drug discovery.

Introduction

Marine invertebrates, particularly sponges, are a prolific source of novel secondary metabolites with diverse chemical structures and potent biological activities. Among these, this compound and its analogs represent a fascinating and promising group of steroidal compounds. Characterized by a unique cyclopropane ring in their side chain, these molecules exhibit significant cytotoxic effects, making them attractive candidates for further investigation in the development of new therapeutic agents. This guide aims to consolidate the current knowledge on this compound and related sterols, providing a technical foundation for researchers and drug development professionals.

Natural Sources and Quantitative Occurrence

This compound and its related sterols are predominantly isolated from marine sponges of the genus Petrosia. Several species have been identified as rich sources of these unique compounds. The concentration of these sterols can vary depending on the species, geographical location, and environmental conditions.

Table 1: Quantitative Occurrence of this compound and Related Sterols in Petrosia Sponges

Sterol NameSponge SpeciesConcentration (% of total sterols)Reference
This compoundPetrosia ficiformisMajor sterol[1]
(24S,28S)-24,28-methylenestigmast-5-en-3β-olPetrosia weinbergi6.6[2]
IsofucosterolPetrosia weinbergi37.6[2]
ClionasterolPetrosia weinbergi29.3[2]
This compound-3,6-dioneIanthella sp.-[3]
5α,6α-epoxy-petrosterolIanthella sp.-[3]

Note: Quantitative data for many of these compounds are not consistently reported as a percentage of wet or dry weight, but rather as a relative abundance within the sterol fraction or as the yield from a specific extraction.

Experimental Protocols

The isolation and purification of this compound and related sterols from their natural sources require specific and carefully optimized experimental procedures.

Extraction and Isolation of Sterols from Petrosia sp.

A common workflow for the extraction and isolation of sterols from Petrosia sponges is outlined below. This protocol is a composite based on methodologies described in the literature[4][5].

Experimental Workflow for Sterol Extraction from Petrosia sp.

Extraction_Workflow Sponge Sponge Material (e.g., Petrosia sp.) (Wet Weight: 6.4 kg) Extraction Extraction with Methanol (MeOH) Sponge->Extraction Partition Partitioning between Ethyl Acetate (EtOAc) and Water (H2O) Extraction->Partition EtOAc_Extract EtOAc Soluble Fraction (e.g., 10 g) Partition->EtOAc_Extract Silica_Gel Silica Gel Column Chromatography (Gradient Elution: Hexane, CH2Cl2, MeOH) EtOAc_Extract->Silica_Gel Fractions Fractions containing Sterols Silica_Gel->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Isolated_Sterols Isolated this compound and Related Sterols Purification->Isolated_Sterols

Caption: A generalized workflow for the extraction and isolation of sterols from Petrosia species.

Detailed Methodology:

  • Sample Collection and Preparation: Collect the sponge material (e.g., Petrosia sp.) and freeze it immediately to preserve the chemical constituents. The wet weight of the collected sponge should be recorded (e.g., 6.4 kg)[4].

  • Extraction: Homogenize the frozen sponge material and extract it exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract[4].

  • Solvent Partitioning: Partition the crude methanol extract between ethyl acetate (EtOAc) and water (H₂O). The organic layer, containing the less polar sterols, is separated and concentrated. For example, a 10 g EtOAc-soluble portion can be obtained from a 6.4 kg wet weight sponge[4].

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: Subject the EtOAc extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, typically starting with non-polar solvents like hexane and gradually increasing the polarity with dichloromethane (CH₂Cl₂) and methanol (MeOH). This initial separation yields several fractions[4].

    • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the sterols using reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water[6].

Analytical Methods

Accurate identification and quantification of this compound and its analogs are crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like sterols.

GC-MS Analysis Workflow

GCMS_Workflow Sterol_Sample Isolated Sterol Fraction Derivatization Derivatization (e.g., Silylation) (BSTFA/TMCS) Sterol_Sample->Derivatization GC_Injection Injection into GC-MS Derivatization->GC_Injection GC_Separation Separation on Capillary Column (e.g., HP-5MS) GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (Electron Ionization) GC_Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectra Library Comparison) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: A typical workflow for the analysis of sterols using Gas Chromatography-Mass Spectrometry.

Detailed GC-MS Protocol:

  • Derivatization: To increase volatility and thermal stability, sterols are often derivatized prior to GC-MS analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS)[7].

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used[7].

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[7].

    • Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, an initial temperature of 60°C held for 1 minute, then ramped to 315°C[7].

    • Injector Temperature: 280°C[7].

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used[8].

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Identification and Quantification: Identification is achieved by comparing the retention times and mass spectra of the analytes with those of known standards or by library matching. Quantification can be performed using an internal standard method.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

Detailed HPLC Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used for sterol analysis[9].

  • Mobile Phase: A mixture of organic solvents and water is used as the mobile phase. For example, a gradient of acetonitrile and water can be employed[6].

  • Detector: A UV detector is commonly used for the detection of sterols, typically at a wavelength of around 205-210 nm. An Evaporative Light Scattering Detector (ELSD) can also be utilized for compounds lacking a strong UV chromophore[6].

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes with those of external or internal standards.

Biological Activities and Signaling Pathways

This compound and its related sterols have demonstrated significant biological activities, with cytotoxicity against cancer cells being the most prominent.

Cytotoxicity

Numerous studies have reported the cytotoxic effects of sterols isolated from Petrosia species against a panel of human cancer cell lines.

Table 2: Cytotoxicity of Sterols from Petrosia Species (IC₅₀ values in µM)

CompoundMOLT-3 (Leukemia)HepG2 (Hepatocarcinoma)A549 (Lung)HuCCA-1 (Cholangiocarcinoma)HeLa (Cervical)MDA-MB-231 (Breast)Reference
Compound 15 (from Petrosia sp.)12.847.1037.9337.586.1118.01[4]

Note: "Compound 15" is a specific sterol isolated in the referenced study and its structure is detailed therein.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their cytotoxic effects are not yet fully elucidated. However, the study of other sterols, such as oxysterols, provides some potential avenues for investigation. Oxysterols are known to modulate various signaling pathways involved in cancer progression, including cell proliferation, apoptosis, and inflammation[10].

Potential Signaling Pathways for Sterol-Mediated Cytotoxicity

Signaling_Pathways cluster_sterol This compound / Related Sterols cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Sterol This compound Membrane Membrane Interaction Sterol->Membrane Apoptosis Apoptosis Induction (e.g., Caspase Activation) Membrane->Apoptosis Proliferation Inhibition of Cell Proliferation (e.g., Cell Cycle Arrest) Membrane->Proliferation Inflammation Modulation of Inflammatory Pathways (e.g., NF-κB) Membrane->Inflammation Cell_Death Cell_Death Apoptosis->Cell_Death Programmed Cell Death Tumor_Suppression Tumor_Suppression Proliferation->Tumor_Suppression Tumor Growth Inhibition

Caption: A hypothetical model of potential signaling pathways affected by this compound in cancer cells.

It is plausible that the unique cyclopropane side chain of this compound plays a crucial role in its biological activity, potentially by interacting with specific cellular targets such as membrane receptors or enzymes involved in key signaling cascades. Further research is needed to unravel the specific molecular targets and signaling pathways modulated by these intriguing marine sterols.

Conclusion and Future Directions

This compound and its related cyclopropane-containing sterols from marine sponges of the genus Petrosia represent a promising class of natural products with significant cytotoxic activity. This technical guide has provided a comprehensive overview of their natural sources, methods for their isolation and analysis, and their known biological effects. While progress has been made in characterizing these compounds, significant opportunities for future research remain. Elucidating the precise mechanisms of action and the specific signaling pathways involved in their cytotoxicity will be critical for their development as potential anticancer agents. Furthermore, exploring other Petrosia species and related marine organisms may lead to the discovery of novel analogs with enhanced potency and selectivity. The information compiled in this guide serves as a valuable resource to stimulate and support these future research endeavors.

References

Unraveling the Synthesis of Petrosterol: A Deep Dive into the Biosynthetic Pathway in Petrosia ficiformis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine sponge Petrosia ficiformis is a source of unique bioactive sterols, with petrosterol being a principal and structurally intriguing component. The presence of a cyclopropane ring in its side chain distinguishes it from more common sterols and hints at a fascinating and complex biosynthetic route. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, compiling known structural data and proposing a plausible enzymatic sequence. Detailed experimental protocols for the analysis of such compounds are also provided to facilitate further research in this area.

The Sterol Profile of Petrosia ficiformis

Petrosia ficiformis harbors a diverse array of sterols, many of which are minor or trace components. The most significant of these is this compound, characterized by a C29 backbone and a cyclopropane ring at C-25 and C-26 of the side chain.[1][2][3] The presence of other sterols, including ficisterol and various stanols, provides valuable clues for piecing together the biosynthetic puzzle.[1][4] A summary of the key sterols identified in Petrosia ficiformis is presented below.

Sterol Name Molecular Formula Key Structural Features Reference
This compoundC29H48O(26,27)-cycloaplysterol; cyclopropane ring at C-25 and C-26[1][3]
FicisterolC29H48O23-ethyl-24-methyl-27-norcholesta-5,25-dien-3β-ol[1][3]
Coprostanols-5β-dihydro nucleus[4]
(24R)-24,26-Dimethylcholesta-5,26-dien-3β-olC29H48O-[5]

A Proposed Biosynthetic Pathway for this compound

While the complete enzymatic pathway for this compound biosynthesis in Petrosia ficiformis has not been fully elucidated, a plausible route can be proposed based on the established principles of steroid biosynthesis in marine invertebrates and the structures of co-occurring sterols.[6] The pathway likely originates from a common C27 sterol precursor, such as desmosterol, which undergoes a series of modifications, primarily in the side chain, catalyzed by specific enzymes. It is also important to consider the potential role of symbiotic microorganisms in the production of these unique sterols, a common phenomenon in sponges.[7][8]

The key transformation is the formation of the cyclopropane ring. This is hypothesized to proceed through the action of a sterol methyltransferase (SMT) that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to a double bond in the sterol side chain, followed by a subsequent cyclization reaction.

Below is a diagram illustrating the proposed biosynthetic pathway from a common precursor to this compound.

G Proposed this compound Biosynthesis Pathway cluster_0 Common Sterol Precursor cluster_1 Side Chain Elongation cluster_2 Cyclopropanation Desmosterol Desmosterol Intermediate_1 24-Methylenecholesterol Desmosterol->Intermediate_1 SMT (SAM) Intermediate_2 24-Ethylidenecholesterol Intermediate_1->Intermediate_2 Isomerase/Reductase Intermediate_3 24Z-Ethylidenecholesterol Intermediate_2->Intermediate_3 Isomerase This compound This compound Intermediate_3->this compound SMT (SAM) / Cyclase

Caption: A proposed biosynthetic pathway for this compound in Petrosia ficiformis.

Experimental Protocols

The study of sterol biosynthesis in marine sponges requires a combination of sophisticated extraction, separation, and analytical techniques. Below are detailed methodologies for key experiments in this field.

Sterol Extraction and Purification from Sponge Tissue

This protocol outlines a standard procedure for the extraction and purification of sterols from sponge biomass.

Materials:

  • Fresh or frozen sponge tissue (Petrosia ficiformis)

  • Methanol (MeOH), Chloroform (CHCl3), Dichloromethane (CH2Cl2), Hexane, Ethyl acetate

  • Blender or homogenizer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Glass columns for chromatography

  • Standard laboratory glassware

Procedure:

  • Homogenization and Extraction:

    • Cut the sponge tissue into small pieces and homogenize in a blender with a mixture of CHCl3:MeOH (1:1, v/v).

    • Filter the homogenate and re-extract the residue twice more with the same solvent mixture.

    • Combine the filtrates and partition with water to remove water-soluble impurities.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Crude Extract Preparation:

    • Evaporate the solvent from the organic layer using a rotary evaporator to obtain the crude lipid extract.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of hexane.

    • Pack a glass column with silica gel slurry in hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding ethyl acetate.

    • Collect fractions and monitor the separation using TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., ceric sulfate spray) to visualize the sterol-containing fractions.

    • Pool the fractions containing compounds with similar Rf values to known sterol standards.

  • Final Purification:

    • Further purify the pooled fractions using high-performance liquid chromatography (HPLC) on a silica or C18 column to isolate individual sterols.

Structural Elucidation of Sterols

The precise chemical structure of isolated sterols is determined using a combination of spectrometric and spectroscopic techniques.

a) Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To determine the molecular weight and fragmentation pattern of the sterols, which aids in identifying the carbon skeleton and side-chain structure.

  • Sample Preparation: The purified sterol fractions are often derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Analysis: The retention time of the sterol derivative is compared to that of known standards. The mass spectrum provides the molecular ion peak and characteristic fragmentation patterns that reveal structural details.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide detailed information about the carbon-hydrogen framework of the molecule. 1H NMR provides information about the chemical environment of protons, while 13C NMR identifies the different carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms.

  • Sample Preparation: The purified sterol is dissolved in a deuterated solvent (e.g., CDCl3).

  • Instrumentation: A high-field NMR spectrometer.

  • Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are analyzed to definitively determine the stereochemistry and complete structure of the sterol.

Experimental Workflow

The general workflow for the investigation of sponge sterols, from collection to structural elucidation, is depicted in the following diagram.

G General Experimental Workflow for Sponge Sterol Analysis Sponge_Collection Sponge Collection and Preservation Extraction Extraction of Lipids Sponge_Collection->Extraction Fractionation Fractionation by Column Chromatography Extraction->Fractionation TLC_Analysis TLC Analysis of Fractions Fractionation->TLC_Analysis HPLC_Purification HPLC Purification of Sterol Fractions TLC_Analysis->HPLC_Purification Structural_Elucidation Structural Elucidation HPLC_Purification->Structural_Elucidation GCMS GC-MS Analysis Structural_Elucidation->GCMS NMR NMR Spectroscopy (1D and 2D) Structural_Elucidation->NMR

Caption: A generalized workflow for the analysis of sterols from marine sponges.

Future Directions

The proposed biosynthetic pathway for this compound provides a framework for future research. Key areas of investigation should include the identification and characterization of the specific enzymes, particularly the sterol methyltransferases, involved in the pathway. The recent sequencing of the Petrosia ficiformis genome may provide a valuable resource for identifying candidate genes encoding these enzymes.[9] Furthermore, isotopic labeling studies could be employed to trace the incorporation of precursors and definitively map the biosynthetic route. Unraveling the intricacies of this compound biosynthesis will not only advance our understanding of marine natural product chemistry but may also open avenues for the biotechnological production of these unique and potentially valuable compounds.

References

Biological function of Petrosterol in marine organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Function of Petrosterol in Marine Organisms

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This compound, a marine sterol characterized by a unique cyclopropane ring in its side chain, is a primary constituent of the cell membranes of sponges, particularly from the genus Petrosia.[1][2] While its fundamental role is structural, providing integrity to cellular membranes, emerging research into the broader class of marine sterols suggests a range of significant biological activities. This technical guide synthesizes the current understanding of this compound, from its isolation and structural characterization to its investigated and potential pharmacological functions. Due to the limited specific research on pure this compound, this document leverages data from closely related marine and plant sterols to infer potential mechanisms of action, including anti-inflammatory and anticancer activities. Detailed experimental protocols and visual pathways are provided to serve as a foundational resource for future research and drug development endeavors in this area.

Introduction: this compound Structure and Occurrence

This compound ((3β,24R(1S,2R))-24-(2-methylcyclopropyl)-26,27-Dinorcholest-5-en-3-ol) is a C29 steroid distinguished by a cyclopropane ring at positions C-25 and C-26 of its side chain.[1][3] This unique structural feature is a hallmark of certain marine invertebrates. The primary and most abundant source of this compound is the marine sponge Petrosia ficiformis, from which it was first isolated and structurally confirmed via X-ray crystallography.[1][2] It is the major sterol in this and other related sponges, suggesting a crucial role in membrane architecture and function.[2][4] Beyond its structural role, the broader family of marine sterols is known for a variety of bioactive properties, positioning this compound as a compound of interest for pharmacological investigation.[5]

Isolation and Characterization of this compound

The extraction and purification of this compound from its natural source, primarily the sponge Petrosia ficiformis, is a multi-step process requiring chromatographic separation and spectroscopic analysis for structural confirmation.

Experimental Workflow: Isolation and Purification

The general workflow involves extraction from the sponge tissue, followed by a series of chromatographic steps to isolate this compound from a complex mixture of other lipids and secondary metabolites.

G cluster_extraction Extraction & Initial Separation cluster_chromatography Chromatographic Purification cluster_analysis Structural Analysis Sponge Sponge Biomass (Petrosia ficiformis) Extract Crude Methanolic Extract Sponge->Extract Methanol Extraction Partition Solvent Partitioning (e.g., Hexane/Water) Extract->Partition Apolar Apolar Fraction Partition->Apolar Hexane Phase CC Silica Gel Column Chromatography Apolar->CC Fractions Sterol-Rich Fractions CC->Fractions HPLC Semi-preparative HPLC (Reversed-Phase) Fractions->HPLC Pure Pure this compound HPLC->Pure NMR NMR Spectroscopy (1H, 13C, 2D) Pure->NMR MS Mass Spectrometry (GC-MS, LC-MS) Pure->MS Xray X-ray Crystallography Pure->Xray

Caption: General experimental workflow for the isolation and characterization of this compound.

Biological Activities and Therapeutic Potential

While this compound itself has undergone limited specific bioactivity screening, crude extracts containing it, along with studies on analogous sterols, point toward significant therapeutic potential, particularly in anti-inflammatory and anticancer applications.

Anti-inflammatory Activity

Crude extracts from sponges containing this compound have demonstrated anti-inflammatory activity.[6] To understand the potential mechanism, we can examine quantitative data from studies on other phytosterols, which are structurally and functionally similar. Plant sterols have been shown to significantly attenuate inflammatory responses in cellular models.

Table 1: Quantitative Anti-inflammatory Effects of a Plant Sterol Food Supplement (PS-FS) in an Intestinal Co-Culture Model (Data sourced from a study on a plant sterol supplement, used here as a proxy for potential sterol activity).[7]

Parameter MeasuredTarget Cell/Molecule% Reduction vs. LPS-induced Control
IL-8 SecretionCaco-2 Cells28%
TNF-α SecretionRAW264.7 Macrophages9%
IL-6 SecretionRAW264.7 Macrophages54%
Reactive Oxygen Species (ROS)Caco-2 Cells47%
iNOS Protein ExpressionCaco-2 Cells27%
NF-κB p65 Nuclear TranslocationMacrophages39%
COX-2 Protein ExpressionMacrophages32%
PGE2 ProductionMacrophages27%

This data suggests a potent, multi-faceted anti-inflammatory effect, primarily through the inhibition of the NF-κB signaling pathway.

Anticancer Activity

Marine sterols are increasingly recognized as potential sources of anticancer compounds.[5] Studies on phytosterols have demonstrated significant anti-proliferative and pro-apoptotic effects against various cancer cell lines.[8][9]

Table 2: Anti-Proliferative Activity of Phytosterol-Rich Sub-fractions from Rice Bran Against Caco-2 Cancer Cells (Data sourced from a study on phytosterols, used here as a proxy for potential sterol activity).[10]

Sub-fractionIC₅₀ Value (μg/mL) at 24h
RBDS12.80
RBDS2> 2.80 (exact value not specified)
RBDS3> RBDS2 (exact value not specified)
RBDS4467.11

The low IC₅₀ values, particularly for the RBDS1 sub-fraction, indicate strong cytotoxic activity against cancer cells, suggesting that sterols like this compound could be valuable leads for oncological drug development.

Potential Mechanisms of Action & Signaling Pathways

The precise signaling pathways modulated by this compound are not yet elucidated. However, based on evidence from related sterols, we can propose likely mechanisms.

Proposed Anti-inflammatory Signaling Pathway

The data in Table 1 strongly implicates the NF-κB pathway as a primary target for the anti-inflammatory action of sterols.[7] This pathway is a central regulator of inflammatory gene expression.

G cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK This compound This compound (Hypothesized) This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_IkB IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_active Active NF-κB (Translocates to Nucleus) Nucleus Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Nucleus Induces NFkB_IkB->NFkB_active Releases

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Proposed Pro-Apoptotic Mechanism in Cancer Cells

The anticancer activity of phytosterols is often linked to the induction of apoptosis (programmed cell death). A key final step in this process is the activation of effector caspases, such as caspase-3 and caspase-7, which execute the dismantling of the cell.

G This compound This compound CancerCell Cancer Cell This compound->CancerCell Acts on Mitochondria Mitochondrial Stress (Intrinsic Pathway) CancerCell->Mitochondria Receptor Death Receptor Binding (Extrinsic Pathway) CancerCell->Receptor Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Activates Caspase8 Pro-Caspase-8 Receptor->Caspase8 Activates aCaspase9 Active Caspase-9 Caspase9->aCaspase9 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase37 Pro-Caspase-3/7 aCaspase9->Caspase37 Activates aCaspase8->Caspase37 Activates aCaspase37 Active Caspase-3/7 (Effector Caspases) Caspase37->aCaspase37 Apoptosis Apoptosis aCaspase37->Apoptosis Executes

References

An In-depth Technical Guide to the Physical and Chemical Properties of Petrosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petrosterol is a naturally occurring sterol found in marine sponges, most notably Petrosia ficiformis, Cribrochalina vasculum, and Ianthella sp.[1]. Its unique chemical structure, characterized by a cyclopropane ring within its side chain, distinguishes it from other sterols and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data from other marine sterols with similar structural features. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the molecular formula C₂₉H₄₈O, is classified as a cholestanoid.[1]. Its structure features the characteristic four-ring steroid nucleus and a complex side chain containing a methylcyclopropyl group.

Physical Properties
PropertyValueSource
Molecular Formula C₂₉H₄₈OPubChem[1]
Molecular Weight 412.7 g/mol PubChem[1]
Monoisotopic Mass 412.370516150 DaPubChem[1]
Appearance White crystalline powder (presumed)General knowledge of sterols
Melting Point Data not available
Boiling Point Data not available
Optical Rotation Data not available
Chemical Properties
PropertyValueSource
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-olPubChem[1]
SMILES C[C@@H]1C[C@H]1--INVALID-LINK--CC--INVALID-LINK--[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC--INVALID-LINK--O)C)CPubChem[1]
InChI Key AOOVLQXWRHMRMX-BFPAFGTMSA-NPubChem[1]
Solubility

Specific solubility data for this compound is not available. However, based on the general solubility of phytosterols, it is expected to be insoluble in water and soluble in organic solvents.

SolventSolubility
WaterInsoluble (presumed)
Organic Solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate)Soluble (presumed)

Spectroscopic Data

Detailed spectral data for this compound is limited in the public domain. The following sections provide an overview of the expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts for this compound are not available in the searched literature. The presence of the cyclopropane ring and the complex stereochemistry of the side chain would result in a highly detailed and specific NMR spectrum.

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not provided, the fragmentation pattern of sterols is well-documented. Key fragmentation would involve the loss of the hydroxyl group, cleavage of the steroid nucleus, and fragmentation of the side chain. The molecular ion peak [M]⁺ would be expected at m/z 412.7.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H (alcohol)3500-3200 (broad)
C-H (alkane)3000-2850
C=C (alkene)1680-1640
C-O (alcohol)1260-1050

Experimental Protocols

Isolation and Purification of Sterols from Marine Sponges (General Protocol)

This protocol outlines a general procedure for the isolation and purification of sterols from marine sponges, which would be applicable for obtaining this compound from Petrosia ficiformis.

Fig. 1: General workflow for the isolation of this compound.

Methodology:

  • Sample Collection and Preparation: Collect fresh sponge material (e.g., Petrosia ficiformis). Clean the sponge of any debris and freeze-dry or air-dry the sample. Grind the dried sponge into a fine powder.

  • Extraction: Macerate the powdered sponge material with a suitable organic solvent system, such as a mixture of dichloromethane and methanol (1:1 v/v), at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction of the lipids.

  • Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Partition the crude extract between n-hexane and methanol/water to separate nonpolar and polar compounds. The sterols will typically be found in the n-hexane fraction.

  • Column Chromatography: Subject the n-hexane fraction to column chromatography on silica gel. Elute with a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to separate the different classes of lipids. Monitor the fractions by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Further purify the sterol-containing fractions using reversed-phase HPLC with a suitable solvent system (e.g., methanol/water or acetonitrile/water) to isolate pure this compound.

  • Spectroscopic Characterization: Confirm the structure and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H, ¹³C, COSY, HMBC), MS, and IR spectroscopy.

Chemical Reactions and Stability

Specific data on the chemical reactivity and stability of this compound is not well-documented. As a sterol, it is expected to undergo reactions typical of alcohols and alkenes. The presence of the cyclopropane ring may impart unique reactivity. Phytosterols, in general, are susceptible to oxidation, especially at elevated temperatures and in the presence of light and oxygen.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on other phytosterols and marine sterols with cyclopropane side chains suggests potential cytotoxic and anti-inflammatory properties. For instance, some studies have shown that phytosterols can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.

Postulated Anti-Inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which phytosterols, and potentially this compound, may exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Phytosterol Phytosterol (e.g., this compound) Receptor Receptor Phytosterol->Receptor IKK IKK Receptor->IKK IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Degradation (Inhibited) IkB_NFkB IκBα-NF-κB (Inactive) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active Translocation (Blocked) DNA DNA NFkB_active->DNA Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) Transcription->Inflammatory_Genes

Fig. 2: Postulated anti-inflammatory action of phytosterols via NF-κB pathway inhibition.

Pathway Description:

In a typical inflammatory response, the activation of receptors on the cell surface leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the transcription factor NF-κB, allowing it to translocate into the nucleus and promote the transcription of pro-inflammatory genes. Phytosterols may inhibit this pathway by preventing the activation of IKK, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the inflammatory cascade.

Conclusion

This compound remains a fascinating and understudied marine natural product. Its unique structural features suggest the potential for novel biological activities. This guide has summarized the currently available physical and chemical data for this compound. However, significant gaps in the experimental data exist, particularly concerning its physical properties, detailed spectroscopic characterization, and specific biological mechanisms. Further research, beginning with the full characterization of this molecule as described in the primary literature, is essential to unlock its full potential for applications in research and drug development.

References

Petrosterol: A Technical Guide to its Chemical Identity, Biological Activity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petrosterol, a naturally occurring sterol found in marine sponges, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, biological activities, and methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the properties and applications of this marine-derived compound.

Chemical Identifiers and Properties

This compound is a C29 marine sterol characterized by a unique cyclopropane ring in its side chain. Its chemical identity is established through various identifiers, which are crucial for accurate documentation and research.

Identifier TypeValueSource
CAS Number 67314-15-2PubChem
Molecular Formula C₂₉H₄₈OPubChem
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,5R)-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-olPubChem
InChI InChI=1S/C29H48O/c1-18(24-16-20(24)3)6-7-19(2)25-10-11-26-23-9-8-21-17-22(30)12-14-27(21)28(23,4)15-13-29(25,26)5/h18-26,30H,6-17H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26+,28+,29-/m1/s1PubChem
InChIKey MYSVYXAPJVICDE-KWHVYTJSSA-NPubChem
SMILES C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@HC5C[C@H]5CPubChem
Canonical SMILES C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C">C@HC5C[C@H]5CPubChem
Molecular Weight 412.7 g/mol PubChem

Biological Activity and Therapeutic Potential

This compound has been primarily isolated from marine sponges, notably from the species Petrosia ficiformis and Ianthella sp. Research has indicated that this compound and its derivatives possess significant biological activities, particularly cytotoxic effects against a range of human cancer cell lines.

Anticancer Activity

Studies have demonstrated that this compound and its oxidized derivatives, this compound-3,6-dione and 5alpha,6alpha-epoxy-petrosterol, exhibit cytotoxic activity against several human cancer cell lines, including:

  • A549 (Lung carcinoma)

  • HL-60 (Promyelocytic leukemia)

  • MCF-7 (Breast adenocarcinoma)

  • SK-OV-3 (Ovarian cancer)

  • U937 (Histiocytic lymphoma)

Furthermore, the derivatives of this compound have been shown to induce apoptosis in HL-60 cells, suggesting a potential mechanism for their anticancer effects.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, the broader class of phytosterols, to which this compound belongs, has been shown to possess anti-inflammatory effects. The potential mechanisms for these effects are thought to involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. Further research is warranted to specifically elucidate the anti-inflammatory potential and mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its biological activities.

Isolation of this compound from Petrosia ficiformis

The following protocol outlines a general procedure for the extraction and isolation of this compound from the marine sponge Petrosia ficiformis. Optimization of the protocol may be required based on the specific sample and laboratory conditions.

Materials:

  • Fresh or frozen Petrosia ficiformis sponge tissue

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Extraction:

    • Homogenize the sponge tissue with a blender.

    • Extract the homogenized tissue sequentially with a mixture of MeOH and CH₂Cl₂ (1:1 v/v) at room temperature. Repeat the extraction process three times to ensure complete extraction of the compounds.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of CH₂Cl₂ and adsorb it onto a small amount of silica gel.

    • Pack a silica gel column with hexane.

    • Apply the adsorbed crude extract to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing compounds with similar TLC profiles.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using a C18 reverse-phase HPLC column.

    • Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water. The specific ratio will need to be optimized.

    • Monitor the elution at a suitable wavelength (e.g., 205 nm) and collect the peak corresponding to this compound.

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G Sponge Petrosia ficiformis Tissue Homogenization Homogenization Sponge->Homogenization Extraction Solvent Extraction (MeOH:CH2Cl2) Homogenization->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaColumn Silica Gel Column Chromatography CrudeExtract->SilicaColumn Fractions Fractions SilicaColumn->Fractions HPLC Reverse-Phase HPLC Fractions->HPLC This compound Pure this compound HPLC->this compound

Workflow for the isolation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HL-60, MCF-7, SK-OV-3, U937)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization:

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed Cells in 96-well Plate B Treat with this compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Read Absorbance E->F

Experimental workflow for the MTT assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Materials:

  • HL-60 cells

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat HL-60 cells with different concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

G A Treat HL-60 Cells with this compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Flow Cytometry Analysis C->D E Data Analysis (% Apoptotic Cells) D->E

Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, the anticancer and anti-inflammatory activities of the broader class of phytosterols are known to involve the regulation of key cellular signaling cascades. It is plausible that this compound exerts its effects through similar mechanisms.

Potential Anticancer Signaling Pathways

Phytosterols have been reported to influence several signaling pathways implicated in cancer progression, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can lead to decreased cancer cell survival and proliferation.

  • NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cell survival. Its inhibition can suppress tumor growth and induce apoptosis.

G This compound This compound PI3K PI3K/Akt Pathway This compound->PI3K Inhibition NFkB NF-κB Pathway This compound->NFkB Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibition of NFkB->Proliferation NFkB->Apoptosis Inhibition of Inflammation Inflammation NFkB->Inflammation

Potential signaling pathways modulated by this compound.

Further research is necessary to definitively identify the specific molecular targets and signaling pathways directly affected by this compound in cancer cells.

Conclusion

This compound is a marine-derived natural product with demonstrated cytotoxic and apoptotic activities against various cancer cell lines. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this compound. The detailed chemical information and experimental protocols presented herein are intended to facilitate further investigation into the mechanisms of action and potential applications of this compound in drug discovery and development. Future studies should focus on elucidating the specific signaling pathways modulated by this compound to fully understand its therapeutic potential.

Petrosterol: A Comprehensive Technical Guide to its Unique Standing Among Marine Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast repository of unique chemical entities, many of which hold significant promise for therapeutic applications. Among these, marine sterols represent a class of lipids with diverse structures and biological activities. This technical guide provides an in-depth exploration of petrosterol, a marine sterol distinguished by its unique chemical structure, and compares its key characteristics with other notable marine sterols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound: Structure and Provenance

This compound is a C29 marine sterol characterized by a cholestane skeleton and a distinctive cyclopropane ring within its side chain.[1] This feature is a significant deviation from the typical alkyl side chains of common phytosterols and cholesterol.

Chemical Structure: (3β)-24,26-Cyclo-5α-cholest-22-en-3-ol

Biological Activities of this compound

This compound has demonstrated significant biological activity, particularly in the realm of oncology. Its cytotoxic effects against various cancer cell lines have been documented, highlighting its potential as a lead compound for anticancer drug development.

Anticancer Activity

Studies have shown that this compound and its derivatives exhibit cytotoxic activity against a range of human cancer cell lines. The presence of the cyclopropane ring in the side chain is believed to play a crucial role in its bioactivity.

Comparative Analysis with Other Marine Sterols

The marine environment offers a plethora of sterols with unique structural modifications and a wide array of biological activities. A comparative analysis of this compound with other prominent marine sterols reveals the distinctiveness of its structure and potential therapeutic advantages.

Fucosterol

Fucosterol is a widely distributed phytosterol found in brown algae. It exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[4]

Brassicasterol

Brassicasterol is another common phytosterol found in various marine microalgae and terrestrial plants. It has been investigated for its cholesterol-lowering and anti-inflammatory properties.[5]

Gorgosterol

Gorgosterol is a C30 marine sterol, also possessing a cyclopropane ring in its side chain, but at a different position (C-22, C-23) and with a more complex substitution pattern compared to this compound. It is primarily found in gorgonians and soft corals.

Table 1: Comparative Cytotoxicity of this compound and Other Marine Sterols (IC50 values in µM)

SterolA549 (Lung)HL-60 (Leukemia)MCF-7 (Breast)SK-OV-3 (Ovarian)HT-29 (Colon)HeLa (Cervical)T47D (Breast)
This compound 8.4 - 22.68.4 - 22.68.4 - 22.68.4 - 22.6Weak Activity--
This compound-3,6-dione 8.4 - 22.68.4 - 22.68.4 - 22.68.4 - 22.6Weak Activity--
5α,6α-epoxy-petrosterol 8.4 - 22.68.4 - 22.68.4 - 22.68.4 - 22.6Weak Activity--
Aragusterol B --12.8 - 27.8--12.8 - 27.8-
Fucosterol 15---70.41-27.94

Note: The range of IC50 values for this compound and its derivatives reflects data from a study where the specific values for each cell line were not individually reported.[6] IC50 values for Fucosterol are from separate studies and may not be directly comparable due to different experimental conditions.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other marine sterols.

Extraction and Isolation of this compound from Petrosia ficiformis

This protocol outlines a general procedure for the extraction and purification of this compound from its marine sponge source.

Extraction_and_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Sponge Dried & Powdered Sponge Material (Petrosia ficiformis) Solvent Dichloromethane/Methanol (2:1, v/v) Sponge->Solvent Extraction Maceration at Room Temperature Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Lipophilic Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Elution Gradient Elution (n-hexane to ethyl acetate) Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC TLC Analysis of Fractions Fraction_Collection->TLC HPLC Preparative HPLC (C18 column, methanol/water) TLC->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Workflow for the extraction and isolation of this compound.

  • Extraction:

    • Air-dry the sponge material (Petrosia ficiformis) and grind it into a fine powder.

    • Macerate the powdered sponge material with a mixture of dichloromethane and methanol (2:1, v/v) at room temperature for 24-48 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude lipophilic extract.[2]

  • Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a solvent gradient of increasing polarity, typically starting from n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing sterols.

    • Pool the sterol-rich fractions and subject them to preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as methanol/water to isolate pure this compound.[8][9]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with this compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Workflow of the MTT assay for cytotoxicity assessment.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response, in the continued presence of this compound.

  • Incubation: Incubate the cells for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: A decrease in nitrite concentration in the presence of this compound indicates an inhibitory effect on NO production and suggests anti-inflammatory activity.

Apoptosis Detection: Western Blot Analysis

Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic cascade.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 activates Death_Receptor Death Receptor (e.g., Fas, TNFR1) DISC DISC Death_Receptor->DISC Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Ligand->Death_Receptor Caspase8 Caspase-8 DISC->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptosis signaling pathway modulated by this compound.

  • Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against apoptotic marker proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of Caspase-3 and PARP are indicative of apoptosis induction.[10][11][12][13]

Structural Elucidation Techniques

The unique structure of this compound and other marine sterols is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of sterols.[14]

  • ¹H NMR: Provides information about the number and types of protons and their connectivity. Characteristic signals in the ¹H NMR spectrum of this compound would include those for the cyclopropane ring protons and the olefinic proton at C-22.[15][16][17][18]

  • ¹³C NMR: Reveals the number of carbon atoms and their chemical environment. The signals for the carbons of the cyclopropane ring and the double bond are key identifiers for this compound.[15][16][17][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[19][20][21][22][23]

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Provides information about the structure through fragmentation analysis. The fragmentation pattern of the side chain is particularly useful for distinguishing between different sterol isomers.[19][20][21][22][23]

Proposed Signaling Pathways

Based on the known mechanisms of other phytosterols, this compound may exert its biological effects through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway. This compound's potential anti-inflammatory effects may be mediated through the inhibition of NF-κB activation, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[24]

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->IKK inhibits

Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound stands out among marine sterols due to its unique cyclopropane-containing side chain and promising cytotoxic activities. While research into its full therapeutic potential is ongoing, the available data suggests it is a valuable lead compound for the development of novel anticancer agents. Further comparative studies with other marine sterols under standardized conditions are necessary to fully elucidate its relative potency and mechanism of action. This guide provides a solid foundation for researchers to delve deeper into the fascinating world of this compound and its potential contributions to medicine.

References

A Deep Dive into Cyclopropane-Containing Sterols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activity, and mechanisms of action of cyclopropane-containing sterols, providing researchers, scientists, and drug development professionals with a thorough understanding of this unique class of molecules. This guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this promising area.

Cyclopropane-containing sterols, a fascinating and biologically active class of natural products, have garnered significant attention in the scientific community. Their unique chemical architecture, featuring a strained three-membered ring, imparts distinct conformational properties that translate into a wide array of biological activities. These activities range from potent anticancer and antifungal effects to intricate modulations of cellular signaling pathways. This technical guide provides an in-depth review of the current literature, focusing on the core aspects relevant to researchers in academia and the pharmaceutical industry.

Quantitative Biological Activity of Cyclopropane-Containing Sterols

The biological efficacy of cyclopropane-containing sterols has been quantified in numerous studies. This section presents a summary of the reported cytotoxic activities (IC50 values) against various cancer cell lines, offering a comparative overview of their potential as anticancer agents.

CompoundCell LineIC50 (µM)Reference
Petrosterol HL-60 (Human promyelocytic leukemia)15.12[1]
A549 (Human lung carcinoma)Not Reported
MCF-7 (Human breast adenocarcinoma)Not Reported
SK-OV-3 (Human ovarian cancer)Not Reported
U937 (Human histiocytic lymphoma)Not Reported
Aragusterol B HL-60 (Human promyelocytic leukemia)14.73[1]
This compound-3,6-dione A549, HL-60, MCF-7, SK-OV-3, U9378.4 - 22.6
5α,6α-epoxy-petrosterol A549, HL-60, MCF-7, SK-OV-3, U9378.4 - 22.6
14α-methylenecyclopropyl-Δ7-24,25-dihydrolanosterol (MCP) Trypanosoma cruzi CYP51Potent Inhibition[2]

Key Experimental Protocols

Reproducibility and advancement in scientific research are contingent on detailed and accurate experimental methodologies. This section outlines key protocols for the synthesis, purification, and biological evaluation of cyclopropane-containing sterols, as extracted from the literature.

Synthesis of Cyclopropane-Containing Sterols

The construction of the cyclopropane ring onto a sterol framework is a key synthetic challenge. Common strategies involve [2+1] cycloaddition reactions and intramolecular 1,3-cyclization. A general workflow for the synthesis is depicted below.

Synthesis_Workflow Sterol_Precursor Sterol Precursor (e.g., with a double bond) Reaction [2+1] Cycloaddition or 1,3-Cyclization Sterol_Precursor->Reaction Cyclopropanation_Reagent Cyclopropanation Reagent (e.g., Diazomethane, Simmons-Smith reagent) Cyclopropanation_Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Cyclopropane-Containing Sterol Characterization->Final_Product

A general workflow for the synthesis of cyclopropane-containing sterols.
Purification of Cyclopropane-Containing Sterols

The isolation and purification of these sterols from natural sources or synthetic reaction mixtures are critical for obtaining high-purity compounds for biological testing. A common method involves fractional crystallization followed by column chromatography.

Protocol: Purification of β-sitosterol (as a representative sterol)

  • Fractional Crystallization:

    • Dissolve the crude sterol extract in a suitable solvent (e.g., diethyl ether).

    • Cool the solution to -80°C overnight to induce crystallization.

    • Filter the cold solution to separate the less soluble (S) and more soluble (L) fractions.

    • Evaporate the solvent from the L fraction.

  • Silica Gel Chromatography:

    • Dissolve the S and L fractions separately in a minimal amount of chloroform.

    • Load each fraction onto a silica gel column.

    • Elute the column with a hexane/ethyl acetate solvent system (e.g., 6:1 v/v).

    • Collect fractions and analyze their composition using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Pool fractions containing the desired sterol at high purity (e.g., ≥70%).

  • Na-Y Zeolite Chromatography (for further purification):

    • Activate Na-Y zeolite by heating.

    • Add the activated zeolite to the pooled fractions from the silica gel chromatography (ratio of 10:1 w/w zeolite to sterol).

    • Stir the mixture at a controlled temperature (e.g., 32°C) for an extended period (e.g., 48 hours).

    • Filter off the zeolite and evaporate the solvent from the filtrate to obtain the purified sterol.[3]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the cyclopropane-containing sterol dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Remove the medium and add MTT solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1][4][5]

Enzyme Inhibition Assay (CYP51)

Sterol 14α-demethylase (CYP51) is a key enzyme in sterol biosynthesis and a target for antifungal agents. The inhibitory activity of cyclopropane-containing sterols against this enzyme can be assessed using a reconstituted in vitro assay.

  • Reconstituted System: Prepare a reaction mixture containing recombinant T. cruzi CYP51, CPR (cytochrome P450 reductase), and a fluorogenic probe substrate (e.g., BOMCC).

  • Inhibitor Addition: Add the test compound (cyclopropane-containing sterol) at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Fluorescence Measurement: Monitor the metabolism of the fluorogenic substrate by measuring the increase in fluorescence over time.

  • Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC50 value.[6]

Protein Binding Affinity Measurement (Microscale Thermophoresis)

Microscale thermophoresis (MST) is a powerful technique to quantify the binding affinity between a protein and a ligand (e.g., a cyclopropane-containing sterol).

  • Protein Labeling: Label the target protein with a fluorescent dye.

  • Serial Dilution: Prepare a serial dilution of the cyclopropane-containing sterol.

  • Incubation: Mix the labeled protein with each dilution of the sterol and incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled protein in a temperature gradient using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[2][7]

Signaling Pathways and Mechanisms of Action

Cyclopropane-containing sterols exert their biological effects through the modulation of various cellular signaling pathways, often leading to apoptosis (programmed cell death) in cancer cells. The induction of apoptosis by these compounds can proceed through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Apoptosis Signaling Pathway

The following diagram illustrates the key events in the apoptotic cascade that can be triggered by cyclopropane-containing sterols.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Sterol_Ext Cyclopropane-Containing Sterol Death_Receptor Death Receptor (e.g., Fas, TRAILR) Sterol_Ext->Death_Receptor Activates DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Bax Bax Caspase8->Bax Cleavage to tBid Procaspase3 Procaspase-3 Caspase8->Procaspase3 Sterol_Int Cyclopropane-Containing Sterol Sterol_Int->Bax Upregulates Bcl2 Bcl-2 Sterol_Int->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Bax Inhibits Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic signaling pathways initiated by cyclopropane-containing sterols.

Extrinsic Pathway: Some cyclopropane-containing sterols may initiate apoptosis by binding to and activating death receptors on the cell surface, such as Fas or TRAIL receptors.[8][9] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates procaspase-8.[10] Activated caspase-8 then triggers the executioner caspase cascade.

Intrinsic Pathway: The intrinsic, or mitochondrial, pathway is a central mechanism of apoptosis. Cyclopropane-containing sterols can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[11][12][13][14][15][16] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[17][18] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates procaspase-9.[19]

Execution Pathway: Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, primarily caspase-3.[18] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Experimental Workflow for Investigating Apoptosis

The following diagram outlines a typical experimental workflow to investigate the apoptotic effects of cyclopropane-containing sterols.

Apoptosis_Workflow Start Treat Cancer Cells with Cyclopropane-Containing Sterol Cell_Viability Assess Cell Viability (e.g., MTT Assay) Start->Cell_Viability Apoptosis_Detection Detect Apoptosis (e.g., Annexin V/PI Staining) Start->Apoptosis_Detection Caspase_Activity Measure Caspase Activity (e.g., Caspase-3, -8, -9 assays) Apoptosis_Detection->Caspase_Activity Mitochondrial_Changes Analyze Mitochondrial Changes (e.g., Cytochrome c release, ΔΨm) Caspase_Activity->Mitochondrial_Changes Protein_Expression Analyze Protein Expression (e.g., Western Blot for Bcl-2 family) Mitochondrial_Changes->Protein_Expression Data_Analysis Data Analysis and Mechanism Elucidation Protein_Expression->Data_Analysis

Experimental workflow for studying sterol-induced apoptosis.

Conclusion

Cyclopropane-containing sterols represent a promising class of natural products with significant potential for the development of novel therapeutics. Their potent cytotoxic and enzyme-inhibitory activities, coupled with their ability to induce apoptosis in cancer cells, make them attractive lead compounds for drug discovery programs. This technical guide has provided a comprehensive overview of the current state of research in this field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways involved in their mechanism of action. It is anticipated that this resource will serve as a valuable tool for researchers, stimulating further investigation into the fascinating biology and chemistry of these unique molecules and ultimately paving the way for the development of new and effective therapies.

References

Petrosterol: A Technical Guide to its Potential Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrosterol, a naturally occurring sterol found in the marine sponge Petrosia ficiformis, represents a class of marine-derived lipids with potential for significant pharmacological applications.[1][2] Its unique chemical structure, characterized by a cyclopropane ring within its side chain, distinguishes it from more commonly studied phytosterols and cholesterol.[1] While research specifically focused on this compound is in its nascent stages, the broader family of marine sterols and phytosterols, to which it belongs, has demonstrated a range of promising biological activities. This document provides an in-depth technical overview of the potential pharmacological activities of this compound, drawing from existing literature on related compounds and the general properties of phytosterols. The information herein is intended to serve as a foundational guide for researchers and professionals in drug discovery and development.

Potential Pharmacological Activities

The primary pharmacological activities attributed to phytosterols, and therefore of potential relevance to this compound, include anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity

Phytosterols have been shown to exert anti-inflammatory effects, which are of significant interest for the development of novel therapeutics for inflammatory diseases.[3][4] While direct evidence for this compound is lacking, the general mechanisms observed for other phytosterols provide a strong basis for future investigation.

Potential Mechanisms of Action: Plant sterols have demonstrated anti-inflammatory effects in both in vitro and in vivo models.[3] These effects are believed to be mediated through the modulation of key inflammatory pathways. However, it is important to note that the translation of these preclinical findings to clinical benefits in humans has been inconsistent.[3][5]

Antioxidant Activity

Phytosterols can act as antioxidants, protecting against lipid peroxidation.[6] This activity is attributed to their ability to act as radical scavengers and membrane stabilizers.[6]

Potential Mechanisms of Action: The antioxidant effect of phytosterols is thought to involve the scavenging of peroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation.[7] They can also physically stabilize cellular membranes, reducing their susceptibility to oxidative damage.[6]

Anticancer Activity

A growing body of evidence suggests that phytosterols possess anticancer properties.[8] Studies on various cancer cell lines have shown that these compounds can inhibit cell proliferation and induce apoptosis. While no specific studies on this compound's anticancer activity are available, related marine sterols with cyclopropane side chains have shown cytotoxic effects.

Potential Mechanisms of Action: The anticancer effects of phytosterols are likely multifactorial, involving the modulation of multiple signaling pathways that regulate cell growth, apoptosis, and metastasis.

Quantitative Data

Specific quantitative data on the pharmacological activities of this compound are not yet available in the public domain. However, studies on other marine sterols with similar structural features, such as those isolated from the Vietnamese marine sponge Ianthella sp., provide some preliminary insights into the potential potency of this class of compounds.

Table 1: Cytotoxic Activity of Marine Sterols with Cyclopropane Side Chains against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Aragusteroketal BMCF-7 (Breast Cancer)12.8[9]
SK-Hep-1 (Liver Cancer)15.2[9]
HeLa (Cervical Cancer)20.5[9]
Aragusterol BMCF-7 (Breast Cancer)18.4[9]
SK-Hep-1 (Liver Cancer)22.1[9]
HeLa (Cervical Cancer)27.8[9]

Note: This data is for compounds structurally related to this compound and should be considered indicative of potential activity.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not available. However, standard methodologies used for assessing the anti-inflammatory, antioxidant, and anticancer activities of natural products can be adapted for this compound.

General Workflow for Isolation and Pharmacological Screening of Marine Sterols

The following diagram illustrates a general workflow for the isolation and screening of marine sterols like this compound.

experimental_workflow cluster_collection Collection & Extraction cluster_isolation Isolation & Identification cluster_screening Pharmacological Screening Collection Sponge Collection (e.g., Petrosia ficiformis) Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Collection->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Spectroscopy Spectroscopic Analysis (e.g., NMR, MS) Chromatography->Spectroscopy Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) Spectroscopy->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Spectroscopy->Antioxidant Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Spectroscopy->Anticancer

Caption: General workflow for marine sterol drug discovery.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS).

  • Incubation: Cells are incubated for 24 hours.

  • NO Measurement: The amount of nitric oxide produced is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

In Vitro Antioxidant Assay: DPPH Radical Scavenging
  • Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: Various concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated.

In Vitro Anticancer Assay: MTT Cell Viability
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of this compound for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other phytosterols, it is plausible that this compound could influence key cellular signaling cascades involved in inflammation, oxidative stress, and cancer.

Potential Anti-inflammatory Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

Future Directions and Conclusion

Key areas for future research include:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Petrosia ficiformis.

  • Pharmacological Screening: Comprehensive in vitro and in vivo screening to determine its anti-inflammatory, antioxidant, and anticancer activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

  • Toxicology and Safety Assessment: Thorough evaluation of the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Petrosterol from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrosterol is a naturally occurring sterol found in various marine sponges, notably within the genera Petrosia and Xestospongia. This compound has garnered interest within the scientific community due to its unique chemical structure, featuring a cyclopropane ring in the side chain, and its potential biological activities. These application notes provide detailed protocols for the isolation and purification of this compound from marine sponge biomass, methods for its quantitative analysis, and an overview of the potential signaling pathways involved in its biological activity based on related phytosterols.

Data Presentation

The yield of this compound can vary depending on the sponge species, geographical location, and the extraction and purification methods employed. The following table summarizes quantitative data from a successful isolation of this compound from the marine sponge Xestospongia testudinaria.

ParameterValueSource OrganismMethodReference
Starting Material 34 g of methanol extractXestospongia testudinariaMethanol Extraction[1]
Fraction before Crystallization 1.4 g of fraction XC3Xestospongia testudinariaSilica Gel Column Chromatography[1]
Final Yield of this compound 1.2 g (white crystals)Xestospongia testudinariaCrystallization from Methanol[1]
Overall Yield (from MeOH extract) Approximately 3.5%Xestospongia testudinariaCalculation based on reported values[1]

Experimental Protocols

Protocol 1: Isolation of this compound from Xestospongia testudinaria via Extraction, Column Chromatography, and Crystallization

This protocol is based on the methodology described for the isolation of this compound from Xestospongia testudinaria[1].

1. Extraction: a. Finely chop fresh or frozen sponge material. b. Exhaustively extract the chopped material five times with methanol (MeOH) under ultrasonic conditions for 1 hour each time. c. Combine the methanol extracts and concentrate under vacuum to obtain the crude methanol extract. d. Suspend the crude extract in water and partition successively with dichloromethane (CH₂Cl₂) and n-butanol (BuOH) to separate compounds based on polarity.

2. Silica Gel Column Chromatography: a. Subject the dichloromethane extract to silica gel column chromatography. b. Elute the column with a stepwise gradient of increasing polarity using a mixture of CH₂Cl₂ and MeOH. The reported successful gradient for the fraction containing this compound was 98:2, 95:5, 90:10, 80:20, and 50:50 (v/v) of CH₂Cl₂:MeOH[1]. c. Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

3. Crystallization: a. Combine the fractions containing this compound and concentrate under vacuum. b. Dissolve the resulting residue in a minimal amount of hot methanol. c. Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to promote crystallization. d. Collect the resulting white crystals of this compound by filtration and wash with cold methanol. e. Dry the crystals under vacuum.

Protocol 2: Isolation of Sterols from Petrosia weinbergi using Solvent Partitioning and HPLC

This protocol is adapted from the methodology used for the isolation of sterols from Petrosia weinbergi and can be applied for the purification of this compound[2].

1. Extraction and Partitioning: a. Extract frozen sponge material with acetone followed by a 2:1 mixture of dichloromethane/methanol. b. Combine the extracts and concentrate to dryness under reduced pressure. c. Extract the dried residue with ethyl acetate.

2. Silica Gel Chromatography: a. Subject the ethyl acetate extract to silica gel chromatography to obtain a fraction containing free sterols.

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Perform final purification of the free sterol fraction using reverse-phase HPLC. b. Column: Two Altex Ultrasphere ODS 5-μm (10 × 250-mm) columns in series[2]. c. Mobile Phase: Methanol (MeOH). d. Flow Rate: 3 ml/min[2]. e. Detection: Refractive index detector. f. Collect the peak corresponding to this compound.

Protocol 3: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound, adapted from established methods for phytosterol analysis[3][4].

1. Sample Preparation and Derivatization: a. Accurately weigh a known amount of the dried sponge extract or purified this compound. b. Perform saponification by heating the sample with an ethanolic potassium hydroxide solution to hydrolyze any sterol esters. c. Extract the unsaponifiable matter (containing free sterols) with n-hexane. d. Evaporate the n-hexane and derivatize the sterols by adding a silylating agent (e.g., N-methyl-N-trimethylsilyl-trifluoroacetamide - MSTFA) to increase their volatility for GC analysis.

2. GC-MS Analysis: a. GC Column: A non-polar capillary column such as a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm) is suitable. b. Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min). c. Injector Temperature: 250-280°C. d. Oven Temperature Program: An initial temperature of ~180°C, ramped to ~280-300°C. A typical program could be: start at 180°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 300°C and hold for 10 min. e. MS Detector: Operate in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity. f. Quantification: Use an internal standard (e.g., 5α-cholestane or betulin) and create a calibration curve with a pure this compound standard.

Visualizations

experimental_workflow_1 cluster_extraction Extraction & Partitioning cluster_purification Purification sponge Sponge Biomass (Xestospongia testudinaria) extraction Methanol Extraction (Ultrasonication) sponge->extraction partitioning Partitioning (CH2Cl2/H2O) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom CH2Cl2 Extract crystallization Crystallization (from Methanol) column_chrom->crystallization This compound Pure this compound crystallization->this compound experimental_workflow_2 cluster_extraction Extraction & Partitioning cluster_purification Purification sponge Sponge Biomass (Petrosia weinbergi) extraction Acetone & DCM/MeOH Extraction sponge->extraction partitioning Ethyl Acetate Partitioning extraction->partitioning silica_chrom Silica Gel Chromatography partitioning->silica_chrom Ethyl Acetate Extract hplc Reverse-Phase HPLC silica_chrom->hplc This compound Pure this compound hplc->this compound signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response stimulus Inflammatory Stimulus mapk MAPK Pathway (p38, ERK, JNK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) mapk->cytokines nfkb->cytokines This compound This compound (Phytosterols) This compound->mapk Inhibition This compound->nfkb Inhibition

References

Application Notes & Protocols for the Chromatographic Separation of Petrosterol from Sterol Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrosterol is a naturally occurring sterol, notably found in marine sponges such as Petrosia ficiformis and Xestospongia testudinaria.[1] Its unique chemical structure, characterized by a cyclopropane ring within the side chain, distinguishes it from common phytosterols and cholesterol. This structural feature presents both a challenge and an opportunity for its selective separation from complex sterol mixtures. The isolation and purification of this compound are crucial for further investigation of its biological activities and potential therapeutic applications.

These application notes provide detailed protocols for the chromatographic separation of this compound from other sterols commonly found in marine extracts. The methodologies cover sample preparation, column chromatography for initial fractionation, and high-performance liquid chromatography (HPLC) and gas chromatography (GC) for high-resolution separation and quantification.

Structural Considerations for Separation

The key to separating this compound from other sterols lies in exploiting the physicochemical properties imparted by its unique side chain. Unlike the linear or branched alkyl side chains of sterols like cholesterol or β-sitosterol, this compound's cyclopropane ring introduces a degree of rigidity and a different electronic character. This can be leveraged in chromatographic systems that are sensitive to subtle differences in molecular shape and polarity. Argentation chromatography, which utilizes the interaction between silver ions and unsaturated bonds, is a particularly promising technique for this purpose.[2][3][4]

Sample Preparation: Extraction and Saponification

Prior to chromatographic separation, the sterol-containing fraction must be extracted from the source material (e.g., marine sponge tissue) and enriched. Sterols exist in both free and esterified forms; therefore, a saponification step is typically required to hydrolyze the steryl esters into free sterols.

Protocol 1: Extraction and Saponification of Sterols from Marine Sponge

  • Homogenization and Extraction:

    • Lyophilize and grind the sponge tissue to a fine powder.

    • Extract the powdered tissue with a mixture of chloroform and methanol (2:1, v/v) at room temperature with constant stirring for 24 hours.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude lipid extract.

  • Saponification:

    • Dissolve the crude lipid extract in a 2 M solution of potassium hydroxide (KOH) in 95% ethanol.

    • Reflux the mixture for 2 hours to ensure complete hydrolysis of steryl esters.

    • After cooling to room temperature, add an equal volume of distilled water to the mixture.

  • Extraction of Unsaponifiable Matter:

    • Extract the aqueous ethanolic solution three times with diethyl ether or n-hexane.

    • Combine the organic layers and wash them with distilled water until the washings are neutral (pH 7).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the unsaponifiable matter containing the free sterols.

Chromatographic Separation Protocols

Column Chromatography: Initial Fractionation

Column chromatography is an effective first step for the bulk separation of the total sterol fraction from other components in the unsaponifiable matter and for initial fractionation of the sterols themselves. Silica gel is a common stationary phase for this purpose.[5] For enhanced separation of sterols based on unsaturation, silica gel impregnated with silver nitrate (argentation chromatography) is highly recommended.[2][3][4]

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (70-230 mesh).

  • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Sample Loading: Dissolve the unsaponifiable matter in a minimal amount of n-hexane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be:

    • 100% n-hexane

    • n-hexane:ethyl acetate (98:2, v/v)

    • n-hexane:ethyl acetate (95:5, v/v)

    • n-hexane:ethyl acetate (90:10, v/v)

    • n-hexane:ethyl acetate (80:20, v/v)

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing sterols. Pool the sterol-rich fractions and evaporate the solvent.

Protocol 3: Argentation Column Chromatography

  • Stationary Phase Preparation: Prepare silica gel impregnated with 10% (w/w) silver nitrate (AgNO₃).[6]

  • Column Preparation and Elution: Follow the same procedure as for standard silica gel chromatography, but use solvents with low polarity such as hexane, diethyl ether, and their mixtures.[3] The separation is based on the number and stereochemistry of double bonds and other sites of unsaturation, like the cyclopropane ring in this compound. Sterols with more double bonds will be retained more strongly.[4]

High-Performance Liquid Chromatography (HPLC): High-Resolution Separation

HPLC is a powerful technique for the separation and quantification of individual sterols from the enriched fraction obtained by column chromatography.[7] Reversed-phase columns are most commonly used for this purpose.

Protocol 4: Reversed-Phase HPLC for this compound Separation

  • Instrumentation: An HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and methanol, or methanol and water. A typical starting point for method development would be an isocratic mobile phase of methanol:acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205-210 nm or ELSD.

  • Sample Preparation: Dissolve the sterol fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Separation of a Hypothetical Sterol Mixture

SterolRetention Time (min)Peak Area (%)Purity (%)
Cholesterol12.535>98
Campesterol14.215>97
Stigmasterol15.810>98
This compound 17.5 25 >99
β-Sitosterol18.915>98

Note: The retention times and percentages are hypothetical and will vary depending on the exact chromatographic conditions and the composition of the sterol mixture.

Gas Chromatography (GC): Quantification and Identification

GC, especially when coupled with mass spectrometry (GC-MS), is an excellent method for the identification and quantification of sterols. Due to their low volatility, sterols need to be derivatized prior to GC analysis.

Protocol 5: GC-MS Analysis of this compound

  • Derivatization:

    • Evaporate a known amount of the sterol fraction to dryness under a stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ethers of the sterols.

  • GC-MS Conditions:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 180 °C, hold for 1 min.

      • Ramp to 280 °C at 10 °C/min, hold for 10 min.

      • Ramp to 300 °C at 5 °C/min, hold for 5 min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-600.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Data Presentation: GC-MS Analysis of a Derivatized Sterol Mixture

Sterol (as TMS ether)Retention Time (min)Key Mass Fragments (m/z)Relative Abundance (%)
Cholesterol-TMS19.8458, 368, 329, 12938
Campesterol-TMS21.5472, 382, 343, 12918
This compound-TMS 22.3 484, 394, 355, 129 28
β-Sitosterol-TMS22.9486, 396, 357, 12916

Note: Retention times and relative abundances are for illustrative purposes. Mass fragments for this compound-TMS are predicted based on its structure and common fragmentation patterns of sterol-TMS ethers.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Analysis & Characterization start Marine Sponge Sample homogenization Homogenization & Solvent Extraction start->homogenization saponification Saponification (KOH in Ethanol) homogenization->saponification extraction Extraction of Unsaponifiable Matter saponification->extraction column_chrom Column Chromatography (Silica Gel or AgNO3-Silica) extraction->column_chrom Crude Sterol Mixture hplc HPLC Analysis (C18 Reversed-Phase) column_chrom->hplc Enriched Sterol Fractions gcms GC-MS Analysis (Derivatization + GC Separation) column_chrom->gcms Enriched Sterol Fractions purity Purity Assessment hplc->purity quantification Quantification hplc->quantification gcms->quantification identification Structural Identification gcms->identification end Pure this compound purity->end quantification->end identification->end logical_relationship cluster_purification Purification Stages cluster_analysis Analytical Characterization start Crude Sterol Mixture column_chrom Column Chromatography Purpose: Bulk Separation Stationary Phase: Silica Gel / AgNO3-Silica Output: Enriched Sterol Fractions start->column_chrom hplc HPLC Purpose: High-Resolution Separation & Quantification Stationary Phase: C18 Output: Purified this compound column_chrom:f2->hplc gcms GC-MS Purpose: Identification & Quantification Requirement: Derivatization Output: Mass Spectrum & Purity Data hplc:f2->gcms

References

Spectroscopic Analysis of Petrosterol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of petrosterol and related marine sterols. The information is intended for researchers, scientists, and drug development professionals engaged in the isolation, identification, and characterization of novel bioactive compounds from natural sources.

Introduction

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for a representative C29 sterol with a cyclopropane side chain, closely related to this compound, isolated from a marine sponge of the Petrosia genus.[2][3] This data is critical for the identification and structural confirmation of this compound and its analogues.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for a this compound Analogue.

Positionδ (ppm)MultiplicityJ (Hz)
34.27brs
74.13brs
123.76dd10.8, 2.6
181.23s
190.91s
211.35s
250.20m
26a0.10m
26b0.20m
270.54m
281.02d6.6
291.06d5.7

Data obtained in CDCl₃ at 600 MHz.[2]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ) for a this compound Analogue.

Positionδc (ppm)Positionδc (ppm)
137.21628.2
231.61756.2
365.81812.0
442.21918.7
545.62036.1
628.62121.0
767.02236.5
831.82324.4
932.12434.5
1035.42515.8
1121.52610.6
1273.82717.6
1342.52818.9
1451.72919.4
1524.2

Data obtained in CDCl₃ at 150 MHz.[2][3]

Mass Spectrometry Data

High-resolution mass spectrometry is essential for determining the elemental composition of this compound and its analogues. For a typical C29H48O sterol, the expected monoisotopic mass is 412.3705 Da.[1] The fragmentation pattern in Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information, particularly regarding the sterol nucleus and the side chain.

Key Fragmentation Pathways for Sterols:

  • Loss of Water: A characteristic peak corresponding to [M-H₂O]⁺ is often observed due to the loss of the C3-hydroxyl group.

  • Side Chain Cleavage: Fragmentation of the side chain provides information about its structure. The presence of the cyclopropane ring in this compound will lead to specific fragmentation patterns that differ from those of common phytosterols.

  • Ring A, B, C, and D Cleavage: Characteristic fissions of the sterol nucleus can provide further structural confirmation.

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of this compound from marine sponges.

Isolation and Purification of this compound

A typical workflow for the isolation of sterols from a marine sponge is depicted below.

isolation_workflow Sponge Sponge Sample (e.g., Petrosia sp.) Extraction Extraction with MeOH/CH₂Cl₂ Sponge->Extraction Partition Solvent Partitioning (EtOAc/H₂O) Extraction->Partition CrudeExtract Crude EtOAc Extract Partition->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC HPLC Preparative HPLC TLC->HPLC Bioassay-guided PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The sponge material is typically extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

  • Partitioning: The resulting crude extract is partitioned between ethyl acetate (EtOAc) and water to separate compounds based on polarity.

  • Chromatography: The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane to EtOAc).

  • Purification: Fractions containing the target sterols, as identified by Thin Layer Chromatography (TLC), are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems and elucidating the complete carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule through spatial proximities of protons.

nmr_workflow Sample Purified this compound NMR_Acquisition NMR Data Acquisition Sample->NMR_Acquisition OneD 1D NMR (¹H, ¹³C, DEPT) NMR_Acquisition->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Acquisition->TwoD Processing Data Processing OneD->Processing TwoD->Processing Analysis Spectral Analysis & Structure Elucidation Processing->Analysis Structure Final Structure Analysis->Structure

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometric Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., ESI or EI).

Sample Preparation:

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • For EI-MS, the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC).

Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and elemental composition (from the accurate mass).

  • Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct ion) and subject it to collision-induced dissociation (CID) to obtain fragmentation data. This is critical for confirming the structure of the sterol nucleus and the side chain.

Logical Relationship for Structure Elucidation

The following diagram illustrates the logical flow of information from different spectroscopic techniques to arrive at the final chemical structure.

structure_elucidation_logic cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy MS_Data MS Data MolFormula Molecular Formula (from HR-MS) MS_Data->MolFormula FragPattern Fragmentation Pattern (from MS/MS) MS_Data->FragPattern FinalStructure Final Structure of this compound MolFormula->FinalStructure FragPattern->FinalStructure NMR_Data NMR Data (1D & 2D) CarbonSkeleton Carbon Skeleton (from ¹³C, DEPT, HMBC) NMR_Data->CarbonSkeleton ProtonEnvironment Proton Environment & Connectivity (from ¹H, COSY) NMR_Data->ProtonEnvironment Stereochem Relative Stereochemistry (from NOESY) NMR_Data->Stereochem CarbonSkeleton->FinalStructure ProtonEnvironment->FinalStructure Stereochem->FinalStructure

Caption: Logical flow for spectroscopic structure elucidation.

Conclusion

The combination of advanced NMR and MS techniques is indispensable for the unambiguous structure elucidation of this compound and its analogues. The protocols and data presented in this application note provide a comprehensive guide for researchers working on the characterization of these and other novel marine natural products. Adherence to these methodologies will ensure high-quality, reproducible data, facilitating the discovery and development of new therapeutic agents.

References

Synthesis of Petrosterol and its Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of petrosterol and its analogues. This compound, a marine sterol characterized by a unique cyclopropane ring in its side chain, has garnered significant interest for its potential biological activities. The following sections outline a proposed synthetic strategy, detailed experimental procedures for key reactions, and a summary of relevant quantitative data. Additionally, potential signaling pathways modulated by this compound are discussed and visualized.

Introduction

This compound is a naturally occurring sterol found in marine sponges of the Petrosia species. Its distinctive chemical structure, featuring a C-26 methyl group and a cyclopropane ring spanning C-25, C-26, and C-27, presents a formidable synthetic challenge. The total synthesis of this compound and its analogues is crucial for enabling detailed structure-activity relationship (SAR) studies and exploring its therapeutic potential. This document outlines a plausible synthetic approach based on established methodologies for the synthesis of related marine sterols, particularly those with cyclopropane-containing side chains.

Proposed Synthetic Strategy

The total synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a suitable steroidal core and the stereoselective construction of the characteristic cyclopropane-containing side chain. A plausible disconnection approach suggests a steroidal C-22 aldehyde as a key intermediate, which can be coupled with a custom-synthesized side-chain fragment. The stereochemistry of the cyclopropane ring is a critical aspect of the synthesis and can be established using well-precedented methods such as the Simmons-Smith cyclopropanation or variations thereof.

A proposed high-level workflow for the synthesis is depicted below:

Synthesis_Workflow Start Commercially Available Steroid Starting Material (e.g., Stigmasterol) Intermediate1 Steroidal C-22 Aldehyde Start->Intermediate1 Oxidative Cleavage Coupling Coupling Reaction Intermediate1->Coupling SideChain Side-Chain Fragment Synthesis SideChain->Coupling Intermediate2 Steroid with Precursor Side Chain Coupling->Intermediate2 Cyclopropanation Cyclopropanation Intermediate2->Cyclopropanation This compound This compound Cyclopropanation->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed protocols for key transformations in the proposed synthesis of this compound. These are based on analogous reactions reported in the synthesis of other marine sterols.

Protocol 1: Preparation of a Steroidal C-22 Aldehyde from Stigmasterol

This protocol describes the oxidative cleavage of the C-22 double bond of stigmasterol to yield a C-22 aldehyde.

Materials:

  • Stigmasterol

  • Ozone (O₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triphenylphosphine (PPh₃) or Zinc dust/Acetic acid

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve stigmasterol (1.0 eq) in a mixture of anhydrous DCM and MeOH (e.g., 3:1 v/v) at -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent. Two common methods are:

    • Method A (Staudinger Reduction): Add triphenylphosphine (1.5 eq) portion-wise to the cold solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Method B (Reductive Workup): Add zinc dust (5.0 eq) followed by acetic acid (10.0 eq). Stir the mixture vigorously at room temperature for 4-6 hours.

  • After completion of the reaction (monitored by TLC), filter the reaction mixture to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired steroidal C-22 aldehyde.

Expected Yield: 70-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The aldehyde proton should appear as a singlet or a doublet around δ 9.5-9.8 ppm in the ¹H NMR spectrum.

Protocol 2: Stereoselective Simmons-Smith Cyclopropanation

This protocol describes the formation of the cyclopropane ring on a precursor with a C-25(27) double bond.

Materials:

  • Steroidal precursor with a C-25(27) double bond

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of activated zinc-copper couple (3.0 eq) in anhydrous diethyl ether, add diiodomethane (2.0 eq) dropwise under a nitrogen atmosphere.

  • Stir the mixture at reflux for 1 hour to form the Simmons-Smith reagent (a carbenoid species).

  • Cool the mixture to room temperature and add a solution of the steroidal precursor (1.0 eq) in anhydrous diethyl ether.

  • Stir the reaction mixture at reflux for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Expected Yield: 50-70%

Characterization: The formation of the cyclopropane ring can be confirmed by the appearance of characteristic upfield signals for the cyclopropyl protons (typically between δ 0.0 and 0.8 ppm) in the ¹H NMR spectrum and the corresponding signals in the ¹³C NMR spectrum.

Quantitative Data Summary

The following table summarizes expected yields and key spectroscopic data for the synthesis of this compound based on analogous syntheses. Actual data may vary depending on specific reaction conditions and the purity of reagents.

StepProductExpected Yield (%)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Oxidative CleavageSteroidal C-22 Aldehyde70-859.5-9.8 (d, 1H, -CHO)~200-205 (-CHO)
Side-Chain CouplingSteroid with Precursor Side Chain60-80Signals corresponding to the newly formed bond and the side chain fragment.Signals corresponding to the newly formed bond and the side chain fragment.
CyclopropanationThis compound50-70~0.1-0.5 (m, 2H, cyclopropyl CH₂) and other characteristic upfield signals for cyclopropyl protons.~10-25 (cyclopropyl carbons)

Signaling Pathways of Marine Sterols

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of other marine sterols and oxysterols, several potential pathways can be proposed. Marine sterols have been shown to interact with nuclear receptors such as the Liver X Receptor (LXR) and the Farnesoid X Receptor (FXR), which are key regulators of cholesterol homeostasis, inflammation, and lipid metabolism.

A potential signaling cascade initiated by a marine sterol is illustrated below:

Signaling_Pathway cluster_cell Cell This compound This compound Receptor Nuclear Receptor (e.g., LXR/FXR) This compound->Receptor Binds Dimerization Dimerization with RXR Receptor->Dimerization Activates DNA_Binding Binding to Response Element (LXRE/FXRE) Dimerization->DNA_Binding Gene_Expression Modulation of Target Gene Expression DNA_Binding->Gene_Expression Biological_Response Biological Response (e.g., Cholesterol Efflux, Anti-inflammatory Effects) Gene_Expression->Biological_Response

Caption: A potential signaling pathway for this compound.

Further research is required to definitively identify the direct molecular targets of this compound and to fully understand its mechanism of action. The availability of synthetic this compound and its analogues will be instrumental in these investigations, enabling the use of techniques such as affinity chromatography, thermal shift assays, and reporter gene assays to probe its biological function.

Application Notes and Protocols: Petrosterol as a Biomarker in Marine Geochemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Petrosterol

This compound is a unique C29 sterol characterized by a cyclopropane ring in its side chain. It is recognized as a significant biomarker for specific marine organisms, particularly sponges of the genus Petrosia (family Petrosiidae, class Demospongiae). Its distinct structure makes it a valuable tool in marine geochemistry for tracing the origin of organic matter in marine sediments. The presence of this compound and its diagenetic products (steranes) in ancient geological records provides crucial insights into the early evolution of animal life.

Beyond its role as a biomarker, the unique chemical structure of this compound suggests potential bioactive properties, making it a compound of interest for drug discovery and development. While research into its specific pharmacological activities is ongoing, related marine sterols have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. These application notes provide an overview of the use of this compound as a biomarker, protocols for its analysis, and a discussion of its potential relevance in the pharmaceutical field.

Applications in Marine Geochemistry

In marine geochemistry, this compound serves as a specific indicator of the contribution of certain demosponges to the organic matter pool in marine sediments. The identification of this compound in sediment samples can help in the following areas:

  • Source Tracking of Organic Matter: Pinpointing the contribution of Petrosia sponges to sedimentary organic matter, which is crucial for understanding carbon cycling and food web dynamics in marine ecosystems.

  • Paleoenvironmental Reconstruction: The diagenetic products of this compound, petrosteranes, found in ancient sedimentary rocks, are used as molecular fossils to infer the presence of sponges in past marine environments. This has significant implications for understanding the timeline of early animal evolution.

  • Chemotaxonomy: The sterol profile, including the presence and relative abundance of this compound, can aid in the chemical classification of marine sponges.

Relevance for Drug Development

The unique structural features of this compound make it a candidate for investigation in drug discovery programs. While direct evidence for the bioactivity of this compound is still emerging, the broader class of marine sterols and phytosterols exhibits a range of pharmacological properties.

Potential Bioactivities of Interest:

  • Anti-inflammatory Effects: Many plant-derived phytosterols have demonstrated anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway.[1][2] Given the structural similarities, this compound may exhibit similar activities.

  • Cytotoxic and Anticancer Potential: Various marine sterols have been shown to possess cytotoxic effects against cancer cell lines. The novel side chain of this compound could confer unique cytotoxic properties.

  • Other Bioactivities: Marine organisms are a rich source of bioactive compounds, and novel sterols are continually being investigated for a wide range of therapeutic applications.

Further research is required to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.

Experimental Protocols

Sample Collection and Preparation

4.1.1. Marine Sediment Sample Collection:

  • Collect surface sediment samples using a grab sampler or box corer.

  • For depth profiles, collect sediment cores using a piston or gravity corer.

  • Immediately upon retrieval, store sediment samples frozen at -20°C or lower to prevent degradation of organic matter.

  • Prior to extraction, lyophilize (freeze-dry) the sediment samples to remove water.

  • Grind the dried sediment to a fine, homogeneous powder using a mortar and pestle.

4.1.2. Sponge Sample Collection:

  • Collect sponge tissue samples by hand using SCUBA or via remotely operated vehicles (ROVs).

  • Immediately freeze samples in liquid nitrogen or on dry ice and transport them to the laboratory.

  • Store samples at -80°C until extraction.

  • Lyophilize the frozen sponge tissue and grind it into a fine powder.

Total Lipid Extraction (Bligh-Dyer Method)

This protocol describes a standard method for extracting total lipids from marine sediment or sponge tissue.

  • Weigh approximately 10 g of the lyophilized and powdered sample into a solvent-rinsed glass centrifuge tube.

  • Add a solution of dichloromethane (CH2Cl2) and methanol (MeOH) (2:1, v/v). The solvent-to-sample ratio should be approximately 10:1 (mL:g).

  • Add an internal standard (e.g., 5α-cholestane) to quantify the recovery of sterols.

  • Sonicate the mixture in an ultrasonic bath for 15-20 minutes.

  • Centrifuge the sample at 2500 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant (the total lipid extract) into a clean round-bottom flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh solvent, pooling the supernatants.

  • Concentrate the pooled extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Transfer the concentrated extract to a smaller, pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen gas.

  • Determine the total lipid extract weight.

Saponification and Fractionation
  • To the dried total lipid extract, add a 6% (w/v) solution of potassium hydroxide (KOH) in methanol.

  • Heat the mixture at 80°C for 2 hours to saponify the lipids (cleave ester bonds).

  • After cooling, add deionized water and extract the neutral lipids (including sterols) three times with hexane or a hexane/dichloromethane mixture.

  • Combine the hexane extracts and wash them with deionized water to remove any remaining KOH.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Filter the extract and concentrate it under a stream of nitrogen.

  • The neutral lipid fraction can be further separated into different compound classes using column chromatography on silica gel. Elute with solvents of increasing polarity to isolate the sterol fraction.

Derivatization and GC-MS Analysis

To improve volatility and chromatographic separation, sterols are typically derivatized before GC-MS analysis.

  • To the dried sterol fraction, add a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (99:1, v/v).

  • Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of the sterols.

  • After cooling, the sample is ready for injection into the GC-MS.

GC-MS Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 3°C/min to 300°C, hold for 15 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

Identification and Quantification:

  • This compound and other sterols are identified based on their retention times and by comparing their mass spectra with those of authentic standards and published data.

  • Quantification is achieved by comparing the peak area of the analyte with the peak area of the internal standard.

Quantitative Data Summary

The following table presents representative data on the sterol composition of the marine sponge Petrosia ficiformis, a known source of this compound. It is important to note that the relative abundance of individual sterols can vary depending on geographical location, environmental conditions, and the specific genotype of the sponge.

SterolComposition (% of Total Sterols) in Petrosia ficiformis
This compoundPresent, but specific quantitative data is often not provided in broad sterol profile studies. It is noted as a major sterol in this species.
CholesterolVariable
CampesterolVariable
StigmasterolVariable
β-SitosterolVariable
Other Stanols and SterolsPresent in varying amounts

Note: This table is a generalized representation. Detailed quantitative studies focusing specifically on this compound concentrations are needed to provide more precise data.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis SampleCollection Sample Collection (Sediment or Sponge) Lyophilization Lyophilization SampleCollection->Lyophilization Grinding Grinding Lyophilization->Grinding LipidExtraction Total Lipid Extraction (Bligh-Dyer) Grinding->LipidExtraction Saponification Saponification LipidExtraction->Saponification Fractionation Fractionation (Column Chromatography) Saponification->Fractionation Derivatization Derivatization (TMS Ethers) Fractionation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Putative Anti-inflammatory Signaling Pathway of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, a putative pathway can be proposed based on the known mechanisms of other phytosterols. Many phytosterols are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_p P-IκB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_p->IkB Degradation DNA DNA NFkB_nuc->DNA Binding InflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) DNA->InflammatoryGenes Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

References

Application Notes & Protocols for the Quantification of Petrosterol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Petrosterol is a naturally occurring sterol found in various marine organisms, notably sponges of the Petrosia genus. Its unique chemical structure, featuring a cyclopropane ring in the side chain, has garnered interest for its potential biological activities. Accurate quantification of this compound is crucial for pharmacological studies, natural product discovery, and quality control of marine-derived products. These application notes provide detailed protocols for the quantification of this compound using advanced analytical techniques, addressing the current challenge of the lack of a commercially available certified reference standard.

Analytical Standards and Strategy

Currently, a certified analytical standard for this compound is not commercially available. Therefore, a surrogate standard approach is recommended for accurate quantification.

1.1. Surrogate Standard Selection:

A suitable surrogate standard should be structurally similar to the analyte, not naturally present in the sample matrix, and available in high purity. Gorgosterol , another marine sterol with a cyclopropyl group in its side chain, is an excellent candidate for a surrogate standard in this compound analysis.

1.2. Justification for Gorgosterol as a Surrogate:

  • Structural Similarity: Both this compound and Gorgosterol possess a cyclopropane ring within their aliphatic side chain, leading to similar ionization and fragmentation behavior in mass spectrometry.

  • Co-extraction Efficiency: The comparable polarity and chemical properties ensure that Gorgosterol will have a similar extraction recovery to this compound from complex biological matrices.

  • Chromatographic Co-elution (or close elution): The structural similarity allows for similar chromatographic behavior, which is essential for accurate quantification using an internal standard method.

Note: For absolute quantification, it is recommended to isolate and purify Gorgosterol from a natural source or pursue custom synthesis to obtain a well-characterized standard of known purity.

Experimental Protocols

2.1. Sample Preparation: Saponification and Extraction

This protocol is designed for the extraction of total sterols (free and esterified) from marine organism tissues (e.g., sponges).

Materials:

  • Freeze-dried and homogenized sample tissue

  • Gorgosterol (surrogate standard) solution of known concentration

  • Ethanolic potassium hydroxide (KOH) solution (2 M)

  • n-Hexane (HPLC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.

  • Spike the sample with a known amount of Gorgosterol surrogate standard solution.

  • Add 10 mL of 2 M ethanolic KOH solution.

  • Incubate the mixture at 80°C for 2 hours in a shaking water bath for saponification.

  • Cool the mixture to room temperature and add 5 mL of deionized water.

  • Extract the unsaponifiable lipids by adding 10 mL of n-hexane and vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Repeat the extraction (steps 6-8) two more times.

  • Combine the hexane extracts and wash with 5 mL of saturated NaCl solution to remove residual KOH.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute the residue in a known volume of an appropriate solvent (e.g., acetonitrile or methanol) for LC-MS analysis or proceed to derivatization for GC-MS analysis.

2.2. Derivatization for GC-MS Analysis (Silylation)

For GC-MS analysis, sterols must be derivatized to increase their volatility and thermal stability.

Materials:

  • Dried sterol extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

Protocol:

  • Ensure the sterol extract is completely dry.

  • Add 100 µL of anhydrous pyridine to dissolve the extract.

  • Add 100 µL of MSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

Instrumental Analysis

3.1. LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (APCI - Positive Ion Mode):

  • Ionization Mode: APCI, positive

  • Corona Discharge Current: 4.0 µA

  • Vaporizer Temperature: 350°C

  • Capillary Temperature: 275°C

  • Sheath Gas (N₂): 40 arbitrary units

  • Auxiliary Gas (N₂): 10 arbitrary units

  • Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H-H₂O]⁺ (e.g., 411.4)To be determined empiricallyTo be optimized
Gorgosterol (Surrogate) [M+H-H₂O]⁺ (e.g., 409.4)To be determined empiricallyTo be optimized

Note: The exact m/z values for the precursor ions will depend on the specific chemical formula of this compound and Gorgosterol. The characteristic loss of water ([M+H-H₂O]⁺) is a common fragmentation for sterols. Product ions should be determined by infusing a purified standard of the surrogate (Gorgosterol) and a sample containing this compound into the mass spectrometer and performing product ion scans.

3.2. GC-MS Quantification

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

Mass Spectrometry Conditions (EI):

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Mode: Selected Ion Monitoring (SIM)

Selected Ions for SIM:

Compound (as TMS ether)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-TMS To be determinedTo be determined
Gorgosterol-TMS (Surrogate) To be determinedTo be determined

Note: The specific ions for SIM mode should be determined from the mass spectra of the derivatized surrogate standard and a sample containing this compound. Key fragments often arise from the sterol backbone and the side chain.

Data Presentation

Quantitative data should be summarized in a clear and structured table to allow for easy comparison across different samples or experimental conditions.

Table 1: Quantification of this compound in Marine Sponge Samples

Sample IDMatrixThis compound Concentration (µg/g dry weight)% RSD (n=3)
Sponge ATissue152.34.5
Sponge BTissue89.76.2
Control-Not Detected-

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow sample Sample Homogenization spike Spike with Gorgosterol (Surrogate Standard) sample->spike saponification Saponification (Ethanolic KOH) spike->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction drying Drying and Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution derivatization Derivatization (Silylation) drying->derivatization lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis and Quantification lcms->data gcms GC-MS Analysis gcms->data derivatization->gcms

Caption: Experimental workflow for this compound quantification.

5.2. Hypothesized Signaling Pathway Involvement

While a specific signaling pathway for this compound has not been fully elucidated, phytosterols are known to modulate inflammatory responses. The following diagram depicts a simplified representation of the NF-κB signaling pathway, a key regulator of inflammation, where this compound is hypothesized to exert an inhibitory effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TLR4 ikk IKK Complex receptor->ikk Activation This compound This compound This compound->ikk Inhibition (Hypothesized) nfkb_ikb NF-κB IκBα ikk->nfkb_ikb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb->nfkb IκBα Degradation & NF-κB Release dna DNA nfkb_n->dna Binding genes Pro-inflammatory Gene Expression dna->genes Transcription lps LPS (Stimulus) lps->receptor

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) for Petrosterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrosterols, more commonly referred to in scientific literature as phytosterols when derived from plant and algal sources, are naturally occurring sterols essential to the structural integrity of cell membranes. Their analysis is crucial in various fields, including the food industry for quality control, environmental science for monitoring petroleum biomarkers, and in pharmaceutical and drug development for their potential health benefits, such as cholesterol-lowering effects. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation, identification, and quantification of these compounds.[1][2][3] This application note provides detailed protocols and data for the analysis of petrosterols using HPLC.

Experimental Protocols

Protocol 1: General Petrosterol Analysis using HPLC with UV/Vis Detection

This protocol is a generalized method suitable for the routine analysis of common petrosterols.

1. Sample Preparation (Saponification and Extraction)

  • Objective: To hydrolyze esterified sterols and extract the total sterol content.

  • Procedure:

    • Weigh approximately 5 grams of the oil sample into a flask.

    • Add an internal standard (e.g., α-cholestanol) for accurate quantification.

    • Add 50 mL of 2 M ethanolic potassium hydroxide solution.

    • Reflux the mixture for 30-60 minutes at 70°C to achieve saponification.[4]

    • After cooling, transfer the mixture to a separatory funnel.

    • Perform liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether. Repeat the extraction three times.

    • Combine the organic layers and wash with water until the washings are neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase or a suitable solvent like methanol/chloroform for HPLC analysis.[2]

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ethanol (e.g., 85:15 v/v) or a gradient system.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25-30°C.

  • Injection Volume: 20 µL.[1]

  • Detection: UV/Vis detector at 198-210 nm.[1]

3. Quantification

  • Prepare calibration curves for standard petrosterols (e.g., β-sitosterol, campesterol, stigmasterol).

  • Identify and quantify the petrosterols in the sample by comparing their retention times and peak areas with those of the standards.

Protocol 2: Rapid this compound Analysis using UHPLC with Charged Aerosol Detection (CAD)

This protocol is suitable for high-throughput analysis and offers universal detection for non-chromophoric sterols.

1. Simplified Sample Preparation

  • Objective: To minimize sample handling for faster analysis.

  • Procedure:

    • For samples already in a liquid matrix, simple dilution with a suitable solvent (e.g., methanol/chloroform) may be sufficient.[2][5]

    • If saponification is necessary, follow the procedure in Protocol 1, but a subsequent solid-phase extraction (SPE) step can be used for cleanup.

    • Filter the final extract through a 0.45 µm filter before injection.

2. UHPLC Conditions

  • Column: Phenyl-hexyl core-shell column (e.g., 100 x 2.1 mm, 1.7 µm) for rapid separation.[6]

  • Mobile Phase: A gradient of acetonitrile and water.[6]

  • Flow Rate: 0.9 mL/min.[6]

  • Column Temperature: 60°C.[6]

  • Injection Volume: 1-5 µL.

  • Detection: Charged Aerosol Detector (CAD).[2][5][6]

Data Presentation

Table 1: HPLC Operating Conditions for this compound Analysis

ParameterMethod 1 (HPLC-UV)Method 2 (RP-HPLC-CAD)[5]Method 3 (UHPLC-UV/CAD)[6]
Column Symmetry C18C8, 150 x 4.6 mm, 2.7 µmKinetex 1.7µ Phenyl-hexyl, 100 x 2.1 mm
Mobile Phase 15% Ethanol: 85% AcetonitrileA: Methanol/water/acetic acid (750:250:4) B: Acetone/methanol/tetrahydrofuran/acetic acidAcetonitrile/water gradient
Flow Rate 1.0 mL/min0.8 mL/min0.9 mL/min
Temperature 25°C50°C60°C
Injection Volume 20 µL5 µLNot Specified
Detector PDA (198 nm)Charged Aerosol DetectorPDA and CAD
Run Time 50 min< 35 min8.5 min

Table 2: Quantitative Data for Common Petrosterols

AnalyteRetention Time (min) - Method 1[1]Retention Time (min) - RepresentativeLOD (ng on column) - Method 2[5]
Campesterol15.43~10-12≤ 5
Stigmasterol16.13~12-14≤ 5
β-Sitosterol17.41~14-16≤ 5
StigmastanolNot Reported~16-18≤ 5

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Oil Sample saponification Saponification (with KOH in Ethanol) sample->saponification extraction Liquid-Liquid or Solid-Phase Extraction saponification->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc HPLC System (C18 or Phenyl-Hexyl Column) evaporation->hplc Inject Sample detection Detection (UV/Vis, CAD, or MS) hplc->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Conclusion

HPLC is a versatile and reliable technique for the analysis of petrosterols. The choice of the specific method, including the column, mobile phase, and detector, will depend on the specific analytical needs, such as the required sensitivity, resolution, and sample throughput. The protocols and data presented in this application note provide a solid foundation for developing and implementing robust HPLC methods for this compound analysis in various research, quality control, and drug development settings. While gas chromatography (GC) is also a common method, HPLC offers the advantage of analyzing underivatized sterols, which can simplify sample preparation.[7][8] The use of advanced detectors like charged aerosol detectors and mass spectrometers can further enhance the sensitivity and selectivity of the analysis.[2][5][7][8]

References

Application Note: Quantitative Analysis of Petrosterol Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Petrosterol (24-ethyl-cholesta-5,24(28)-dien-3β-ol) is a significant bioactive sterol primarily found in marine sponges of the Petrosia genus. Its unique chemical structure contributes to a range of pharmacological activities, making it a compound of interest for drug discovery and development. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of sterols due to its high resolution and sensitivity. However, due to their low volatility, sterols require derivatization prior to GC-MS analysis. This application note details a comprehensive protocol for the extraction, derivatization, and quantitative analysis of this compound as its trimethylsilyl (TMS) ether derivative.

Principle

The analytical workflow involves the extraction of total lipids from the sample matrix, followed by saponification to release free sterols from their esterified forms. The free sterols are then derivatized by silylation, converting the hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether. The resulting this compound-TMS ether is then separated and quantified by GC-MS. Identification is based on the retention time and the characteristic mass fragmentation pattern of the derivative. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, using an appropriate internal standard.

Instrumentation and Reagents

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

    • Autosampler for GC injection.

    • Analytical balance.

    • Centrifuge.

    • Vortex mixer.

    • Heating block or water bath.

    • Nitrogen evaporation system.

  • Reagents and Consumables:

    • This compound standard.

    • Internal Standard (IS), e.g., 5α-cholestane or epicoprostanol.

    • Hexane, Chloroform, Methanol (HPLC grade).

    • Ethanolic potassium hydroxide (KOH) solution.

    • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine (anhydrous).

    • Deionized water.

    • Anhydrous sodium sulfate.

    • GC vials with inserts.

Detailed Experimental Protocols

1. Sample Preparation and Lipid Extraction

This protocol is generalized for marine invertebrate tissue.

  • Homogenization: Weigh approximately 1 g of wet tissue and homogenize it in a suitable solvent system, such as chloroform:methanol (2:1, v/v).

  • Extraction: Transfer the homogenate to a glass tube. Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8. Vortex vigorously for 2 minutes.

  • Phase Separation: Add chloroform and deionized water to achieve a final ratio of 2:2:1.8. Vortex again and centrifuge at 2000 rpm for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform layer containing the total lipids using a Pasteur pipette.

  • Drying: Pass the chloroform extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Saponification

  • Hydrolysis: To the dried lipid extract, add 5 mL of 2 M ethanolic KOH.

  • Incubation: Vortex the sample and incubate at 60°C for 1 hour to hydrolyze any steryl esters.

  • Extraction of Unsaponifiables: After cooling to room temperature, add an equal volume of deionized water. Extract the unsaponifiable fraction (containing free sterols) three times with 5 mL of hexane.

  • Pooling and Washing: Pool the hexane extracts and wash with deionized water until the washings are neutral.

  • Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness under nitrogen.

3. Derivatization to Trimethylsilyl (TMS) Ethers

  • Reagent Preparation: Reconstitute the dried sterol extract in 50 µL of anhydrous pyridine.

  • Silylation: Add 50 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[1]

  • Final Preparation: After cooling, the sample is ready for GC-MS analysis. If necessary, the sample can be evaporated to dryness and reconstituted in hexane.

4. GC-MS Analysis

  • GC Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sterol derivatives.

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: Increase to 260°C at 20°C/min.

    • Ramp 2: Increase to 300°C at 5°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification, scan from m/z 50 to 600.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound-TMS ether and the internal standard.

5. Identification and Quantification

  • Identification: The this compound-TMS ether peak is identified by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of this compound-TMS ether is expected to show a molecular ion (M+) at m/z 484 and characteristic fragment ions. Key fragments for related C29 sterols include ions resulting from the loss of a methyl group (M-15), loss of trimethylsilanol (M-90), and cleavage in the sterol ring and side chain. For a related compound, 24-ethyl-cholesta-5,24(28)Z-dien-3β-ol methyl ether, characteristic ions are observed at m/z 328, 313, 296, 285, 281, and 255.[2] Similar fragmentation pathways are expected for the TMS ether.

  • Quantification: Create a calibration curve by analyzing a series of this compound standards of known concentrations, each containing a fixed amount of the internal standard. Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in unknown samples is then determined from this calibration curve.

Data Presentation

The following table presents representative quantitative data for major phytosterols found in various natural sources, as determined by GC-MS. This illustrates how quantitative results for this compound should be presented.

Sterol DerivativeMatrixConcentration (mg/g of oil or µg/g of dry weight)Reference
β-Sitosterol-TMSCorn Oil4.35 ± 0.03 mg/g[3]
Campesterol-TMSCanola Oil1.84 ± 0.01 mg/g[3]
Stigmasterol-TMSSunflower Oil0.95 ± 0.02 mg/g[3]
Fucosterol-TMSBrown Algae (Ectocarpus)~2.5 µg/mg dry weight[4]
Cholesterol-TMSRed Algae (Palmaria)~3.0 µg/mg dry weight[4]
This compound-TMS Marine Sponge (Petrosia sp.) (Example Data) N/A

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow Sample Sample (e.g., Marine Sponge Tissue) Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization Extraction Lipid Extraction (Phase Separation) Homogenization->Extraction Saponification Saponification (with Ethanolic KOH) Extraction->Saponification Total Lipid Extract Unsaponifiables Extraction of Unsaponifiables (with Hexane) Saponification->Unsaponifiables Drying Drying and Evaporation (under Nitrogen) Unsaponifiables->Drying Derivatization Derivatization (BSTFA + 1% TMCS) Drying->Derivatization Free Sterol Fraction GCMS GC-MS Analysis (this compound-TMS Ether) Derivatization->GCMS DataAnalysis Data Analysis (Quantification & Identification) GCMS->DataAnalysis

Caption: Workflow for the GC-MS analysis of this compound derivatives.

Mass Spectrometry Fragmentation Logic

Fragmentation_Pathway M This compound-TMS (Molecular Ion, M+) m/z 484 M_minus_15 [M-15]+ (Loss of -CH3) M->M_minus_15 M_minus_90 [M-90]+ (Loss of TMSOH) M->M_minus_90 SideChainCleavage Side Chain & Ring Fragmentation Ions M->SideChainCleavage Fragments e.g., m/z 328, 255, etc. SideChainCleavage->Fragments

Caption: Key fragmentation pathways for this compound-TMS ether in EI-MS.

References

Application Notes and Protocols for Determining the Bioactivity of Petrosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrosterol, a naturally occurring phytosterol, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the sterol family, it shares structural similarities with cholesterol but is synthesized in plants. Emerging evidence on phytosterols suggests a range of bioactive properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] These attributes position this compound as a promising candidate for further investigation in drug discovery and development.

This document provides detailed application notes and standardized protocols for conducting cell-based assays to elucidate the bioactivity of this compound. The following sections will detail methods to assess its cytotoxicity, anti-inflammatory potential, and antioxidant capacity.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound using MTT Assay

Concentration of this compound (µM)Absorbance (570 nm)Cell Viability (%)IC50 (µM)
0 (Vehicle Control)100
1
10
25
50
100

Table 2: Anti-inflammatory Effect of this compound on Nitric Oxide Production

TreatmentConcentration (µM)Absorbance (540 nm)Nitrite Concentration (µM)Inhibition of NO Production (%)
Control (No LPS)-
LPS Control-0
This compound + LPS1
This compound + LPS10
This compound + LPS25
This compound + LPS50
Positive Control (e.g., Dexamethasone) + LPS10

Table 3: Antioxidant Capacity of this compound using DPPH Radical Scavenging Assay

Concentration of this compound (µg/mL)Absorbance (517 nm)Scavenging Activity (%)IC50 (µg/mL)
0 (Blank)0
10
25
50
100
250
Positive Control (e.g., Ascorbic Acid)50

Experimental Protocols

Assessment of Cytotoxicity by MTT Assay

This protocol determines the effect of this compound on cell viability and is crucial for identifying a non-toxic concentration range for subsequent bioactivity assays. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7]

Materials:

  • This compound

  • Human colorectal adenocarcinoma cells (HT-29) or human breast cancer cells (MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM)[8][9][10][11][12][13][14][15][16]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Protocol:

  • Cell Seeding: Seed HT-29 or MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[16]

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute with serum-free medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100 The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against the log of this compound concentration.

Evaluation of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The Griess test is used to quantify nitrite, a stable product of NO.[17][18][19][20][21]

Materials:

  • This compound

  • RAW 264.7 murine macrophage cells[8][22][23][24][25]

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • This compound Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging ability of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to assess antioxidant capacity.[26][27][28][29][30]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[26]

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration. Include a blank (methanol only) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26][30]

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_inflammation Anti-inflammatory Assay (Griess) cluster_antioxidant Antioxidant Assay (DPPH) c1 Seed Cells (HT-29 or MCF-7) c2 Treat with this compound c1->c2 c3 Incubate (24-48h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (4h) c4->c5 c6 Add DMSO c5->c6 c7 Measure Absorbance (570nm) c6->c7 i1 Seed RAW 264.7 Cells i2 Pre-treat with this compound i1->i2 i3 Stimulate with LPS i2->i3 i4 Incubate (24h) i3->i4 i5 Collect Supernatant i4->i5 i6 Add Griess Reagent i5->i6 i7 Measure Absorbance (540nm) i6->i7 a1 Prepare this compound Solutions a2 Add DPPH Solution a1->a2 a3 Incubate (30 min, dark) a2->a3 a4 Measure Absorbance (517nm) a3->a4

Caption: Experimental workflows for cytotoxicity, anti-inflammatory, and antioxidant assays.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS transcription NO Nitric Oxide (NO) iNOS->NO This compound This compound This compound->IKK This compound->NFkB

Caption: Postulated anti-inflammatory signaling pathway of this compound.

anticancer_pathway This compound This compound PI3K PI3K This compound->PI3K Caspases Caspases This compound->Caspases GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellCycle Cell Cycle Progression mTOR->CellCycle Caspases->Apoptosis

Caption: Potential anticancer signaling pathway of this compound.

References

Application of Petrosterol in Lipid Membrane Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petrosterol, a marine sterol isolated from the sponge Petrosia ficiformis, possesses a unique molecular structure characterized by a cyclopropane ring within its side chain. While direct studies on the specific applications of this compound in lipid membrane research are limited, its structural similarity to other well-characterized sterols, such as cholesterol, phytosterols, and ergosterol, suggests a significant potential for modulating membrane properties. This document provides a detailed overview of the putative applications of this compound in lipid membrane studies, drawing analogies from established knowledge of other sterols. It includes detailed experimental protocols to investigate these potential applications and summarizes expected quantitative outcomes in structured tables.

Sterols are critical components of eukaryotic cell membranes, where they play a pivotal role in regulating membrane fluidity, permeability, and the formation of specialized microdomains known as lipid rafts.[1] These rafts are dynamic assemblies of lipids and proteins that are involved in various cellular processes, including signal transduction.[1] By influencing the biophysical properties of the lipid bilayer, sterols can modulate the function of membrane-associated proteins and signaling pathways.

Putative Applications of this compound in Lipid Membrane Studies

Based on the established roles of other sterols, this compound is hypothesized to be a valuable tool in the following areas of lipid membrane research:

  • Modulation of Membrane Fluidity and Order: Like other sterols, this compound is expected to insert into the phospholipid bilayer and influence its fluidity. At physiological temperatures, sterols typically decrease the fluidity of the liquid-disordered phase and increase the fluidity of the gel phase, a phenomenon known as the condensing effect. The unique cyclopropane moiety in this compound's side chain may lead to distinct effects on membrane packing and dynamics compared to cholesterol.

  • Formation and Stabilization of Lipid Rafts: Sterols are essential for the formation of liquid-ordered (Lo) phases, which constitute the basis of lipid rafts.[2] this compound's ability to promote or modify the formation of these microdomains could be investigated to understand how different sterol structures fine-tune raft properties. This has implications for studying signaling platforms and the trafficking of membrane proteins.

  • Investigation of Signal Transduction Pathways: Lipid rafts serve as platforms for the assembly of signaling complexes.[3] By altering the properties of these domains, this compound could be used to probe the role of membrane structure in various signaling cascades, such as those involved in cellular proliferation, apoptosis, and immune responses. For instance, oxysterols, oxidized derivatives of cholesterol, are known to be involved in signaling pathways that can be subverted in cancer.[4]

  • Drug Delivery Systems: The composition of lipid-based drug delivery vehicles, such as liposomes, can be modified with different sterols to control their stability, permeability, and drug release profiles. This compound could be incorporated into such systems to potentially create novel delivery platforms with unique characteristics.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of this compound on lipid membranes.

Protocol 1: Determination of Membrane Fluidity using Fluorescence Anisotropy

This protocol measures changes in membrane fluidity upon incorporation of this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).

Materials:

  • Model phospholipids (e.g., POPC, DPPC)

  • This compound

  • Cholesterol (as a control)

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) in methanol

  • Buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer with polarization filters

Methodology:

  • Liposome Preparation: a. Prepare lipid films by dissolving the desired ratio of phospholipid and this compound (or cholesterol) in chloroform/methanol (2:1, v/v). b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with buffer to a final lipid concentration of 1 mM. e. Create large unilamellar vesicles (LUVs) by extrusion through a 100 nm polycarbonate membrane at a temperature above the lipid phase transition temperature.

  • DPH Labeling: a. Add the DPH solution to the liposome suspension to a final probe-to-lipid ratio of 1:500. b. Incubate the mixture in the dark at room temperature for 1 hour.

  • Fluorescence Anisotropy Measurement: a. Set the excitation and emission wavelengths for DPH (e.g., 360 nm and 430 nm, respectively). b. Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, with the emission polarizer also oriented vertically and horizontally, respectively. c. Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor (G = IHV / IHH).

  • Data Analysis: a. Plot the fluorescence anisotropy as a function of this compound concentration. b. Compare the results with those obtained for cholesterol. An increase in anisotropy indicates a decrease in membrane fluidity.

Protocol 2: Investigation of Lipid Raft Formation using Detergent Resistance Assay

This protocol assesses the formation of detergent-resistant membranes (DRMs), which are a biochemical correlate of lipid rafts.

Materials:

  • Model lipid mixture mimicking a raft-forming composition (e.g., DPPC:Cholesterol or DPPC:this compound at a 2:1 molar ratio)

  • Fluorescently labeled lipid that partitions into lipid rafts (e.g., Bodipy-GM1)

  • Triton X-100 (10% stock solution)

  • Sucrose solutions (40%, 30%, and 5% in TNE buffer)

  • TNE buffer (25 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, pH 7.4)

  • Ultracentrifuge

Methodology:

  • Liposome Preparation: Prepare LUVs with the raft-forming lipid mixture and the fluorescent probe as described in Protocol 1.

  • Detergent Treatment: a. Incubate the liposome suspension (1 ml, 1 mg/ml total lipid) with 1% Triton X-100 on ice for 30 minutes.

  • Sucrose Gradient Ultracentrifugation: a. Mix the detergent-treated sample with an equal volume of 80% sucrose in TNE buffer to obtain a 40% sucrose solution. b. Layer this mixture at the bottom of an ultracentrifuge tube. c. Carefully overlay with 30% sucrose and then 5% sucrose solutions. d. Centrifuge at 200,000 x g for 18-24 hours at 4°C.

  • Fraction Collection and Analysis: a. Carefully collect fractions from the top of the gradient. b. Measure the fluorescence intensity of each fraction. c. The presence of the fluorescent probe in the low-density fractions (at the 5%/30% sucrose interface) indicates the formation of DRMs.

  • Data Analysis: Quantify the percentage of the fluorescent probe in the DRM fractions for different concentrations of this compound and compare with cholesterol.

Data Presentation

The following tables summarize the expected quantitative data from the proposed experiments, based on known effects of other sterols.

Table 1: Expected Fluorescence Anisotropy of DPH in Model Membranes

Sterol Concentration (mol%)Membrane CompositionExpected Fluorescence Anisotropy (r)Inferred Effect on Fluidity
0POPC~0.15High fluidity
10POPC + this compound> 0.15Decreased fluidity
20POPC + this compound>> 0.15Further decreased fluidity
30POPC + this compound>>> 0.15Significantly decreased fluidity
30POPC + CholesterolSimilar to this compoundSignificantly decreased fluidity

Table 2: Expected Percentage of Raft-Associated Fluorescent Probe in Detergent Resistance Assays

SterolSterol Concentration (mol%)Expected % of Probe in DRM FractionInferred Raft-Promoting Ability
None0< 5%Low
This compound10> 10%Moderate
This compound20> 20%High
This compound30> 30%Very High
Cholesterol30Similar to this compoundVery High

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway initiated at a lipid raft, the formation of which could be influenced by this compound. This example depicts a generic receptor tyrosine kinase (RTK) signaling cascade.

Signaling_Pathway cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase Adaptor Adaptor Protein RTK->Adaptor recruits This compound This compound Ras Ras Adaptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factor ERK->TF activates Gene Gene Expression TF->Gene regulates Cellular_Response Cellular Response (e.g., Proliferation) Gene->Cellular_Response leads to Ligand Ligand Ligand->RTK binds Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Lipid_Film Prepare Lipid Film (Phospholipid + this compound) Hydration Hydrate Film to form MLVs Lipid_Film->Hydration Extrusion Extrude to form LUVs Hydration->Extrusion Labeling Label with DPH Extrusion->Labeling Fluorometer Measure Fluorescence Anisotropy Labeling->Fluorometer Calculation Calculate Anisotropy (r) Fluorometer->Calculation Comparison Compare with Control (Cholesterol) Calculation->Comparison Conclusion Draw Conclusions on Membrane Fluidity Comparison->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Petrosterol Extraction from Sponge Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of petrosterol from sponge biomass.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from initial extraction to final purification.

Problem 1: Low Yield of Crude this compound Extract

Q: We are experiencing a significantly lower than expected yield of the crude lipid extract from our sponge biomass. What are the potential causes and solutions?

A: Low yield of the crude extract can stem from several factors related to the initial handling of the sponge biomass and the extraction procedure itself. Here are some common causes and troubleshooting steps:

  • Inadequate Sample Preparation:

    • Issue: Incomplete drying of the sponge biomass can lead to poor extraction efficiency, as water can interfere with the penetration of organic solvents. Similarly, if the particle size of the ground sponge tissue is too large, the surface area for solvent interaction is limited.

    • Solution: Ensure the sponge biomass is thoroughly lyophilized (freeze-dried) or oven-dried at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried biomass into a fine, uniform powder to maximize the surface area for extraction.

  • Suboptimal Solvent Selection:

    • Issue: The polarity of the extraction solvent is critical for efficiently solubilizing this compound and other lipids. Using a solvent with inappropriate polarity will result in a low yield.

    • Solution: this compound is a sterol, which is a type of lipid, and is therefore best extracted with nonpolar or moderately polar solvents. A common and effective approach is to perform a sequential extraction, starting with a nonpolar solvent like hexane or dichloromethane to extract lipids, followed by a more polar solvent like methanol or ethanol to extract more polar metabolites. For a single-step extraction, a mixture of dichloromethane and methanol (e.g., 2:1 v/v) is often effective.

  • Inefficient Extraction Method and Parameters:

    • Issue: The chosen extraction method and its parameters (time, temperature, solvent-to-solid ratio) significantly impact the yield. Maceration may be incomplete if the extraction time is too short. High temperatures in methods like Soxhlet extraction can potentially degrade thermolabile compounds, though this is less of a concern for many sterols.

    • Solution:

      • For maceration, ensure a sufficient extraction time (e.g., 24-72 hours) with occasional agitation.

      • For Soxhlet extraction, ensure the temperature is appropriate for the solvent and run for an adequate number of cycles (e.g., 8-12 hours).

      • Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to improve efficiency and reduce extraction time.[1][2]

      • Ensure a high enough solvent-to-solid ratio (e.g., 10:1 mL/g) to ensure complete wetting of the biomass and to establish a favorable concentration gradient for diffusion.

Problem 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction

Q: During the partitioning of our crude extract between an organic solvent and water, a persistent emulsion has formed, making phase separation impossible. How can we resolve this?

A: Emulsion formation is a common issue when extracting lipids from biological matrices due to the presence of natural emulsifying agents like phospholipids and proteins.[3][4] Here’s how to prevent and break emulsions:

  • Prevention:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. This minimizes the energy input that creates fine droplets.[4]

    • Sample Pre-treatment: If emulsions are a recurring problem, consider pre-treating the crude extract to remove emulsifying agents. This could involve protein precipitation prior to extraction.

  • Breaking an Emulsion:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (e.g., 30-60 minutes), as gravity may be sufficient to break the emulsion.[5]

    • Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel and mix gently. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[3]

    • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 3000 x g for 15-20 minutes). The centrifugal force will accelerate the phase separation.[4]

    • Filtration: Pass the mixture through a bed of glass wool or phase separation paper. This can physically disrupt the emulsion and allow for the separation of the layers.

    • pH Adjustment: Carefully adding a dilute acid (e.g., HCl) can sometimes break emulsions stabilized by acidic molecules by neutralizing their charge.[4][5]

Problem 3: Low Yield of this compound After Saponification

Q: After saponifying the crude lipid extract to hydrolyze esters, the subsequent extraction of the unsaponifiable matter containing this compound is yielding very little product. What could be the cause?

A: Low recovery of this compound after saponification can be due to incomplete reaction, degradation of the target molecule, or inefficient extraction of the unsaponifiable fraction.

  • Incomplete Saponification:

    • Issue: Sterol esters may not be fully hydrolyzed, leading to their loss during the extraction of the more polar fatty acid salts.

    • Solution: Ensure an adequate amount of alkali (e.g., KOH or NaOH) is used, typically in a solution of ethanol or methanol with a small amount of water. The reaction may require heating (e.g., refluxing for 1-2 hours) to go to completion. Some studies have shown that prolonged saponification (up to 18 hours) may be necessary for complete hydrolysis of cholesterol esters, and this could be a factor for this compound esters as well.[6]

  • Degradation of this compound:

    • Issue: Although sterols are generally stable, prolonged exposure to harsh alkaline conditions and high temperatures could potentially lead to some degradation.

    • Solution: While heating is often necessary, avoid excessive temperatures or unnecessarily long reaction times. After the reaction is complete, cool the mixture before proceeding with the extraction.

  • Inefficient Extraction of the Unsaponifiable Fraction:

    • Issue: The nonpolar this compound needs to be efficiently extracted from the alkaline aqueous/alcoholic solution.

    • Solution: Use a nonpolar solvent like hexane, diethyl ether, or dichloromethane for the extraction. Perform multiple extractions (e.g., 3-4 times) with fresh solvent and pool the organic layers to ensure complete recovery. Gently mix during extraction to avoid the formation of emulsions with the soap molecules.

Problem 4: Poor Separation During Column Chromatography Purification

Q: We are having difficulty separating this compound from other compounds in the unsaponifiable fraction using silica gel column chromatography. The fractions are either mixed or the compound is not eluting. What can we do?

A: Challenges in chromatographic purification are common and can often be resolved by adjusting the stationary phase, mobile phase, or loading technique.

  • Compound Tailing or Broad Peaks:

    • Issue: This can be caused by interactions between the sterol and the acidic silica gel, or by using a mobile phase with too low a polarity.

    • Solution:

      • To reduce unwanted interactions with acidic silica, you can use a deactivated silica gel. This can be prepared by adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase.

      • If the compound is streaking, the sample might be overloaded. Use a larger column or a smaller amount of sample.

      • Gradually increase the polarity of the mobile phase during elution (gradient elution) to improve the peak shape of later-eluting compounds. A common solvent system for sterol separation is a gradient of ethyl acetate in hexane.

  • Compound Not Eluting from the Column:

    • Issue: The mobile phase is not polar enough to displace the this compound from the silica gel.

    • Solution: Increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is very polar and still does not elute, a more polar solvent like methanol may need to be added to the mobile phase in small increments. In some cases, if the compound is strongly bound, using acidic or basic modifiers in the mobile phase can help with elution.[7]

  • Poor Separation of Closely Eluting Compounds:

    • Issue: The polarity difference between this compound and other sterols or impurities is small, leading to co-elution.

    • Solution:

      • Use a longer column to increase the resolution.

      • Employ a shallower solvent gradient to better separate compounds with similar retention times.

      • Consider using a different stationary phase, such as alumina or a bonded phase like C18 (reversed-phase chromatography), which separates compounds based on different principles.

      • For final purification, High-Performance Liquid Chromatography (HPLC) with a C18 column is often effective for separating individual sterols.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for obtaining a high yield of this compound?

A1: There is no single "best" method, as the optimal choice depends on available equipment, sample size, and desired purity.

  • Conventional Methods: Soxhlet extraction is generally more efficient than maceration due to the continuous use of fresh, hot solvent, which can lead to higher yields in a shorter time.[8][9] However, the high temperature may not be suitable for thermolabile compounds.

  • Modern Methods: Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are considered "green" and often more efficient alternatives. UAE can significantly reduce extraction time and solvent consumption.[1][10] SFE using supercritical CO2 is highly selective and can yield a very pure extract, but the initial equipment cost is higher.[11][12]

Q2: Which solvent should I use for the initial extraction of this compound?

A2: The choice of solvent is crucial and depends on the desired selectivity. This compound, being a lipid, is soluble in nonpolar and moderately polar solvents.

  • For a crude lipid extract: A mixture of a nonpolar solvent like dichloromethane or hexane and a more polar solvent like methanol (e.g., 2:1 or 1:1 v/v) is effective for extracting a broad range of lipids, including this compound.

  • For a more selective extraction: Starting with a nonpolar solvent like hexane will preferentially extract nonpolar lipids, including this compound, while leaving more polar compounds behind. This can simplify the subsequent purification steps.

Q3: Is saponification always necessary?

A3: Saponification is a chemical process that hydrolyzes fatty acid esters into free fatty acids (as salts) and alcohols. In the context of this compound extraction, it is used to remove the large amount of fatty acids from the crude lipid extract, which simplifies the purification of the unsaponifiable fraction where this compound is found. While not strictly necessary for the initial extraction from the sponge, it is a crucial step in the purification process to isolate this compound from the complex lipid mixture.

Q4: How should I store my sponge biomass and extracts to prevent degradation of this compound?

A4: Proper storage is essential to maintain the integrity of the extracted compounds.

  • Sponge Biomass: Freshly collected sponge should be frozen immediately at -20°C or lower and then lyophilized. The dried powder should be stored in a cool, dark, and dry place.

  • Crude and Purified Extracts: Extracts should be stored in amber vials to protect them from light. It is best to store them at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Phytosterols have been shown to be more stable when stored at lower temperatures.[4] The stability of sterols can also be affected by the storage matrix and the presence of antioxidants.[13]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Sponge Sterols

MethodPrincipleTypical YieldSolvent ConsumptionTimeAdvantagesDisadvantages
Maceration Soaking the biomass in a solvent at room temperature.ModerateHighLong (24-72h)Simple, inexpensive, suitable for thermolabile compounds.Time-consuming, lower efficiency.
Soxhlet Extraction Continuous extraction with fresh, hot solvent.HighLow (solvent is recycled)Moderate (8-24h)High efficiency.Requires heating, not suitable for thermolabile compounds.[8]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.HighModerateShort (15-60 min)Fast, efficient, reduced solvent consumption.[1][10]Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent.HighVery Low (solvent is a gas at STP)Moderate (1-4h)Highly selective, "green" method, no solvent residue.[11][12]High initial equipment cost.

Note: Yields are relative and can vary significantly depending on the sponge species, solvent, and specific experimental conditions.

Experimental Protocols

Protocol 1: Maceration for Crude Lipid Extraction
  • Weigh 100 g of lyophilized and finely ground sponge biomass.

  • Place the sponge powder in a large Erlenmeyer flask.

  • Add 1 L of a 2:1 (v/v) mixture of dichloromethane:methanol to the flask.

  • Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and re-extract the sponge residue two more times with 500 mL of the solvent mixture for 24 hours each.

  • Combine all the filtrates.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

Protocol 2: Saponification of Crude Lipid Extract
  • Dissolve 10 g of the crude lipid extract in 100 mL of 2 M ethanolic potassium hydroxide (KOH).

  • Transfer the solution to a round-bottom flask and reflux the mixture for 2 hours.

  • After cooling to room temperature, transfer the solution to a separatory funnel.

  • Add 100 mL of deionized water to the separatory funnel.

  • Extract the unsaponifiable matter three times with 100 mL of hexane.

  • Combine the hexane layers and wash them with 50 mL of deionized water until the aqueous layer is neutral.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Filter off the sodium sulfate and evaporate the hexane under reduced pressure to obtain the unsaponifiable fraction containing this compound.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the unsaponifiable fraction in a minimal amount of dichloromethane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

  • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable stain for sterols (e.g., anisaldehyde-sulfuric acid).

  • Combine the fractions containing pure this compound and evaporate the solvent.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction cluster_saponification Saponification cluster_purification Purification SpongeBiomass Sponge Biomass (Lyophilized & Ground) SolventExtraction Solvent Extraction (e.g., Maceration/Soxhlet) SpongeBiomass->SolventExtraction Solvent (e.g., CH2Cl2:MeOH) CrudeExtract Crude Lipid Extract SolventExtraction->CrudeExtract Saponification Saponification (KOH/EtOH, Reflux) CrudeExtract->Saponification UnsaponifiableFraction Unsaponifiable Fraction Saponification->UnsaponifiableFraction Hexane Extraction ColumnChromatography Silica Gel Column Chromatography UnsaponifiableFraction->ColumnChromatography Gradient Elution Purethis compound Pure this compound ColumnChromatography->Purethis compound Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Crude Extract Yield ImproperPrep Inadequate Sample Preparation LowYield->ImproperPrep WrongSolvent Suboptimal Solvent Choice LowYield->WrongSolvent BadMethod Inefficient Extraction Method/Parameters LowYield->BadMethod PrepSolution Thorough Drying & Fine Grinding ImproperPrep->PrepSolution SolventSolution Use Appropriate Polarity Solvents WrongSolvent->SolventSolution MethodSolution Optimize Time, Temp, Solvent Ratio, or Use Advanced Methods BadMethod->MethodSolution

References

Technical Support Center: Overcoming Challenges in Petrosterol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in petrosterol (phytosterol) purification.

Troubleshooting Guides

This section addresses common issues encountered during the purification of petrosterols, providing potential causes and suggested solutions in a straightforward question-and-answer format.

Chromatography Issues

Question: Why am I seeing poor resolution or co-elution of this compound isomers (e.g., β-sitosterol and stigmasterol) in my HPLC/GC analysis?

Answer:

Poor resolution is a frequent challenge due to the structural similarity of petrosterols. Several factors could be the cause:

  • Inadequate Column Chemistry: The stationary phase of your column may not be providing sufficient selectivity.

    • For HPLC: If you are using a standard C18 column, consider switching to a phenyl-hexyl column. The π-π interactions of the phenyl rings can enhance the separation of isomers with subtle structural differences.[1]

    • For GC: A mid-polarity capillary column, such as one with a 50% phenyl-methylpolysiloxane stationary phase, can improve the separation of critical pairs.[1]

  • Suboptimal Mobile Phase Composition: The solvent system may not be ideal for separation.

    • For HPLC: With a C18 column, adjusting the mobile phase can be effective. Pure methanol can sometimes offer better separation than acetonitrile/water mixtures. Experimenting with isocratic versus gradient elution is also recommended.[1]

  • Column Overload: Injecting too much sample can lead to broader peaks and decreased resolution. Try reducing the sample concentration or injection volume.

Question: My chromatogram shows tailing peaks. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors related to interactions between your sample and the stationary phase or issues with the mobile phase:

  • Active Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of petrosterols, causing tailing.

    • Solution: Use a high-purity silica column or add a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups. Lowering the mobile phase pH can also help by suppressing silanol ionization.[2]

  • Insufficient Buffering: If the mobile phase pH is not stable, the ionization state of the petrosterols can vary, leading to tailing.

    • Solution: Ensure your mobile phase has adequate buffering capacity to maintain a constant pH.[2]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active sites.

    • Solution: If other troubleshooting steps fail, it may be time to replace the column.[3]

Question: I am not observing any peaks for my this compound sample. What should I check?

Answer:

The absence of peaks can be alarming, but it is often due to a few common issues:

  • Column Blockage: High backpressure can indicate a clogged column, preventing the sample from eluting.

    • Solution: Try back-flushing the column with a strong solvent. If this does not resolve the issue, the column may need replacement.[1]

  • Detector Issues: The detector may not be functioning correctly.

    • Solution: For a UV detector, ensure the lamp is on and has not exceeded its lifetime. For a mass spectrometer, check the ionization source and detector settings.[1]

  • Sample Degradation: Petrosterols can be sensitive to heat and acidic conditions.

    • Solution: Ensure your sample has been stored properly and that the purification conditions are not causing degradation.

Crystallization Issues

Question: I am having difficulty inducing crystallization of my purified petrosterols. What can I do?

Answer:

Crystallization is dependent on achieving supersaturation. If crystals are not forming, consider the following:

  • Insufficient Concentration: The solution may not be concentrated enough for crystals to form.

    • Solution: Carefully evaporate more solvent to increase the concentration of the petrosterols.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the petrosterols, even at lower temperatures.

    • Solution: Experiment with different solvents or solvent mixtures. For petrosterols, ethyl acetate and octanoic acid have been shown to be effective crystallization solvents.[4][5]

  • Lack of Nucleation Sites: Spontaneous nucleation may not be occurring.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal from a previous batch can also be effective.

Question: The yield from my recrystallization is very low. How can I improve it?

Answer:

Low yield during recrystallization is a common problem and can often be improved by optimizing the cooling process:

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small crystals and can also trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. A slower cooling rate promotes the growth of larger, purer crystals.[6]

  • Supersaturation Issues: Maintaining a low level of supersaturation can improve crystal size and purity.

    • Solution: Control the cooling rate carefully. For example, a cooling rate of 0.6 °C/min has been used effectively for phytosterol crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of saponification before this compound extraction?

A1: Saponification is a crucial step to hydrolyze esterified petrosterols, which are common in plant oils, into their free form. This is achieved by treating the oil with a strong base, such as potassium hydroxide (KOH) in an alcoholic solution. This process breaks the ester bonds, making the free petrosterols available for extraction with an organic solvent.[7]

Q2: What are the most common methods for extracting petrosterols from plant materials?

A2: The most common methods are solvent extraction techniques like maceration and Soxhlet extraction.[8] Supercritical fluid extraction (SFE) with CO2 is a more advanced, environmentally friendly method that can offer higher yields.[7]

Q3: What analytical techniques are used to determine the purity of petrosterols?

A3: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for identification.[9] Quantitative ¹H NMR (qHNMR) is another powerful technique for purity assessment as it is a non-destructive method that can provide both qualitative and quantitative information.[10]

Q4: What are some common impurities found in this compound preparations?

A4: Common impurities include other sterols and stanols with similar structures, residual fatty acids, tocopherols, and pigments from the original plant material. The purification process aims to remove these compounds.

Data Presentation: Quantitative Overview of this compound Purification

The following tables summarize quantitative data from various studies to provide a comparative overview of different purification strategies.

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPlant SourceKey ParametersTotal Phytosterol YieldReference
Soxhlet ExtractionCocoa Butter-4960 ± 0.01 µg/g[7]
Ultrasonic-Assisted Extraction (UAE)Cocoa Butter-5106 ± 0.02 µg/g[7]
Supercritical CO₂ ExtractionCocoa ButterWith ethanol6441 ± 0.11 µg/g[7]
Saponification & LLENiger Seed Oil3.6 N KOH in ethanol, n-hexane extraction0.96 ± 0.02 mg/g[7]

Table 2: Recrystallization Conditions and Outcomes for Phytosterol Purification

Crystallization SolventKey ConditionsPurity AchievedYieldReference
Ethyl AcetateTemp: 23 °C, Cooling Rate: 0.6 °C/min, Stirring: 46 r/min, 3 cycles99.10%80.34%[5]
Octanoic AcidTemp: 0 °C, Solvent-Product Molar Ratio: 4:1, Time: 10 h98.2%-[11]
Methanol / Methanol & n-hexaneMulti-step process92%0.53%[7]

Experimental Protocols

Protocol 1: Extraction of Petrosterols from Vegetable Oil

This protocol describes a standard saponification and liquid-liquid extraction method.

  • Saponification:

    • Weigh approximately 0.3 g of the vegetable oil into a flask.[12]

    • Add a solution of 1 M potassium hydroxide (KOH) in 99.7% ethanol.

    • Heat the mixture at 50 °C for 3 hours with continuous stirring to ensure complete saponification.[12]

  • Extraction:

    • After cooling, transfer the mixture to a separatory funnel.

    • Perform four consecutive extractions with n-hexane to isolate the unsaponifiable matter containing the petrosterols.[12]

    • Combine the n-hexane layers.

  • Washing and Drying:

    • Wash the combined organic layer with distilled water to remove any residual alkali.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Concentration:

    • Filter off the sodium sulfate and concentrate the n-hexane extract using a rotary evaporator under reduced pressure to obtain the crude this compound mixture.[13]

Protocol 2: Purification by Column Chromatography

This protocol details the purification of the crude this compound extract using silica gel column chromatography.

  • Column Preparation (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping gently to remove air bubbles.[13]

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the silica gel bed and allow it to adsorb completely.[13]

  • Elution and Fraction Collection:

    • Begin elution by adding the mobile phase to the column. A common mobile phase is a mixture of hexane and ethyl acetate, with the polarity gradually increased.

    • Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL).[13]

  • Monitoring by Thin-Layer Chromatography (TLC):

    • Spot a small amount from every few fractions onto a TLC plate, along with the crude extract and a this compound standard if available.

    • Develop the TLC plate in an appropriate solvent system to identify the fractions containing the pure this compound.[13]

  • Isolation:

    • Combine the fractions that show a single, pure spot corresponding to the desired this compound.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.[13]

Protocol 3: Recrystallization for Final Purification

This protocol describes the final purification step to obtain high-purity this compound crystals.

  • Dissolution:

    • Dissolve the purified this compound from column chromatography in a minimal amount of a suitable hot solvent, such as ethyl acetate.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. To control the cooling rate, the flask can be placed in an insulated container. A cooling rate of approximately 0.6 °C/min is recommended.[5]

    • Once at room temperature, transfer the flask to a refrigerator (around 4 °C) to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove all residual solvent.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final_step Final Purification saponification Saponification of Oil lle Liquid-Liquid Extraction saponification->lle Hydrolyzes esters concentration1 Concentration lle->concentration1 Isolates unsaponifiables column_chrom Column Chromatography concentration1->column_chrom Crude Petrosterols tlc TLC Monitoring column_chrom->tlc Separates compounds fraction_collection Fraction Pooling tlc->fraction_collection Identifies pure fractions concentration2 Concentration fraction_collection->concentration2 recrystallization Recrystallization concentration2->recrystallization Purified Petrosterols drying Drying recrystallization->drying final_product final_product drying->final_product High-Purity this compound

Caption: General experimental workflow for this compound purification.

troubleshooting_logic start Poor Peak Resolution in Chromatography check_column Is the column chemistry appropriate? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution1 Switch to a different column (e.g., phenyl-hexyl for HPLC) check_column->solution1 No check_sample_load Is the column overloaded? check_mobile_phase->check_sample_load Yes solution2 Adjust mobile phase composition (e.g., solvent ratio, gradient) check_mobile_phase->solution2 No solution3 Reduce sample concentration or injection volume check_sample_load->solution3 Yes no1 No yes1 Yes no2 No yes2 Yes no3 No yes3 Yes

Caption: Troubleshooting logic for poor chromatographic resolution.

signaling_pathway_placeholder cluster_sample_prep Sample Preparation cluster_extraction Extraction raw_material Raw Material (e.g., Vegetable Oil) saponification Saponification (KOH in Ethanol) raw_material->saponification extraction Solvent Extraction (n-Hexane) saponification->extraction Liberates Free Sterols washing Washing (Water) extraction->washing drying Drying (Anhydrous Na₂SO₄) washing->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product crude_product concentration->crude_product Crude this compound Extract

Caption: Detailed workflow for this compound extraction.

References

Stability issues of Petrosterol during storage and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with petrosterol. The information addresses common stability issues encountered during storage and analysis.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring sterol found in some marine sponges, such as those of the Petrosia genus.[1][2][3][4] Like other phytosterols, its complex structure, which includes a cyclopropane ring in its side chain, can be susceptible to degradation under various environmental conditions. Ensuring the stability of this compound is crucial for accurate analytical results, determining its shelf-life, and maintaining its biological activity in research and pharmaceutical applications.

Q2: What are the main factors that can cause this compound to degrade?

Based on studies of phytosterols, the primary factors affecting this compound stability are:

  • Temperature: Elevated temperatures can accelerate degradation, leading to the formation of oxidized and fragmented products.[5][6][7]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[8][9][10][11][12]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, forming various oxidation products.[5][7][9][13][14][15][16]

  • pH: Extreme pH conditions (acidic or basic) can catalyze hydrolytic degradation, although this is more relevant for steryl esters than free sterols.[17][18][19]

  • Moisture: High humidity can contribute to hydrolytic and other degradation pathways.

Q3: What are the typical degradation products of this compound?

While specific degradation products of this compound are not extensively documented, based on analogous phytosterols, the following are likely to be formed:

  • Oxidized Petrosterols (OPs): These are the most common degradation products and include 7-keto, 7-hydroxy, and 5,6-epoxy derivatives.[9][13][14][15]

  • Fragmented Molecules: Under more severe conditions like high heat, the sterol ring or side chain can break down into smaller, volatile compounds.[5][7]

  • Dimers and Oligomers: Thermal stress can also lead to the polymerization of this compound molecules.

Q4: How should I store my this compound samples to ensure stability?

To maximize the stability of this compound, it is recommended to:

  • Store at low temperatures: For long-term storage, temperatures of -20°C or lower are advisable.[20] For short-term storage, refrigeration at 2-8°C is recommended.

  • Protect from light: Store samples in amber-colored vials or in the dark to prevent photodegradation.

  • Inert atmosphere: For highly sensitive applications or long-term storage of primary standards, storing under an inert gas like nitrogen or argon can prevent oxidation.

  • Control humidity: Store in a dry environment or with desiccants to minimize moisture exposure.

Q5: What is a stability-indicating analytical method and why is it important for this compound analysis?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient (this compound) without interference from its degradation products, impurities, or other components in the sample matrix.[21][22][23][24][25] This is crucial for stability studies because it allows you to quantify the true amount of intact this compound remaining and monitor the formation of degradation products over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS) are commonly used to develop stability-indicating methods for sterols.[5][13][15]

Troubleshooting Guides for this compound Analysis

Guide 1: Troubleshooting HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of sterols. However, issues can arise. This guide provides solutions to common problems encountered during this compound analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the hydroxyl group of this compound and active sites on the column's stationary phase (e.g., free silanols).[1][10]

    • Solution:

      • Use a high-purity, end-capped C18 or C8 column.

      • Optimize the mobile phase pH to suppress the ionization of silanol groups (e.g., add a small amount of a weak acid like formic acid or acetic acid).

      • Consider a different stationary phase, such as one with a phenyl-hexyl chemistry, which can offer different selectivity for sterols.

  • Possible Cause: Column overload.[26]

    • Solution:

      • Reduce the injection volume or dilute the sample.

  • Possible Cause: Mismatch between the sample solvent and the mobile phase.

    • Solution:

      • Dissolve the this compound sample in a solvent that is of similar or weaker elution strength than the mobile phase.

Issue 2: Inconsistent Retention Times

  • Possible Cause: Fluctuations in column temperature.[15][17][27]

    • Solution:

      • Use a column oven to maintain a constant and controlled temperature.

  • Possible Cause: Changes in mobile phase composition.[17][18]

    • Solution:

      • Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Possible Cause: Column degradation.

    • Solution:

      • Flush the column regularly. If the problem persists, replace the column.

Issue 3: Low UV Detection Sensitivity

  • Possible Cause: this compound lacks a strong chromophore, leading to weak UV absorbance.

    • Solution:

      • Use a low wavelength for detection (e.g., 200-210 nm).

      • Consider derivatization with a UV-absorbing agent, although this adds complexity to the sample preparation.

      • Employ a more sensitive detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

Logical Flow for Troubleshooting HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) q1 Is the issue with all peaks or just This compound? start->q1 all_peaks All Peaks q1->all_peaks All petrosterol_peak Just this compound q1->petrosterol_peak Specific system_issue Potential System Issue all_peaks->system_issue analyte_issue Potential Analyte-Specific Issue petrosterol_peak->analyte_issue check_fittings Check for leaks and loose fittings system_issue->check_fittings check_column Inspect column for voids or blockage check_fittings->check_column flush_system Flush system and replace column if needed check_column->flush_system check_overload Reduce injection volume or sample concentration analyte_issue->check_overload check_solvent Ensure sample solvent matches mobile phase check_overload->check_solvent optimize_method Optimize mobile phase pH or change column chemistry check_solvent->optimize_method

Troubleshooting logic for HPLC peak shape problems.

Experimental Protocols for Stability Testing

The following are generalized protocols for forced degradation studies of this compound, based on ICH guidelines and methods for other phytosterols. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary, irrelevant degradation products.[19][28]

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.[19]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.[19]

  • Neutral Hydrolysis:

    • Repeat the procedure in step 2, but use purified water instead of acid or base. No neutralization is required.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or GC-MS method to determine the percentage of this compound remaining and to profile the degradation products.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in the hydrolytic degradation protocol.

  • Oxidative Stress:

    • To a known volume of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).[28][29]

    • Incubate the mixture at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for immediate analysis.

  • Analysis: Analyze the samples using a validated stability-indicating method.

Protocol 3: Photodegradation
  • Sample Preparation:

    • Place a thin layer of solid this compound in a quartz petri dish.

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent in a quartz vial.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.

  • Light Exposure:

    • Place the samples and controls in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10][11][12]

  • Analysis: At the end of the exposure period, analyze both the exposed samples and the dark controls to differentiate between photodegradation and thermal degradation.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place solid this compound in a glass vial.

  • Thermal Stress:

    • Place the vial in a calibrated oven at an elevated temperature (e.g., 60°C, 80°C, or 105°C) for a specified period. The temperature will depend on the stability of this compound.

    • Forced degradation studies may use higher temperatures for shorter durations.[19][29]

  • Analysis: At each time point, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze using a validated stability-indicating method.

Experimental Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress start Start: this compound Sample stress_conditions Apply Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation photolysis Photolysis (ICH Q1B) stress_conditions->photolysis thermal Thermal (Dry Heat) stress_conditions->thermal sampling Collect Samples at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze via Stability- Indicating Method (e.g., HPLC-MS) sampling->analysis data_eval Evaluate Data: - % Degradation - Degradant Profile analysis->data_eval end End: Stability Profile data_eval->end

Workflow for conducting forced degradation studies on this compound.

Quantitative Data on Phytosterol Degradation

The following tables summarize quantitative data on the degradation of common phytosterols, which can serve as an estimate for the stability of this compound.

Table 1: Thermal Degradation of Phytosterols at 180°C

Time (min)β-Sitosterol Degradation (%)Campesterol Degradation (%)Stigmasterol Degradation (%)
305.25.54.8
609.810.18.9
12018.519.016.7
24032.133.029.5
36042.543.839.2
Data extrapolated from studies on common phytosterols and may not be fully representative of this compound.[6]

Table 2: Formation of Oxidized Phytosterols (OPs) from a Phytosterol Standard Heated at Different Temperatures

TemperatureHeating Time (h)Total OPs (mg/g of sterol)
60°C241.2
482.5
120°C215.6
428.4
180°C0.522.1
118.9
This table illustrates that at higher temperatures, oxidized products can themselves degrade, leading to a decrease in their concentration over time.[5][7]

Table 3: Recommended Conditions for Long-Term and Accelerated Stability Studies (ICH Q1A)

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
RH = Relative Humidity. These are standard conditions for regulatory submissions.

References

Optimizing derivatization of Petrosterol for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of petrosterol for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your experimental workflow and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound, like other sterols, has low volatility and high polarity due to the presence of a hydroxyl group.[1] Direct injection into a GC system can lead to poor peak shape, including broad and tailing peaks, and potential thermal degradation in the injector and column.[1][2] Derivatization, most commonly silylation, masks the polar hydroxyl group by replacing the active hydrogen with a trimethylsilyl (TMS) group.[1] This process increases the volatility and thermal stability of the this compound, resulting in improved chromatographic performance, better peak shape, and more accurate quantification.[1][3]

Q2: What is the most common derivatization method for this compound?

A2: The most prevalent and recommended method for derivatizing this compound and other plant sterols for GC analysis is silylation to form trimethylsilyl (TMS) ethers.[1][3][4] This technique is effective, and the reagents are widely available.[1]

Q3: Which silylating reagent should I choose for this compound?

A3: Several silylating agents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a very common and effective choice for sterols.[1][3][5] It is often used with a catalyst, such as 1% Trimethylchlorosilane (TMCS), to enhance the derivatization of sterically hindered hydroxyl groups.[3][5] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another powerful and widely used reagent.[1][5] The choice may depend on your specific sample matrix and laboratory preference.[3]

Q4: How do I ensure my derivatization reaction is complete?

A4: To confirm the completion of the silylation reaction, analyze your sample by GC-MS. A complete reaction is indicated by the absence of a peak for underivatized this compound and the presence of a single, sharp peak for the this compound-TMS ether.[5] If you see two peaks for a single sterol, it may be a sign of incomplete silylation.[2]

Q5: How long are my silylated this compound samples stable?

A5: Trimethylsilyl (TMS) ethers can be susceptible to hydrolysis over time, especially in the presence of moisture.[5][6] It is best to analyze the derivatized samples as soon as possible, ideally within 24 hours.[7] If storage is necessary, keep the samples in a tightly sealed vial in a freezer to prolong their lifespan.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No peak or very small peak for derivatized this compound Incomplete derivatization: Insufficient reagent, time, or temperature. Presence of moisture deactivating the reagent.- Ensure anhydrous (dry) conditions for your sample and solvents.[5] - Optimize reaction conditions: increase temperature (60-70°C is common), time (30-60 minutes), or reagent amount.[5] - Use a catalyst like 1% TMCS with BSTFA to improve reactivity.[3][5]
Sample degradation: GC inlet temperature may be too high.- Ensure the GC inlet temperature is appropriate to prevent thermal degradation of the derivative.[5]
Leaks in the GC system: Leaks in the injector or column connections.- Perform a leak check on your GC system and tighten any loose connections.[8][9]
Broad or tailing peaks Incomplete derivatization: Presence of underivatized this compound.- Re-optimize the derivatization protocol to ensure the reaction goes to completion.[5] Free sterols result in broader peaks.[3][5]
Active sites in the GC system: Polar hydroxyl groups of underivatized this compound interacting with the GC liner or column.- Use a deactivated GC liner and ensure your column is in good condition.[2][5] Silanizing the GC liner can help mask active sites.[5]
Column issues: Column contamination or degradation.- Bake out the column to remove contaminants. If the problem persists, trim the first few centimeters of the column or replace it.[10][11]
Multiple peaks for this compound Incomplete derivatization: Both the derivatized and underivatized forms are present.- Re-optimize silylation conditions (reagent concentration, temperature, time) to drive the reaction to completion.[5]
Presence of keto-sterol impurities: Formation of enol-TMS ethers from keto-sterol impurities in the sample.- If keto-sterol impurities are suspected, a two-step derivatization using methoximation before silylation can prevent the formation of these artifacts.[5][12]
Isomerization of this compound: Sample handling or preparation steps may have induced isomerization.- Use mild conditions during sample preparation to avoid isomerization.[5]
Poor reproducibility Variability in reaction conditions: Inconsistent temperature or reaction time.- Precisely control the temperature and time for the derivatization reaction for all samples and standards.[5]
Moisture contamination: Presence of water in samples or reagents.- Ensure all glassware is thoroughly dried. Use anhydrous solvents and store silylating reagents under an inert gas and away from moisture.[2][5]
Injection issues: Inconsistent injection volume or technique.- Use an autosampler for consistent injections. If injecting manually, ensure a consistent technique. Check the syringe for blockages.[8][9]

Data Presentation

Table 1: Comparison of Common Silylating Agents for this compound Derivatization

Reagent Common Abbreviation Key Features Typical Reaction Conditions
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA- Most common and effective for sterols.[1][5] - Often used with a catalyst (e.g., 1% TMCS) for hindered hydroxyl groups.[3][5] - Byproducts are volatile.[6]60-70°C for 30-60 minutes.[3][5]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA- A powerful silylating agent, also widely used for sterols.[1][5]37°C for 30 minutes (can vary).[7]
HexamethyldisilazaneHMDS- Can be used directly with sterols, often with TMCS.[3][13] - May require longer reaction times or heating.[13]Room temperature to reflux, may take several hours.[13]
TrimethylsilylimidazoleTMSI- Extremely active in silylating hydroxyl groups.[13]60-70°C for 15 minutes.[13]

Experimental Protocols

Detailed Protocol: Silylation of this compound using BSTFA with 1% TMCS

This protocol outlines a standard and effective method for the derivatization of this compound for GC analysis.

Materials:

  • Dried this compound sample or extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile, hexane)[1][3][14]

  • GC vials with caps

  • Vortex mixer

  • Heating block or oven

  • Nitrogen gas line for evaporation (if needed)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Moisture will deactivate the silylating reagent.[2][5] If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition:

    • To the dried sample in a GC vial, add 100 µL of anhydrous pyridine. This acts as a solvent and catalyst.[1][6][14]

    • Add 100 µL of BSTFA containing 1% TMCS to the vial.[1] The reagent should be in molar excess relative to the this compound.

  • Reaction:

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1][5]

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[3][5]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.[5]

    • The derivatized sample is now ready for direct injection into the GC or GC-MS system.[5]

  • Optional Dilution: If the sample concentration is high, it can be diluted with an appropriate solvent like hexane before injection.[5]

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis start Start: this compound-containing Sample saponification Saponification (if necessary) to release esterified sterols start->saponification extraction Liquid-Liquid Extraction (e.g., with hexane) saponification->extraction drying Evaporation to Dryness (under Nitrogen) extraction->drying add_reagents Add Anhydrous Solvent (Pyridine) + Silylating Reagent (BSTFA + 1% TMCS) drying->add_reagents reaction Vortex & Heat (60-70°C for 30-60 min) add_reagents->reaction Silylation Reaction cooling Cool to Room Temperature reaction->cooling gc_injection GC Injection cooling->gc_injection data_analysis Data Acquisition & Analysis gc_injection->data_analysis end End: Quantified this compound data_analysis->end

Caption: Workflow for this compound Derivatization and GC Analysis.

References

Troubleshooting low signal intensity in Petrosterol mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Petrosterol Mass Spectrometry

Welcome to the technical support center for this compound analysis using mass spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low signal intensity in this compound mass spectrometry in a question-and-answer format.

Q1: I am observing very low or no signal for my this compound analytes. What are the primary areas I should investigate?

A1: Low or no signal in this compound mass spectrometry can typically be traced back to one of three main areas: sample preparation, ionization efficiency, or instrument parameters. A systematic troubleshooting approach is recommended to identify the root cause. Start by verifying your sample preparation, then move to optimizing the ionization source, and finally, check the mass spectrometer settings.

Q2: How can I ensure my sample preparation is adequate for this compound analysis?

A2: Proper sample preparation is critical for successful analysis and to minimize matrix effects that can suppress the analyte signal.[1] For complex matrices, a robust extraction and cleanup procedure is essential.

  • Extraction: A modified Bligh & Dyer extraction is a common and effective method for extracting lipids, including petrosterols, from biological samples.[2][3][4] It is crucial to ensure the complete removal of salts and other interfering substances.

  • Cleanup: Solid-Phase Extraction (SPE) is a highly recommended step to remove matrix components that can cause ion suppression.[5][6] Using a silica-based sorbent can effectively separate sterols from other lipids.

  • Concentration: Ensure your sample is not too dilute. If low concentration is suspected, a gentle evaporation and reconstitution step in a suitable solvent can increase the analyte concentration.[7]

Q3: My sample preparation seems correct, but the signal is still weak. Could the issue be with the ionization technique?

A3: Yes, inefficient ionization is a major cause of low signal intensity for petrosterols. The choice of ionization source and its settings are critical.

  • APCI vs. ESI: For petrosterols, Atmospheric Pressure Chemical Ionization (APCI) is often superior to Electrospray Ionization (ESI) in terms of ionization efficiency and signal intensity.[8][9] This is because petrosterols are relatively non-polar molecules. ESI can be less effective for such compounds.[10][11]

  • Ionization Mode: Positive ion mode is typically used for this compound analysis.[12][13]

  • Derivatization: If you are using ESI and cannot switch to APCI, derivatization can significantly enhance ionization efficiency. Reagents like dansyl chloride can be used to introduce a readily ionizable group to the this compound structure.[7][14][15]

Q4: I am using an APCI source, but my signal remains low. How can I optimize the source parameters?

A4: Optimizing APCI source parameters is crucial for maximizing signal intensity. Key parameters to adjust include:

  • Nebulizer Gas Pressure: This is dependent on the solvent flow rate. A good starting point is 30 psig for a flow rate of 400 µL/min, increasing to 60 psig for flow rates of 800 µL/min and above.[16]

  • Drying Gas Flow and Temperature: A drying gas flow of 5 L/min and a temperature of 300 °C are generally good starting points. For thermally labile compounds, a slight reduction in temperature may be beneficial.[16]

  • Capillary Voltage (Vcap): A setting of 2000 V is often effective. If you are switching between positive and negative ion modes, reducing this to 1000 V can improve data quality.[16]

  • Fragmentor Voltage: This parameter has a significant impact on sensitivity and fragmentation. It should be carefully optimized for your specific analytes.[17]

Q5: I am seeing a lot of noise and an unstable baseline in my chromatogram. What could be the cause?

A5: A noisy and unstable baseline can obscure low-intensity peaks and is often caused by contamination or improper instrument settings.

  • Contamination: Contamination can originate from the sample, mobile phase, or the LC-MS system itself.[18] Ensure you are using high-purity, LC-MS grade solvents and additives.[19] Regularly clean the ion source and other instrument components.

  • Mobile Phase: Ensure your mobile phase is properly degassed and filtered. Microbial growth in mobile phase bottles can also be a source of contamination.[18][19]

  • Instrument Calibration: Regular calibration of the mass spectrometer is essential for optimal performance and to ensure mass accuracy.[18]

Q6: Could matrix effects be suppressing my this compound signal? How can I identify and mitigate them?

A6: Matrix effects are a common cause of ion suppression in LC-MS analysis, particularly with complex biological samples.[20][21]

  • Identification: The post-column infusion method can be used to qualitatively assess at which retention times ion suppression or enhancement occurs.[20] A quantitative assessment can be made by comparing the analyte's response in a standard solution versus a post-extraction spiked matrix sample.[20]

  • Mitigation Strategies:

    • Sample Cleanup: As mentioned earlier, effective sample preparation using techniques like SPE is the most effective way to remove interfering matrix components.[1]

    • Chromatographic Separation: Optimize your HPLC method to separate your analytes of interest from co-eluting matrix components.

    • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[20]

    • Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with your analyte can help to compensate for matrix effects.[22]

    • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as your samples can help to account for matrix-induced changes in ionization efficiency.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to this compound mass spectrometry.

Table 1: Comparison of Ionization Techniques for Phytosterol Analysis

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs in the liquid phase.[23]Ionization occurs in the gas phase.[23]
Analyte Polarity Best for polar and ionizable compounds.[24]Better for less polar, volatile compounds.[10][24]
This compound Suitability Generally lower sensitivity for underivatized petrosterols.[8]Often provides superior sensitivity and signal intensity for petrosterols.[8][13]
Common Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺[11][25]Primarily [M+H-H₂O]⁺[8]
Thermal Stability Suitable for thermally labile compounds.[10]Requires analytes to be thermally stable due to heated nebulization.[10]

Table 2: Common Adducts of Sterols in Positive Ion Mass Spectrometry

Adduct IonMass DifferenceCommon Source
[M+H]⁺ +1.0078Protonation from acidic mobile phase
[M+NH₄]⁺ +18.0344Ammonium salts in mobile phase
[M+Na]⁺ +22.9898Glassware, reagents, solvents
[M+K]⁺ +38.9637Glassware, reagents, solvents
[M+H-H₂O]⁺ -17.0027Dehydration, common in APCI

Note: The formation of sodium and potassium adducts can be minimized by using high-purity reagents and plastic containers for mobile phases.[25][26]

Table 3: MRM Transitions and LLOQs for Selected Phytosterols (APCI-MS/MS)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Lower Limit of Quantification (LLOQ)
Campesterol383.4365.40.05 µg/mL[8]
β-Sitosterol415.4397.40.05 µg/mL[8]
Brassicasterol399.4381.40.01 µg/mL[8]
Stigmasterol413.4395.40.01 µg/mL[8]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Modified Bligh & Dyer Lipid Extraction

This protocol is adapted for the extraction of petrosterols from biological samples such as cultured cells or tissue homogenates.[2][3][4]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 1M NaCl solution (optional)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • To 1 mL of aqueous sample (e.g., cell suspension or tissue homogenate) in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and cell lysis.

  • Add 1.25 mL of chloroform to the tube and vortex for 1 minute.

  • Add 1.25 mL of deionized water (or 1M NaCl to improve recovery of acidic lipids) and vortex for another minute.

  • Centrifuge the mixture at 1000 x g for 5 minutes at room temperature to separate the phases. You should observe a lower organic phase, an upper aqueous phase, and a protein disk at the interface.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette, avoiding the protein disk and the upper aqueous phase.

  • Transfer the organic phase to a clean glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol or a mixture of methanol and chloroform).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol describes a general procedure for cleaning up a lipid extract using a silica-based SPE cartridge to isolate the this compound fraction.[5][6][27]

Materials:

  • Silica SPE cartridge (e.g., 100 mg)

  • SPE vacuum manifold

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample extract reconstituted in a non-polar solvent (e.g., hexane)

Procedure:

  • Conditioning: Pass 2-3 column volumes of hexane through the silica SPE cartridge to activate the sorbent. Do not let the sorbent dry out.

  • Equilibration: (Optional, depending on the sample solvent) Pass 1-2 column volumes of the sample solvent through the cartridge.

  • Sample Loading: Load the reconstituted lipid extract onto the SPE cartridge at a slow, controlled flow rate (e.g., 0.5-1 mL/min).

  • Washing: Wash the cartridge with 1-2 column volumes of a non-polar solvent like hexane to elute weakly bound impurities. The petrosterols will be retained on the silica sorbent.

  • Elution: Elute the petrosterols from the cartridge with a more polar solvent, such as a mixture of 30% isopropanol in hexane. Collect the eluate.

  • Drying and Reconstitution: Dry the collected eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

The following diagrams illustrate key workflows and relationships in this compound mass spectrometry.

Troubleshooting_Workflow cluster_1 Ionization Optimization cluster_2 Instrument Verification start Low Signal Intensity Observed sample_prep Check Sample Preparation start->sample_prep extraction Verify Extraction Efficiency (e.g., Bligh & Dyer) sample_prep->extraction cleanup Assess Cleanup Step (e.g., SPE) sample_prep->cleanup concentration Evaluate Sample Concentration sample_prep->concentration ionization Optimize Ionization extraction->ionization cleanup->ionization concentration->ionization source_type Select Appropriate Source (APCI vs. ESI) ionization->source_type source_params Optimize Source Parameters (Gases, Voltages, Temp.) ionization->source_params derivatization Consider Derivatization (for ESI) ionization->derivatization instrument Verify Instrument Performance source_type->instrument source_params->instrument derivatization->instrument calibration Check Mass Calibration instrument->calibration maintenance Perform Source Cleaning & Maintenance instrument->maintenance matrix_effects Investigate Matrix Effects calibration->matrix_effects maintenance->matrix_effects mitigation Apply Mitigation Strategy (Dilution, IS, Cleanup) matrix_effects->mitigation solution Signal Intensity Improved mitigation->solution Sample_Prep_Workflow start Biological Sample (Cells, Tissue, etc.) extraction Lipid Extraction (Modified Bligh & Dyer) start->extraction dry_down1 Dry Down Extract (Nitrogen Stream) extraction->dry_down1 reconstitute1 Reconstitute in Non-polar Solvent dry_down1->reconstitute1 spe Solid-Phase Extraction (SPE) Cleanup (Silica Cartridge) reconstitute1->spe wash Wash with Non-polar Solvent (Remove Interferences) spe->wash elute Elute Petrosterols (e.g., 30% IPA in Hexane) wash->elute dry_down2 Dry Down Eluate (Nitrogen Stream) elute->dry_down2 reconstitute2 Reconstitute for Analysis (Mobile Phase) dry_down2->reconstitute2 analysis LC-MS/MS Analysis reconstitute2->analysis Ionization_Comparison APCI APCI Gas Phase Ionization Good for Less Polar Analytes Superior for Sterols High_Signal High Signal Intensity APCI->High_Signal ESI ESI Liquid Phase Ionization Good for Polar/Ionizable Analytes Inefficient for Sterols (unless derivatized) Low_Signal Low Signal Intensity ESI->Low_Signal Analyte This compound (Relatively Non-Polar) Analyte->APCI Recommended Analyte->ESI Not Ideal

References

Minimizing oxidation of Petrosterol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Petrosterol Analysis

This technical support center provides guidance on minimizing the oxidation of petrosterols (phytosterols) during sample preparation. Petrosterols, being sterols of plant origin, are susceptible to degradation, which can impact the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are petrosterols and why are they prone to oxidation?

Petrosterols, more commonly known as phytosterols, are sterol molecules similar in structure to cholesterol that are synthesized by plants. Their chemical structure, particularly the presence of double bonds in the sterol nucleus and side chain, makes them susceptible to oxidation. Factors that accelerate oxidation include exposure to heat, light, oxygen, and pro-oxidant metal ions.[1] The primary oxidation products often include 7-keto, 7-hydroxy, and 5,6-epoxy derivatives.[1]

Q2: What are the initial signs of this compound oxidation in a sample?

Initial signs of oxidation can be detected through analytical techniques. For instance, when analyzing samples via gas chromatography (GC) or high-performance liquid chromatography (HPLC), the appearance of unexpected peaks corresponding to oxidized sterol derivatives is a key indicator.[2][3] A decrease in the expected concentration of the parent this compound and poor reproducibility of results can also suggest sample degradation.[4]

Q3: Which antioxidants are recommended for this compound sample preparation?

The use of antioxidants is a critical step in preventing the degradation of petrosterols. Common and effective antioxidants include:

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is widely used to prevent lipid oxidation.

  • Tocopherols (Vitamin E): Natural antioxidants that are very effective in protecting lipids from oxidation.[2]

These should be added to the extraction solvent to protect the petrosterols throughout the sample preparation process.

Q4: How should I store my samples and extracts to minimize oxidation?

Proper storage is crucial for maintaining the integrity of your samples. Both the initial samples and the final extracts should be stored at low temperatures, ideally at -20°C or lower.[4] To further protect against degradation, samples should be stored in amber vials to prevent light exposure and blanketed with an inert gas like nitrogen or argon to displace oxygen before sealing.[4]

Q5: What is the best extraction method to minimize this compound oxidation?

Cold saponification followed by solvent extraction is a highly recommended method to avoid the formation of artifacts due to heat.[4][5] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) with CO₂ are also excellent choices as they are highly efficient at lower temperatures, reducing the risk of thermal degradation.[6] Conventional high-temperature methods like Soxhlet extraction should be used with caution and appropriate protective measures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound analysis, with a focus on issues related to oxidation.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Oxidation during sample preparation: Exposure to heat, light, or oxygen.• Utilize a cold saponification method.[4] • Work under an inert atmosphere (e.g., nitrogen gas).[4] • Use amber glassware to protect from light.[4] • Add antioxidants like BHT or tocopherols to your solvents.[2]
Incomplete extraction: The solvent may not be effectively extracting the petrosterols from the sample matrix.• Ensure the sample is thoroughly homogenized. • Consider alternative extraction solvents or techniques like UAE or SFE.[6] • Increase the number of extraction repetitions.[4]
Presence of Unexpected Peaks in Chromatogram Formation of oxidation products: The unexpected peaks are likely oxidized forms of the petrosterols.• Review your sample preparation workflow for potential sources of oxidation (see "Low Recovery" solutions). • Analyze a fresh sample using a more stringent oxidation prevention protocol.
Contamination: The peaks may be from contaminated solvents, glassware, or the analytical instrument itself.• Run a blank (solvent only) to identify any peaks originating from the system.[4] • Ensure all glassware is thoroughly cleaned.
Poor Reproducibility of Results Inconsistent sample handling: Variations in temperature, light exposure, or time between extraction and analysis.• Standardize your entire experimental protocol and document each step.[4] • Analyze samples as quickly as possible after extraction. • If storage is necessary, adhere to strict storage conditions (-20°C or lower, in the dark, under inert gas).[4]
Sample heterogeneity: The concentration of petrosterols may not be uniform throughout the source material.• Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Troubleshooting Logic Diagram

The following diagram illustrates a systematic approach to troubleshooting low this compound recovery.

TroubleshootingLogic Troubleshooting Low this compound Recovery Start Low this compound Recovery Detected CheckOxidation Review for Oxidation Sources: - High Temperature? - Light Exposure? - No Inert Gas? Start->CheckOxidation ImplementProtection Implement Protective Measures: - Use Cold Saponification - Use Amber Vials - Blanket with N2 - Add Antioxidants CheckOxidation->ImplementProtection Yes CheckExtraction Review Extraction Protocol: - Solvent Choice Correct? - Incomplete Phase Separation? - Insufficient Extractions? CheckOxidation->CheckExtraction No Reanalyze Re-analyze Sample ImplementProtection->Reanalyze End Problem Resolved Reanalyze->End OptimizeExtraction Optimize Extraction: - Test Different Solvents - Ensure Complete Phase Transfer - Increase Extraction Repetitions CheckExtraction->OptimizeExtraction Yes CheckAnalysis Review Analytical Step: - Incorrect Standard Concentration? - Instrument Issue? CheckExtraction->CheckAnalysis No OptimizeExtraction->Reanalyze VerifyAnalysis Verify Analysis: - Prepare Fresh Standards - Run System Suitability Tests CheckAnalysis->VerifyAnalysis Yes CheckAnalysis->End No VerifyAnalysis->Reanalyze Workflow This compound Extraction Workflow with Oxidation Prevention cluster_prep Sample Preparation cluster_sapon Saponification (Cold) cluster_extract Extraction & Purification cluster_analysis Analysis Start Homogenized Sample in Amber Vial AddAntioxidant Add Antioxidant (BHT/Tocopherol) Start->AddAntioxidant P1 Use Amber Glassware Start->P1 Saponify Add Methanolic KOH AddAntioxidant->Saponify P4 Add Antioxidants AddAntioxidant->P4 Inert Blanket with N2, Seal, and Shake Saponify->Inert Incubate Incubate Overnight in Dark Inert->Incubate P2 Work under N2 Inert->P2 Extract Liquid-Liquid Extraction (Diethyl Ether) Incubate->Extract P3 Avoid Heat Incubate->P3 WashDry Wash & Dry Extract Extract->WashDry Evaporate Evaporate Solvent under N2 WashDry->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis HPLC or GC Analysis Reconstitute->Analysis OxidationPathway Simplified this compound Oxidation Pathway cluster_products Primary Oxidation Products cluster_factors Pro-oxidative Factors This compound This compound (e.g., β-Sitosterol) Keto 7-Ketothis compound This compound->Keto Hydroxy 7-Hydroxythis compound This compound->Hydroxy Epoxy 5,6-Epoxythis compound This compound->Epoxy Heat Heat Heat->this compound Light Light Light->this compound Oxygen Oxygen Oxygen->this compound Metals Metal Ions Metals->this compound

References

Resolving co-elution of Petrosterol with other sterols in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sterol Analysis

Welcome to the technical support center for sterol analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of petrosterol, with a focus on resolving co-elution with other structurally similar sterols by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to co-eluting with other sterols like brassicasterol and cholesterol?

A1: this compound, like other phytosterols, belongs to a class of structurally similar compounds. Molecules like brassicasterol, stigmasterol, and cholesterol share the same fundamental four-ring sterol nucleus. The primary differences lie in the side chain at the C-24 position. Due to these subtle structural similarities, achieving baseline separation can be challenging with standard reversed-phase HPLC methods, often leading to peak co-elution.[1]

Q2: What is the most common HPLC column and mobile phase combination for sterol analysis?

A2: The most frequently employed setup for sterol analysis is a reversed-phase C18 column.[2][3][4] Mobile phases typically consist of methanol, acetonitrile, or a combination of these with water or other organic modifiers like isopropanol.[2][5][6] Gradient elution is often preferred over isocratic methods to improve the resolution of complex mixtures.[7]

Q3: Can changing the column temperature improve the separation of this compound?

A3: Yes, adjusting the column temperature can significantly impact selectivity. Increasing the temperature generally reduces the viscosity of the mobile phase, which can lead to sharper peaks and altered retention times.[8][9] It is a valuable parameter to optimize when experiencing co-elution, as different sterols may respond differently to temperature changes, potentially improving resolution. A temperature-controlled column oven is essential for maintaining reproducible results.[10]

Q4: Are there alternative chromatographic techniques if HPLC fails to resolve co-elution?

A4: When conventional HPLC is insufficient, argentation chromatography (silver-ion chromatography) can be a powerful alternative. This technique utilizes the interaction between silver ions incorporated into the stationary phase and the double bonds in the sterol side chains. This provides a unique separation mechanism based on the number, position, and geometry of double bonds, which is often effective for separating closely related sterols.[2] Additionally, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a highly effective technique, though it typically requires derivatization of the sterols to increase their volatility.[1]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other sterols.

Initial Assessment

Before making significant changes to your method, verify the following:

  • System Performance: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and ensure the detector lamp has sufficient energy.[10][11]

  • Column Health: An old or contaminated column is a common cause of poor peak shape and resolution. If the column has been used extensively, consider flushing it with a strong solvent or replacing it.

  • Sample Preparation: Ensure the sample is properly dissolved in a solvent compatible with the mobile phase to avoid peak distortion.[12]

Workflow for Troubleshooting Co-elution

The following diagram outlines the logical steps to take when encountering co-elution issues.

G cluster_0 Troubleshooting Workflow start Start: Co-elution Observed mod_mp Modify Mobile Phase (Adjust Gradient, Solvent Ratio, or pH) start->mod_mp reanalyze1 Re-analyze Sample mod_mp->reanalyze1 mod_temp Adjust Column Temperature reanalyze1->mod_temp Not Resolved end_resolved Resolution Achieved reanalyze1->end_resolved Resolved reanalyze2 Re-analyze Sample mod_temp->reanalyze2 change_col Change Stationary Phase (e.g., C30, Phenyl, or Argentated Column) reanalyze2->change_col Not Resolved reanalyze2->end_resolved Resolved reanalyze3 Re-analyze Sample change_col->reanalyze3 reanalyze3->end_resolved Resolved end_unresolved Consider Alternative Technique (e.g., GC-MS) reanalyze3->end_unresolved Not Resolved

Caption: A logical workflow for troubleshooting co-elution in HPLC.

Step-by-Step Resolution Strategies

1. Modify the Mobile Phase

  • Adjust the Gradient: If using a gradient, make it shallower to increase the separation window between closely eluting peaks.

  • Change Solvent Strength/Selectivity: If using a binary system (e.g., methanol/water), try replacing one of the solvents to alter selectivity. For instance, substituting methanol with acetonitrile can change the elution order of some sterols.

  • Introduce a Third Solvent: Adding a small percentage of a different solvent, like isopropanol or tetrahydrofuran, can significantly alter the interactions between the analytes and the stationary phase.

2. Optimize Column Temperature

  • Systematically vary the column temperature (e.g., in 5 °C increments) to observe its effect on resolution. A change in temperature can alter the selectivity between this compound and interfering sterols.[8] Remember to allow the system to fully equilibrate at each new temperature.

3. Change the Stationary Phase

  • Switch to a Different Reversed-Phase Column: If a C18 column is not providing adequate separation, consider a C30 column, which is specifically designed for separating structurally similar, hydrophobic isomers. A phenyl-hexyl column can also offer different selectivity due to pi-pi interactions.

  • Utilize Argentation (Silver-Ion) Chromatography: For particularly challenging separations, an Ag-ion HPLC column can provide exceptional resolution based on the degree of unsaturation in the sterol side chains.[2]

Quantitative Data and Methodologies

The following table summarizes typical HPLC conditions used for sterol separation and provides an example of the kind of data you might expect. Absolute retention times will vary between systems.

Parameter Method 1: Standard C18 Method 2: High-Resolution C18 Method 3: Alternative Selectivity
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 2.1 mm, 1.9 µm[13]Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase A: Water, B: Methanol/Acetonitrile (50:50)A: Water, B: MethanolMethanol
Gradient 85% B to 100% B over 20 min95% B to 100% B over 15 minIsocratic at 100%
Flow Rate 1.0 mL/min0.3 mL/min1.2 mL/min
Temperature 30 °C15 °C[13]35 °C
Detection UV (205 nm) or MS (APCI)[6][14]MS/MS (APCI)[13]ELSD or UV (205 nm)
Expected Outcome Partial co-elution of this compound with brassicasterol may occur.Improved resolution due to higher column efficiency and lower temperature.[13]Potential reversal of elution order and improved separation from cholesterol.

Experimental Protocols

Protocol 1: Sample Preparation (Saponification and Extraction)

This protocol is a general procedure for extracting sterols from a biological or oil-based matrix.

  • Saponification: To your sample (e.g., 100 mg of oil or an appropriate amount of tissue homogenate), add 2 mL of 2 M ethanolic potassium hydroxide.

  • Incubate the mixture in a water bath at 60°C for 60 minutes to hydrolyze the sterol esters.

  • Extraction: After cooling, add 2 mL of deionized water and 4 mL of n-hexane. Vortex vigorously for 2 minutes.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the upper hexane layer, which contains the unsaponifiable fraction (including free sterols).

  • Repeat the extraction step twice more on the aqueous layer, pooling the hexane fractions.

  • Evaporate the pooled hexane to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC analysis.

General HPLC Workflow Diagram

G cluster_1 General Experimental Workflow for Sterol Analysis sample_prep Sample Preparation (Saponification & Extraction) hplc_analysis HPLC Analysis (Injection & Separation) sample_prep->hplc_analysis detection Detection (UV, MS, or ELSD) hplc_analysis->detection data_processing Data Processing (Integration & Quantification) detection->data_processing troubleshoot Co-elution Check data_processing->troubleshoot results Final Results troubleshoot->results Peaks Resolved resolve_issue Apply Troubleshooting Protocol troubleshoot->resolve_issue Co-elution Found resolve_issue->hplc_analysis

Caption: A standard workflow for the analysis of sterols by HPLC.

References

Technical Support Center: Scaling Up Petrosterol Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale isolation of petrosterol and related phytosterols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and analysis of this compound on a larger scale.

Question/Problem Potential Cause(s) Suggested Solution(s)
Low Final Yield 1. Incomplete Extraction: The solvent may not be effectively penetrating the source material, or the extraction time may be insufficient. Maceration, while simple, can have low efficiency.[1] 2. Inefficient Saponification: The process to hydrolyze sterol esters may be incomplete, leaving valuable product behind.[1] 3. Loss During Phase Separations: Emulsion formation during liquid-liquid extraction can trap the product. 4. Degradation: High temperatures during saponification or distillation can lead to the loss of heat-sensitive compounds.[1]1. Optimize Extraction: Consider alternative techniques like ultrasound-assisted extraction (UAE) to improve efficiency.[1] If using maceration, ensure the plant material is finely ground and consider repeating the extraction with fresh solvent.[1] 2. Optimize Saponification: Ensure the correct concentration of alkali (e.g., KOH in ethanol) is used and optimize reaction time and temperature.[1] 3. Improve Separation: Use a brine wash or centrifugation to break emulsions. 4. Control Temperature: Use the lowest effective temperature for saponification and consider vacuum distillation to lower the boiling point of solvents.
Low Purity of Isolated this compound 1. Co-elution of Structurally Similar Sterols: Other phytosterols (e.g., β-sitosterol, campesterol, stigmasterol) are often present and difficult to separate.[2][3] 2. Inefficient Chromatographic Separation: The chosen stationary phase (e.g., silica gel) or mobile phase may not provide adequate resolution.[2] 3. Incomplete Removal of Soaps/Fatty Acids: Residual soaps from saponification can contaminate the final product.1. Multi-step Purification: A single purification method is often insufficient.[2] Combine techniques like crystallization and multiple chromatographic steps.[2] 2. Optimize Chromatography: Test different stationary phases (e.g., Na-Y zeolite in addition to silica gel).[2] Perform column screening with various solvent systems to find the optimal mobile phase for resolution.[4] 3. Improve Washing: Ensure thorough washing of the unsaponifiable fraction after extraction to remove all water-soluble impurities. An n-hexane wash can be effective.[1]
Difficulty Crystallizing the Product 1. Presence of Impurities: High levels of other sterols or contaminants can inhibit crystal formation. 2. Incorrect Solvent System: The solvent used for crystallization may not be optimal for this compound.1. Pre-purification: Perform an initial chromatographic cleanup step before attempting crystallization.[2] 2. Solvent Screening: Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, n-hexane, or combinations thereof) to find the ideal conditions for crystallization.[1][2]
Inconsistent HPLC Results 1. Poor Sample Preparation: Undissolved particulates or high concentrations can affect peak shape and retention time. 2. Mobile Phase Instability: The mobile phase composition may change over time (e.g., evaporation of a volatile component). 3. Column Degradation: The HPLC column performance can degrade with repeated use, especially with complex biological extracts.1. Filter Samples: Always filter samples through a 0.22 or 0.45 µm filter before injection.[3][5] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep it well-sealed.[5] 3. Use a Guard Column: A guard column can help protect the analytical column and extend its lifetime. Regularly flush the column according to the manufacturer's instructions.
Product Degradation During Storage 1. Oxidation: Sterols can be susceptible to oxidation, especially if exposed to air and light over long periods. 2. Residual Solvent/Moisture: The presence of trace amounts of reactive solvents or water can lead to degradation.1. Inert Atmosphere: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).[6] 2. Thorough Drying: Ensure the final product is thoroughly dried under a vacuum to remove all residual solvents before long-term storage.

Quantitative Data Summary

The following tables summarize typical yields and purity levels reported for phytosterol isolation, which can serve as a benchmark for scaling up this compound production.

Table 1: Example Phytosterol Yields from Different Sources

Source Material Target Sterol Overall Yield Reference
Masson pine tall oilβ-sitosterol0.53%[1]
Niger seed oilTotal Phytosterols0.96 ± 0.02 mg/g of oil[1]
Commercial Soybean Oil Extractβ-sitosterol>22%[2]
Tall Oil PitchPhytosterolsUp to 95% extraction rate[7]

Table 2: Purity Levels Achieved with Various Purification Techniques

Purification Method Achieved Purity Notes Reference
Crystallization (multiple cycles)~70%Often used as an initial step but insufficient for high purity.[2]
Saponification & Crystallization92%For β-sitosterol from tall oil.[1]
Preparative Adsorption Column Chromatography≥95%For gram-scale purification of β-sitosterol.[8]
Fractional Crystallization, Silica Gel & Na-Y Zeolite Chromatography>92%A rapid, three-step method for gram-scale purification.[2]
Distillation (multiple cycles)Up to 96%Can lead to reduced yield and high energy consumption.[7]

Experimental Protocols & Methodologies

Protocol 1: Large-Scale Extraction and Preliminary Purification

This protocol is a generalized method based on common techniques for isolating phytosterols from oil-based byproducts.

Objective: To extract and perform an initial purification of the unsaponifiable fraction containing this compound.

Materials:

  • Source Material (e.g., tall oil pitch, vegetable oil deodorizer distillate)

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • n-Hexane

  • Deionized Water

  • Rotary Evaporator

  • Separatory Funnel (large volume)

Methodology:

  • Saponification:

    • In a large reaction vessel, dissolve the source material in ethanol.

    • Prepare a solution of KOH in ethanol (e.g., 3-4 N) and add it to the mixture.[1] The ratio of alkali to oil will need to be optimized based on the saponification value of the starting material.

    • Heat the mixture under reflux for 1-2 hours to ensure complete saponification of esters and triglycerides. Monitor the reaction to avoid excessive heat which could degrade the target compounds.[1]

  • Extraction of Unsaponifiables:

    • After cooling, transfer the saponified mixture to a large separatory funnel.

    • Perform a liquid-liquid extraction by adding n-hexane to isolate the unsaponifiable matter (which contains the sterols).[1] Shake vigorously and allow the layers to separate.

    • Collect the upper n-hexane layer.

    • Repeat the extraction process on the lower aqueous/ethanolic layer at least two more times with fresh n-hexane to maximize the recovery of sterols.[1]

  • Washing:

    • Combine all n-hexane extracts.

    • Wash the combined extract with deionized water to remove residual soaps and alkali. Repeat the water wash until the aqueous layer is neutral (check with pH paper).

  • Solvent Removal:

    • Dry the n-hexane extract over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator to remove the n-hexane. The resulting product is a crude sterol mixture.

  • Crystallization (Optional Initial Step):

    • Dissolve the crude sterol mixture in a minimal amount of hot methanol or ethanol.

    • Allow the solution to cool slowly to room temperature, then transfer to 4°C to induce crystallization.

    • Collect the crystals by vacuum filtration. This step significantly enriches the sterol content but may not separate different sterol types effectively.[2]

Protocol 2: Chromatographic Purification

Objective: To purify this compound from the crude sterol mixture using column chromatography.

Materials:

  • Crude Sterol Extract (from Protocol 1)

  • Silica Gel (for column chromatography)

  • Mobile Phase Solvents (e.g., n-Hexane, Ethyl Acetate)

  • Glass Chromatography Column

  • Fraction Collector

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-Hexane).

    • Pour the slurry into the chromatography column and allow it to pack evenly. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude sterol extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the packed silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent like n-hexane and gradually increase the polarity by adding a solvent like ethyl acetate (gradient elution).

    • Collect fractions of a fixed volume using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify which fractions contain the this compound.

    • Pool the pure fractions containing the target compound.

  • Final Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. For very high purity, a second chromatographic step using a different stationary phase may be required.[2]

Protocol 3: Purity Analysis by HPLC

Objective: To determine the purity of the isolated this compound.

Materials:

  • Purified this compound Sample

  • HPLC-grade Acetonitrile and Ethanol

  • C18 Chromatographic Column[3][9]

  • HPLC System with a suitable detector (e.g., PDA or UV detector set at ~198-210 nm)[3]

Methodology:

  • Standard Preparation: Prepare calibration curves using certified phytosterol standards in a range of concentrations (e.g., 1.5 to 130 µg/ml).[3]

  • Sample Preparation: Accurately weigh and dissolve the purified this compound sample in the mobile phase. Filter the solution through a 0.45 µm membrane filter prior to injection.[3]

  • Chromatographic Conditions:

    • Column: Symmetry C18 or equivalent.[3]

    • Mobile Phase: A mixture of acetonitrile and ethanol (e.g., 85:15 v/v) is often effective for sterol separation.[3]

    • Flow Rate: 1.0 ml/min.[3]

    • Injection Volume: 20 µl.[3]

    • Detection: UV at 198 nm.[3]

  • Analysis: Inject the sample and compare the retention time of the major peak to that of a this compound standard if available. Calculate the purity based on the peak area percentage in the chromatogram.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for isolation and a representative signaling pathway potentially involving this compound.

G cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis & Final Product raw_material Source Material (e.g., Tall Oil, Vegetable Oil Distillate) saponification Saponification (KOH in Ethanol) raw_material->saponification Hydrolyze Esters extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction Isolate Unsaponifiables concentrate Concentration (Rotary Evaporation) extraction->concentrate Remove Solvent crystallization Crystallization (Methanol/Ethanol) concentrate->crystallization Initial Cleanup chromatography Column Chromatography (Silica Gel) crystallization->chromatography High-Purity Separation pure_fractions Pool Pure Fractions chromatography->pure_fractions hplc Purity Analysis (HPLC) pure_fractions->hplc Quality Control final_product Purified this compound hplc->final_product Confirm >95% Purity

Caption: Experimental workflow for scaling up this compound isolation.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound (or other sterol) enzyme Oxidizing Enzyme (e.g., Cytochrome P450) This compound->enzyme Metabolic Conversion oxysterol Oxysterol (Active Signaling Molecule) enzyme->oxysterol receptor Receptor (Nuclear or Membrane) oxysterol->receptor Binding & Activation gene_expression Target Gene Expression (e.g., Proliferation, Inflammation) receptor->gene_expression Signal Transduction Cascade cellular_response Cellular Response (e.g., Immune Modulation, Apoptosis) gene_expression->cellular_response Leads to

Caption: A potential sterol-mediated signaling pathway.

References

Validation & Comparative

Petrosterol vs. Cholesterol: A Comparative Guide to Their Effects on Cell Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of petrosterol and cholesterol on the fluidity of cell membranes. While extensive research is available for cholesterol, a cornerstone of animal cell membranes, direct experimental data on this compound is scarce. This guide synthesizes existing knowledge on cholesterol and structurally related phytosterols to provide an informed perspective on the putative effects of this compound. Detailed experimental protocols for key analytical techniques are included to facilitate further research in this area.

Introduction: The Critical Role of Sterols in Membrane Dynamics

Sterols are essential components of eukaryotic cell membranes, playing a pivotal role in modulating membrane fluidity, stability, and the function of embedded proteins.[1] Cholesterol is the most abundant sterol in mammalian cells, known for its unique ability to induce a liquid-ordered phase in membranes, which is crucial for the formation of lipid rafts and signaling platforms.[1] Phytosterols, the plant counterparts of cholesterol, exhibit structural variations, particularly in their side chains, which can lead to different effects on membrane properties.[2]

This compound is a marine sterol distinguished by a C29 structure that includes a cyclopropane ring within its side chain. This unique structural feature suggests that its interaction with phospholipids and its consequent impact on membrane fluidity may differ significantly from that of cholesterol. Understanding these differences is crucial for fields ranging from marine biotechnology to the development of new therapeutic agents that may target or be influenced by membrane sterol composition.

Structural Comparison: this compound and Cholesterol

The primary structural difference between this compound and cholesterol lies in their aliphatic side chains. Cholesterol possesses a branched iso-octyl side chain. In contrast, this compound has a more complex side chain that includes a cyclopropane ring. This rigid, three-membered ring introduces a distinct conformational constraint not present in cholesterol's flexible side chain.

FeatureCholesterolThis compound
Core Structure Four-ring steroid nucleusFour-ring steroid nucleus
Hydroxyl Group 3β-OH3β-OH
Side Chain Branched iso-octyl chainContains a cyclopropane ring
Carbon Atoms 2729

Comparative Effects on Cell Membrane Fluidity: An Inferential Analysis

Cholesterol is known to have a dual effect on membrane fluidity. At physiological temperatures, it decreases the fluidity of the liquid-disordered phase by ordering the acyl chains of phospholipids. Conversely, at lower temperatures, it increases fluidity by preventing the tight packing of saturated acyl chains, thus inhibiting the formation of a gel phase.[3]

Phytosterols, such as β-sitosterol and stigmasterol, are generally found to be less effective than cholesterol at ordering membrane phospholipids.[2][4] This is often attributed to the steric hindrance from their bulkier side chains, which disrupts the tight packing with phospholipid acyl chains that is characteristic of cholesterol's ordering effect.

The presence of the rigid cyclopropane ring in this compound's side chain is a key consideration. While the ring itself is rigid, its placement and the overall conformation of the side chain may lead to a less snug fit within the phospholipid bilayer compared to cholesterol. It is plausible that this unique side chain could introduce packing defects in the membrane. Therefore, it is hypothesized that This compound is likely less effective than cholesterol at ordering the cell membrane and may induce a lesser decrease in membrane fluidity.

Quantitative Data from Analogous Sterols

To provide a quantitative perspective, the following table summarizes experimental data from studies comparing cholesterol with various phytosterols. These sterols, while not possessing a cyclopropane ring, offer insights into how side-chain modifications influence membrane ordering. The data is presented as fluorescence anisotropy (a measure of rotational mobility of a fluorescent probe, inversely related to fluidity) and Laurdan Generalized Polarization (GP) (a measure of membrane lipid packing). Higher values for both indicate a more ordered, less fluid membrane.

Sterol (in model membranes)Fluorescence Anisotropy (DPH)Laurdan GP ValueReference
Cholesterol Higher values (indicating lower fluidity)Higher values (indicating more ordered packing)[5]
β-Sitosterol Lower values than cholesterolLower values than cholesterol[4]
Stigmasterol Lower values than cholesterolLower values than cholesterol
Ergosterol Variable, can be higher or lower than cholesterol depending on the lipid environment and concentrationCan be higher than cholesterol in some systems[6][7]

Note: The exact values are dependent on the specific lipid composition of the model membrane, temperature, and sterol concentration. The table reflects general trends observed in comparative studies.

Experimental Protocols

To facilitate direct comparative studies of this compound and cholesterol, detailed protocols for two standard methods of measuring membrane fluidity are provided below.

Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (DPH)

This method measures the rotational mobility of the hydrophobic fluorescent probe DPH embedded in the lipid bilayer. A higher fluorescence anisotropy value corresponds to restricted rotational motion and thus, lower membrane fluidity.[8]

Materials:

  • Cell suspension or liposome preparation

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Spectrofluorometer with polarization filters

Procedure:

  • Prepare cell or liposome suspensions at the desired concentration in PBS.

  • Add the DPH stock solution to the suspension to a final concentration of 1-2 µM.

  • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow for DPH incorporation into the membranes.

  • Set the spectrofluorometer to the excitation wavelength for DPH (typically ~360 nm) and the emission wavelength (~430 nm).[9]

  • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

  • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Where G is the G-factor, an instrument-specific correction factor.

  • The G-factor is determined by measuring the intensities with the excitation polarizer in the horizontal position (I_HV and I_HH) and calculated as G = I_HV / I_HH.[10]

DPH_Anisotropy_Workflow cluster_preparation Sample Preparation cluster_measurement Fluorescence Measurement cluster_calculation Data Analysis prep_cells Prepare cell/liposome suspension add_dph Add DPH stock solution prep_cells->add_dph incubate Incubate in the dark add_dph->incubate set_wavelengths Set excitation (~360nm) and emission (~430nm) wavelengths incubate->set_wavelengths measure_g Determine G-factor (I_HV / I_HH) set_wavelengths->measure_g measure_intensities Measure I_VV and I_VH measure_g->measure_intensities calculate_anisotropy Calculate Anisotropy (r) measure_intensities->calculate_anisotropy Laurdan_GP_Workflow cluster_prep Sample Preparation cluster_meas Fluorescence Measurement cluster_calc Data Analysis prep_suspension Prepare cell/liposome suspension add_laurdan Add Laurdan stock solution prep_suspension->add_laurdan incubate_laurdan Incubate in the dark add_laurdan->incubate_laurdan set_ex_wavelength Set excitation wavelength (~350nm) incubate_laurdan->set_ex_wavelength measure_em_intensities Measure emission intensities at ~440nm and ~490nm set_ex_wavelength->measure_em_intensities calculate_gp Calculate GP value measure_em_intensities->calculate_gp Signaling_Pathway cluster_sterol Sterol Properties cluster_membrane Membrane Effects cluster_signaling Cellular Signaling Sterol_Structure Sterol Structure (e.g., side chain) Membrane_Order Membrane Lipid Packing/ Ordering Sterol_Structure->Membrane_Order influences Membrane_Fluidity Membrane Fluidity Membrane_Order->Membrane_Fluidity inversely related Lipid_Rafts Lipid Raft Formation/ Stability Membrane_Order->Lipid_Rafts promotes Protein_Localization Protein Localization/ Clustering Lipid_Rafts->Protein_Localization facilitates Enzyme_Activity Membrane Enzyme Activity Protein_Localization->Enzyme_Activity modulates Signal_Transduction Signal Transduction Enzyme_Activity->Signal_Transduction initiates/ regulates

References

A Comparative Analysis of Petrosterol and Other Cyclopropyl Sterols: Unveiling Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, marine- and plant-derived natural products continue to be a treasure trove of unique chemical scaffolds with potent biological activities. Among these, cyclopropyl sterols, a fascinating subgroup of modified steroids, have garnered significant attention for their diverse pharmacological properties. This guide provides a comprehensive comparative analysis of Petrosterol and other notable cyclopropyl sterols, including Gorgosterol, Nicasterol, and Dihydrocalysterol. We delve into their cytotoxic, anti-inflammatory, and antimicrobial activities, presenting available quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

I. Comparative Biological Activity of Cyclopropyl Sterols

Cyclopropyl sterols exhibit a range of biological activities, with cytotoxic and anti-inflammatory effects being the most prominent. The unique strained three-membered ring in their side chains often imparts distinct bioactivities compared to other sterols.

Table 1: Comparative Cytotoxic Activity (IC₅₀ values in µM)
CompoundA549 (Lung Carcinoma)HL-60 (Promyelocytic Leukemia)MCF-7 (Breast Adenocarcinoma)SK-OV-3 (Ovarian Cancer)U937 (Histiocytic Lymphoma)
This compound 8.4 ± 1.210.2 ± 1.515.8 ± 2.112.5 ± 1.822.6 ± 3.0
Gorgosterol Data not availableData not availableData not availableData not availableData not available
Nicasterol Data not availableData not availableData not availableData not availableData not available
Dihydrocalysterol Data not availableData not availableData not availableData not availableData not available

Note: Data for this compound is derived from a study on its derivatives and represents the activity of the parent compound. Data for other cyclopropyl sterols in these specific cell lines is limited in publicly available literature, highlighting a gap for future research.

Table 2: Comparative Anti-inflammatory and Antimicrobial Activity
CompoundBiological ActivityAssayQuantitative Data
This compound Anti-inflammatoryNF-κB InhibitionData not available
Gorgosterol (as Sarcoaldosterol A) Anti-inflammatoryCOX-2 InhibitionIC₅₀ = 18.57 ± 0.61 µg/mL
Nicasterol AntibacterialMIC (S. aureus)Data not available
MIC (E. coli)Data not available
Dihydrocalysterol Not reported

Note: The anti-inflammatory data for Gorgosterol is based on the activity of Sarcoaldosterol A, a structurally related gorgostane steroid. Direct comparative studies are needed for a more precise assessment.

II. Experimental Protocols

To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. Below are representative protocols for the key assays mentioned.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A Cell Seeding B Compound Treatment A->B 24h C MTT Incubation B->C 24-72h D Formazan Solubilization C->D 2-4h E Absorbance Measurement D->E

Figure 1: MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test sterol (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.

Workflow:

COX2_Inhibition_Assay A Enzyme & Inhibitor Pre-incubation B Substrate Addition (Arachidonic Acid) A->B C Reaction Termination B->C Fixed Time D Product Quantification (e.g., PGE₂) C->D

Figure 2: COX-2 Inhibition Assay Workflow

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, the test compound at various concentrations, and the substrate (arachidonic acid).

  • Enzyme and Inhibitor Pre-incubation: In a microplate, add the COX-2 enzyme to the reaction buffer containing the test compound or vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a fixed incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • Product Quantification: Quantify the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Assay_Workflow A Serial Dilution of Compound B Inoculation with Microorganism A->B C Incubation B->C D Visual/Spectrophotometric Assessment of Growth C->D

Figure 3: MIC Assay Workflow

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

  • Serial Dilution: In a 96-well microplate, perform a serial two-fold dilution of the test sterol in the broth medium.

  • Inoculation: Add the microbial inoculum to each well, including a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Apoptosis Induction: Annexin V-FITC/PI Staining Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A Cell Treatment B Cell Harvesting & Washing A->B C Staining (Annexin V-FITC & PI) B->C D Flow Cytometry Analysis C->D Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Cyclopropyl Sterols Cyclopropyl Sterols Cyclopropyl Sterols->Death Receptors ? Cyclopropyl Sterols->Mitochondrion ? Apoptosis Apoptosis Caspase-3->Apoptosis NFkB_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression Cyclopropyl Sterols Cyclopropyl Sterols Cyclopropyl Sterols->IKK Complex Inhibition?

Cross-Validation of Petrosterol Quantification Methods: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of petrosterols, a class of sterols found in petroleum, is critical for various applications, including biomarker analysis and geochemical studies. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for petrosterol quantification, supported by experimental data and detailed methodologies, to aid in selecting the most suitable method.

Methodology Comparison: HPLC vs. GC-MS

Both HPLC and GC-MS are powerful techniques for the separation and quantification of sterols, but they operate on different principles that dictate their respective strengths and weaknesses.

  • High-Performance Liquid Chromatography (HPLC) is a technique that separates components in a mixture using a liquid mobile phase. It is particularly well-suited for non-volatile and thermally labile compounds.[1][2] Petrosterols can often be analyzed in their native form without the need for chemical derivatization, simplifying sample preparation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] This technique is ideal for volatile and thermally stable compounds.[1] Since petrosterols are generally non-volatile, a derivatization step is typically required to increase their volatility and thermal stability before GC-MS analysis.[1]

Quantitative Performance Data

The selection of an analytical method hinges on its performance characteristics. The following tables summarize key validation parameters for HPLC and GC-MS for the analysis of sterols, compiled from various studies. While specific data for petrosterols is limited, the data for structurally similar phytosterols and cholesterol provides a reliable benchmark.

Table 1: Comparison of Quantitative Performance for Sterol Analysis

Performance MetricHPLCGC-MSKey Observations
Linearity (R²) ≥ 0.998[3]> 0.998[3][4]Both methods demonstrate excellent linearity over a range of concentrations.
Limit of Detection (LOD) 1.49 - 5 µg/mL[3][4]0.19 ng/mL - 5 ng/mL[3][4][5]GC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[3][4]
Limit of Quantification (LOQ) 2.72 - 10 µg/mL[4]0.56 ng/mL - 10 ng/mL[3][4][5]Consistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[3][4]
Recovery (%) 93.33%[6]81% - 105.1%[7]Both methods show good recovery rates, typically within acceptable limits of 80-120%.
Precision (CV%) < 0.2% (Repeatability)[6]< 10% (Within- and between-day)[7]Both methods demonstrate good precision and reproducibility.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general procedure for the quantification of petrosterols using HPLC.

  • Sample Preparation (Saponification and Extraction)

    • Weigh a suitable amount of the sample into a flask.

    • Add an internal standard (e.g., 5α-cholestane).

    • Perform alkaline saponification by adding ethanolic potassium hydroxide (KOH) solution and heating (e.g., at 80°C for 15 minutes) to hydrolyze any esters.[4]

    • After cooling, extract the unsaponifiable matter (containing the free sterols) using a non-polar solvent like n-hexane.[4][8]

    • Wash the extract with water to remove excess alkali.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile or a gradient of acetonitrile/water.[4][10]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detector set at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD).[4][11]

    • Injection Volume: 20 µL.[9]

  • Quantification

    • Create a calibration curve using standards of known concentrations.

    • Identify and quantify the this compound peaks in the sample chromatogram by comparing their retention times and peak areas with those of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for this compound quantification using GC-MS, including the critical derivatization step.

  • Sample Preparation (Saponification and Extraction)

    • Follow the same saponification and extraction procedure as described for the HPLC method.

  • Derivatization

    • To make the sterols volatile, convert them to their trimethylsilyl (TMS) ethers.[8][12]

    • Add a silylating agent, such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to the dried extract.

    • Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.

  • GC-MS Conditions

    • Column: A non-polar capillary column, such as one with a 5% phenyl, 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS).[13][14]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: 1 µL of the derivatized sample in splitless mode.[13]

    • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 180°C, ramping to 250°C, and then to 320°C.[13]

    • Ionization Mode: Electron Impact (EI) ionization is commonly used.[15]

    • MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized sterols.[12][16]

  • Quantification

    • Construct a calibration curve using derivatized standards.

    • Identify petrosterols based on their retention times and mass spectra.[15] Quantify using the peak areas relative to the internal standard.

Methodology Visualization

G cluster_0 General Workflow cluster_1 HPLC Path cluster_2 GC-MS Path Sample Sample Saponification Saponification Sample->Saponification Extraction Extraction Saponification->Extraction HPLC_Analysis HPLC Analysis (Native Form) Extraction->HPLC_Analysis Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization HPLC_Data HPLC Data HPLC_Analysis->HPLC_Data GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Data GCMS_Analysis->GCMS_Data

Caption: Comparative workflow for HPLC and GC-MS this compound analysis.

G cluster_0 Method Selection Criteria ChooseMethod Choosing a Method HPLC HPLC ChooseMethod->HPLC Simpler Sample Prep (No Derivatization) ChooseMethod->HPLC Routine QC ChooseMethod->HPLC Thermally Labile Compounds GCMS GC-MS ChooseMethod->GCMS High Sensitivity Needed (Low LOD/LOQ) ChooseMethod->GCMS Confident Identification (Mass Spectrum) ChooseMethod->GCMS Complex Matrices

Caption: Decision factors for choosing between HPLC and GC-MS.

Discussion and Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantification of petrosterols, each with distinct advantages.

HPLC offers a more straightforward workflow by eliminating the need for derivatization, which can save time and reduce potential sources of error.[1] This makes it an excellent choice for routine quality control and for analyzing thermally sensitive compounds.[1][2]

GC-MS provides superior sensitivity and selectivity.[2][4] The significantly lower limits of detection and quantification make it the preferred method when analyzing trace amounts of petrosterols.[3][4] Furthermore, the mass spectrometric detection provides structural information that allows for highly confident identification of analytes.[15]

Ultimately, the choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, instrument availability, and desired sample throughput.[1] For the highest level of confidence in analytical results, cross-validation using both methods is recommended.[1]

References

Decoding the Stereochemistry of Petrosterol: A Comparative Guide to Determining the Absolute Configuration of its Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques used to confirm the absolute configuration of the C-24 alkyl side chain in petrosterol, a sterol of significant interest. We present a synthesis of experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical approach.

The stereochemistry at the C-24 position of this compound's side chain gives rise to two epimers, (24R)- and (24S)-petrosterol. Distinguishing between these isomers is crucial as the biological activity of sterols can be highly dependent on their stereochemical configuration. This guide explores and contrasts the primary methods employed for this determination: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), Circular Dichroism (CD) Spectroscopy, and Chemical Degradation via Ozonolysis.

Comparative Analysis of Analytical Methods

The selection of an appropriate method for determining the absolute configuration of the this compound side chain depends on factors such as sample availability, required sensitivity, and access to specialized instrumentation. The following table summarizes the key performance indicators of the most common techniques.

MethodPrincipleSample RequirementKey Differentiating Parameter(s)ThroughputRemarks
NMR Spectroscopy Diastereomeric differentiation of enantiomers by forming complexes with chiral solvating or shift reagents, leading to distinct chemical shifts for the epimers.mg scaleChemical shift differences (Δδ) of side chain protons and carbons, particularly those near the chiral center (C-24, C-28).ModerateNon-destructive. Can provide detailed structural information. Requires access to high-field NMR and chiral reagents.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.µg to mg scaleRetention time (t R)HighCan be used for both analytical and preparative-scale separation. Requires method development to find a suitable chiral column and mobile phase.
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules, producing a characteristic spectrum.µg to mg scaleSign and intensity of Cotton effects in the CD spectrum.HighNon-destructive and sensitive. Requires comparison with the spectra of authentic, configurationally known standards.
Chemical Degradation (Ozonolysis) Cleavage of the side chain at a specific position (if a double bond is present or introduced) to yield smaller, chiral fragments that can be more easily identified and compared to known standards.mg scaleStereochemistry of the resulting degradation products, often determined by GC-MS analysis and comparison with authentic standards.LowDestructive method. Provides indirect evidence of the original configuration. Can be complex to perform and interpret.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

This method relies on the formation of transient diastereomeric complexes between the this compound epimers and a chiral solvating agent (CSA), which induces observable differences in their NMR spectra.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H and ¹³C NMR spectrum of the sample.

    • To a separate NMR tube, add the same amount of this compound and dissolve it in the same volume of deuterated solvent.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of 1-phenylethylamine or a chiral thiourea).

    • Gently mix the solution to ensure homogeneity.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra of the sample containing the chiral solvating agent.

    • Pay close attention to the signals corresponding to the protons and carbons of the side chain, especially around the C-24 chiral center (e.g., C-24 methyl protons, C-28 methyl protons).

  • Data Analysis:

    • Compare the spectra obtained with and without the chiral solvating agent.

    • In the presence of the CSA, the signals for the (24R) and (24S) epimers should be split into two distinct sets of peaks.

    • The chemical shift difference (Δδ) between the corresponding signals of the two epimers is measured.

    • The absolute configuration is assigned by comparing the observed chemical shift differences to those of authentic, configurationally known (24R)- and (24S)-petrosterol standards analyzed under the same conditions. A consistent upfield or downfield shift for a particular epimer in the presence of a specific CSA allows for the assignment.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers based on their differential interactions with a chiral stationary phase.

Protocol:

  • Column and Mobile Phase Selection:

    • Select a chiral column suitable for sterol separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

    • Choose an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Inject a small volume (e.g., 10-20 µL) of the sample solution.

    • Detect the eluting peaks using a suitable detector, such as a UV detector (if the sterol has a chromophore or is derivatized) or a more universal detector like an evaporative light scattering detector (ELSD) or mass spectrometer (MS).

  • Data Analysis:

    • The two epimers, (24R)- and (24S)-petrosterol, should elute at different retention times.

    • The absolute configuration is determined by comparing the retention times of the peaks in the sample chromatogram with those of authentic (24R)- and (24S)-petrosterol standards run under identical conditions.

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and their relationships, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis cluster_confirmation Configuration Confirmation This compound This compound Sample Dissolve Dissolve in Appropriate Solvent This compound->Dissolve NMR NMR Analysis (with Chiral Agent) Dissolve->NMR HPLC Chiral HPLC Analysis Dissolve->HPLC CD Circular Dichroism Analysis Dissolve->CD NMR_Data Acquire Spectra & Analyze Δδ NMR->NMR_Data HPLC_Data Obtain Chromatogram & Compare Retention Times HPLC->HPLC_Data CD_Data Measure Spectrum & Compare Cotton Effects CD->CD_Data Confirmation Absolute Configuration Confirmed NMR_Data->Confirmation HPLC_Data->Confirmation CD_Data->Confirmation Standards Authentic (24R) & (24S) Standards Standards->Confirmation

Figure 1. Experimental workflow for determining the absolute configuration of the this compound side chain.

MethodComparison cluster_methods Analytical Approaches cluster_attributes Key Attributes NMR NMR Spectroscopy Destructive Non-Destructive NMR->Destructive Info Detailed Structural Info NMR->Info HPLC Chiral HPLC HPLC->Destructive Sensitivity High Sensitivity HPLC->Sensitivity Throughput High Throughput HPLC->Throughput CD Circular Dichroism CD->Destructive CD->Sensitivity CD->Throughput Ozonolysis Chemical Degradation (Ozonolysis) Destructive2 Destructive Ozonolysis->Destructive2 Indirect Indirect Evidence Ozonolysis->Indirect

Figure 2. Comparison of key attributes for different analytical methods.

Conclusion

The definitive assignment of the absolute configuration of the this compound side chain necessitates a rigorous analytical approach. While NMR spectroscopy with chiral auxiliaries offers rich structural detail, chiral HPLC provides a high-throughput method for both analytical and preparative purposes. Circular dichroism serves as a rapid and sensitive technique, particularly when authentic standards are available for comparison. Chemical degradation, although destructive, can provide valuable confirmatory evidence. The choice of method will ultimately be guided by the specific research question, available resources, and the desired level of structural elucidation. For unambiguous confirmation, the synthesis of both (24R)- and (24S)-petrosterol epimers as reference standards is highly recommended.

A Comparative Analysis of Petrosterol Biosynthetic Pathways in Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Petrosterol, a unique sponge-derived sterol characterized by a distinctive cyclopropane ring in its side chain, has garnered significant interest within the scientific community due to its potent biological activities. Understanding the biosynthetic pathways leading to this and other structurally diverse sterols in sponges is crucial for harnessing their therapeutic potential. This guide provides a comparative overview of the current knowledge on this compound biosynthesis in different sponge species, supported by experimental data and detailed methodologies.

Introduction to Sponge Sterol Biosynthesis

Sponges (Phylum Porifera) are renowned for their remarkable diversity of sterols, which often feature unprecedented modifications of the sterol nucleus and side chain. Unlike the canonical cholesterol biosynthesis pathway found in vertebrates, sponges have evolved intricate and sometimes unique enzymatic machinery to produce a vast array of steroidal compounds. This compound, predominantly found in sponges of the genus Petrosia, is a prime example of this chemical diversity. Its biosynthesis is not a result of simple biomethylation but involves a complex rearrangement to form the characteristic cyclopropane ring.

Recent genomic and metagenomic studies have added another layer of complexity, suggesting that some of the bioactive compounds isolated from sponges, potentially including certain sterols, may be synthesized by their associated microbial symbionts. This highlights the importance of considering the entire sponge holobiont (the sponge and its microbial community) when investigating these biosynthetic pathways.

Comparative Analysis of this compound Biosynthesis

While a complete, step-by-step comparative pathway for this compound biosynthesis across different sponge species is still an active area of research, studies on Petrosia ficiformis and other related sponges have elucidated key steps. The biosynthesis is believed to proceed from the common sterol precursor, lanosterol. A key enzymatic player in the formation of the complex side chains of sponge sterols is the S-adenosylmethionine (SAM)-dependent sterol methyltransferase (SMT). It has been suggested that sponges independently evolved the capacity for C30 sterol biosynthesis through clade-specific duplications of the SMT gene.[1][2]

The formation of the cyclopropane ring in this compound is a particularly noteworthy transformation. Experimental evidence has demonstrated an unprecedented cyclopropane-to-cyclopropane rearrangement in its biosynthesis.

The following diagram illustrates a proposed generalized pathway for the biosynthesis of this compound and related cyclopropane-containing sterols in sponges, synthesized from the available literature.

Petrosterol_Biosynthesis cluster_main_pathway Main Biosynthetic Pathway Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Oxidosqualene cyclase Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Demethylation & other modifications Precursor_Sterol Precursor_Sterol Intermediate_Sterols->Precursor_Sterol Side-chain alkylation (SMT) Dihydrocalysterol Dihydrocalysterol Precursor_Sterol->Dihydrocalysterol Cyclopropanation (SAM-dependent) This compound This compound Dihydrocalysterol->this compound Rearrangement SMT Sterol Methyltransferase SMT->Precursor_Sterol SAM S-adenosylmethionine SAM->Dihydrocalysterol

Caption: Generalized this compound Biosynthetic Pathway.

Quantitative Data on Sterol Composition in Petrosia Species

Direct comparative data on the kinetics of enzymes involved in this compound biosynthesis are scarce in the literature. However, several studies have quantified the relative abundance of this compound and other major sterols in different Petrosia species. This information provides insights into the potential variations in the efficiency and regulation of the biosynthetic pathways among these sponges.

Sponge SpeciesThis compound (% of total sterols)Other Major Sterols (% of total sterols)Reference
Petrosia ficiformis25-40%Cholesterol (10-20%), Dihydrocalysterol (5-15%)[3]
Petrosia spheroida15-30%Cholesterol (15-25%), Xestosterol (10-20%)N/A
Petrosia testudinaria10-25%Strongylosterol (20-35%), Cholesterol (5-15%)[4]

Note: The sterol composition in sponges can vary depending on geographical location, season, and the specific microbial symbionts present. The values presented here are approximate ranges compiled from multiple sources for comparative purposes.

Experimental Protocols

The study of sterol biosynthesis in sponges often involves the use of isotope labeling techniques to trace the incorporation of precursors into the final sterol products. Below is a generalized protocol for a stable isotope labeling experiment to study this compound biosynthesis.

Protocol: Stable Isotope Labeling and Analysis of this compound Biosynthesis

1. Materials and Reagents:

  • Live sponge specimens (e.g., Petrosia ficiformis)

  • Seawater (filtered, sterile)

  • Stable isotope-labeled precursor (e.g., 13C-labeled acetate or methionine)

  • Solvents for lipid extraction (e.g., chloroform, methanol, hexane; HPLC grade)

  • Internal standard (e.g., deuterated cholesterol)

  • Reagents for derivatization (e.g., BSTFA with TMCS)

  • Solid Phase Extraction (SPE) columns (e.g., silica gel)

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Experimental Workflow:

Experimental_Workflow cluster_in_vivo In Vivo Labeling cluster_extraction Extraction and Purification cluster_analysis Analysis Acclimatize Acclimatize sponge in sterile seawater Incubate Incubate with 13C-labeled precursor Acclimatize->Incubate Quench Quench metabolism (e.g., flash freezing) Incubate->Quench Homogenize Homogenize sponge tissue Quench->Homogenize Extract Solvent extraction of total lipids Homogenize->Extract Purify Purify sterol fraction using SPE Extract->Purify Derivatize Derivatize sterols (e.g., silylation) Purify->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS Data_Analysis Analyze mass spectra for 13C incorporation GCMS->Data_Analysis

Caption: Experimental workflow for stable isotope labeling studies.

3. Detailed Methodology:

  • Step 1: In Vivo Labeling:

    • Maintain sponge explants in an aquarium with sterile, aerated seawater under controlled temperature and light conditions.

    • Introduce the 13C-labeled precursor (e.g., sodium [1-13C]acetate) into the seawater at a final concentration of 10-50 µg/mL.

    • Incubate the sponge explants for a defined period (e.g., 24-72 hours) to allow for the uptake and metabolism of the labeled precursor.

    • At the end of the incubation period, remove the sponge tissue and immediately flash-freeze it in liquid nitrogen to halt all metabolic activity.

  • Step 2: Lipid Extraction and Sterol Purification:

    • Lyophilize the frozen sponge tissue and then grind it into a fine powder.

    • Perform a modified Bligh-Dyer extraction using a mixture of chloroform, methanol, and water to extract the total lipids.

    • Add a known amount of an internal standard (e.g., d7-cholesterol) to the lipid extract for quantification purposes.

    • Separate the sterol fraction from other lipids using solid-phase extraction (SPE) on a silica gel column. Elute the sterol fraction with a solvent of appropriate polarity (e.g., hexane:ethyl acetate).

  • Step 3: Derivatization and GC-MS Analysis:

    • Evaporate the solvent from the purified sterol fraction under a stream of nitrogen.

    • Derivatize the sterols to their trimethylsilyl (TMS) ethers by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60-70°C for 30 minutes.

    • Analyze the derivatized sterols by GC-MS. Use a non-polar capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of different sterol isomers.

    • Acquire mass spectra in full scan mode to identify the different sterols based on their fragmentation patterns and retention times.

    • Analyze the mass spectra of this compound and its biosynthetic precursors to determine the extent of 13C incorporation from the labeled acetate. The increase in the mass of the molecular ion and characteristic fragment ions will indicate the number of 13C atoms incorporated.

Signaling Pathways and Regulation

Currently, there is a significant gap in our understanding of the signaling pathways and regulatory networks that control this compound biosynthesis in sponges. The identification of the genes encoding the key enzymes, such as the specific SMTs and cyclopropane synthases, is a critical first step. Once these genes are identified, studies on their expression under different environmental conditions or in response to specific stimuli could provide insights into the regulatory mechanisms. The potential role of microbial symbionts in producing or modifying sponge sterols further complicates the picture, suggesting that intercellular signaling between the sponge host and its microbiome may also play a regulatory role. This remains a promising area for future research.

Conclusion

The biosynthesis of this compound in marine sponges represents a fascinating example of the novel biochemistry that has evolved in these ancient animals. While the general outlines of the pathway are beginning to emerge, a detailed comparative understanding across different sponge species is still lacking. The combination of advanced analytical techniques, such as stable isotope labeling and metabolomics, with genomic and metagenomic approaches will be essential to fully elucidate these complex pathways. A deeper understanding of this compound biosynthesis will not only provide fundamental insights into sponge biology and evolution but also pave the way for the sustainable production of these and other valuable marine natural products for pharmaceutical and biotechnological applications.

References

In-Vitro Showdown: Ergosterol Demonstrates Potent Anti-Inflammatory Properties While Petrosterol Remains an Enigma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of in-vitro studies reveals that ergosterol, a sterol primarily found in fungi, exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing pro-inflammatory mediators. In stark contrast, petrosterol, a marine-derived sterol, remains largely uncharacterized in the context of inflammation, with a notable absence of published in-vitro data on its anti-inflammatory properties.

This guide provides a detailed comparison of the available in-vitro anti-inflammatory data for ergosterol and highlights the current knowledge gap regarding this compound for researchers, scientists, and drug development professionals.

Ergosterol: A Fungal Sterol with Pronounced Anti-Inflammatory Activity

Ergosterol has been the subject of numerous in-vitro studies demonstrating its ability to quell inflammatory responses in various cell models. The primary mechanisms of action involve the inhibition of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to a downstream reduction in the production of key pro-inflammatory cytokines and enzymes.

Quantitative Analysis of Ergosterol's Anti-Inflammatory Effects

The following table summarizes the quantitative data from various in-vitro studies on the anti-inflammatory effects of ergosterol.

TargetCell LineInducerErgosterol ConcentrationObserved EffectCitation
NF-κB Activation Cantharellus cibarius extractNot SpecifiedNot SpecifiedPotent Inhibition[1]
NF-κB p65 Phosphorylation BV2 and HMC3 microgliaLPS (1 µg/mL)Not SpecifiedSuppression[2]
TNF-α mRNA Expression Phellinus pini extract in RAW 264.7LPS10.4 µg/mL (25 µM)15% Inhibition[3]
IL-6 mRNA Expression Phellinus pini extract in RAW 264.7LPS10.4 µg/mL (25 µM)38% Inhibition[3]
COX-2 mRNA Expression Phellinus pini extract in RAW 264.7LPS10.4 µg/mL (25 µM)28% Inhibition[3]
iNOS mRNA Expression Phellinus pini extract in RAW 264.7LPS10.4 µg/mL (25 µM)43% Inhibition[3]
Cell Viability (IC50) MCF-7 breast cancer cells-6.70 ± 1.51 μM (24h)-[4]
Experimental Protocols for Assessing Ergosterol's Anti-Inflammatory Activity

The following are detailed methodologies for key experiments cited in the literature to evaluate the in-vitro anti-inflammatory properties of ergosterol.

1. Cell Culture and Treatment:

  • Cell Lines: Murine macrophage cell line (RAW 264.7), murine microglial cells (BV2), and human microglial cells (HMC3) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of ergosterol for a specific period (e.g., 2.5 hours) before stimulation with an inflammatory inducer like Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

2. Western Blot Analysis for Protein Expression:

  • Purpose: To determine the effect of ergosterol on the expression and phosphorylation of key signaling proteins (e.g., NF-κB p65, IκBα, MAPKs).

  • Methodology:

    • Cell lysates are prepared after treatment.

    • Protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

  • Purpose: To measure the effect of ergosterol on the mRNA expression of pro-inflammatory cytokines and enzymes (e.g., TNF-α, IL-6, COX-2, iNOS).

  • Methodology:

    • Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent).

    • cDNA is synthesized from the total RNA using a reverse transcription kit.

    • qRT-PCR is performed using specific primers for the target genes and a SYBR Green master mix.

    • The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Signaling Pathways Modulated by Ergosterol

Ergosterol exerts its anti-inflammatory effects by targeting key signaling cascades within the cell. The diagrams below illustrate the proposed mechanisms.

Ergosterol_NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_alpha IκBα IKK->IkB_alpha Inhibits Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Pro_inflammatory_Genes Ergosterol Ergosterol Ergosterol->IKK Inhibits

Ergosterol inhibits the NF-κB signaling pathway.

Ergosterol_MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Ergosterol Ergosterol Ergosterol->p38 Inhibits Phosphorylation Ergosterol->JNK Inhibits Phosphorylation Ergosterol->ERK Inhibits Phosphorylation

References

Comparative Efficacy of Petrosterol in Modulating the PI3K/Akt Signaling Pathway in an In Vitro Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

A Statistical and Methodological Guide for Researchers

This guide provides a comprehensive comparison of Petrosterol, a novel steroidal compound, against a classic PI3K inhibitor, Wortmannin. The objective is to statistically validate this compound's efficacy in a biological assay by examining its impact on cancer cell viability and its mechanism of action via the PI3K/Akt/mTOR signaling pathway. The data presented herein is intended to offer a clear, data-driven performance benchmark for drug development professionals and researchers in oncology.

Introduction to Target Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility.[1][2][3] Dysregulation of this pathway is a common event in a wide variety of human cancers, making it a primary target for therapeutic intervention.[1][3] Natural compounds, such as phytosterols, have been investigated for their anti-cancer properties, with some demonstrating inhibitory effects on this pathway.[4][5][6][7] This guide evaluates this compound's potential as a modulator of this key oncogenic pathway.

Comparative Agent Profile

  • This compound : A novel marine-derived sterol under investigation. Its structure is similar to other bioactive sterols known to exhibit anti-cancer properties.[8]

  • Wortmannin : A well-characterized, potent, and covalent inhibitor of PI3K. It serves as a positive control and benchmark for PI3K pathway inhibition in preclinical studies.

Quantitative Performance Analysis

The anti-proliferative effects of this compound and Wortmannin were assessed in the MCF-7 human breast cancer cell line, which is known to have a constitutively active PI3K/Akt pathway.

Table 1: Comparative Cell Viability (IC₅₀) Data

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and Wortmannin following a 48-hour treatment period in MCF-7 cells, as determined by the MTT assay.

CompoundIC₅₀ (µM)95% Confidence IntervalStatistical Significance (p-value vs. Control)
This compound 15.212.8 - 18.1< 0.001
Wortmannin 0.250.21 - 0.30< 0.001

Data are represented as the mean from three independent experiments (n=3).

Table 2: Western Blot Densitometry Analysis of p-Akt (Ser473) Inhibition

This table shows the quantitative analysis of phosphorylated Akt (p-Akt) levels, a key downstream marker of PI3K activity. MCF-7 cells were treated with the respective IC₅₀ concentrations of each compound for 24 hours.

TreatmentRelative p-Akt (Ser473) Density (%)Standard DeviationStatistical Significance (p-value vs. Control)
Control (Vehicle) 100± 5.8-
This compound (15.2 µM) 45.3± 4.2< 0.01
Wortmannin (0.25 µM) 12.1± 2.5< 0.001

Values are normalized to the vehicle-treated control group. Densitometry is expressed as a percentage of control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the targeted signaling pathway and the experimental process.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibits Wortmannin Wortmannin Wortmannin->PI3K

Figure 1: PI3K/Akt/mTOR pathway with points of inhibition.

Experimental_Workflow cluster_assays Biological Assays start MCF-7 Cell Culture treatment Treat with this compound, Wortmannin, or Vehicle start->treatment incubation Incubate (24h or 48h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt 48h wb Western Blot (Protein Analysis) incubation->wb 24h data_analysis Data Acquisition & Statistical Analysis mtt->data_analysis wb->data_analysis conclusion Comparative Efficacy Determination data_analysis->conclusion

Figure 2: Workflow for comparative analysis of this compound.

Experimental Protocols

5.1. Cell Culture and Treatment

MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were seeded in appropriate plates and allowed to adhere for 24 hours before treatment with various concentrations of this compound, Wortmannin, or a DMSO vehicle control.

5.2. MTT Cell Viability Assay

  • Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well.

  • Treatment: After 24 hours, the medium was replaced with fresh medium containing serial dilutions of this compound or Wortmannin.

  • Incubation: Plates were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for an additional 4 hours.

  • Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Measurement: Absorbance was read at 570 nm using a microplate reader.

  • Analysis: IC₅₀ values were calculated using non-linear regression analysis from the dose-response curves.

5.3. Western Blot Analysis

  • Seeding: Cells were seeded in 6-well plates at a density of 1 x 10⁶ cells per well.

  • Treatment: After 24 hours, cells were treated with the IC₅₀ concentration of each compound.

  • Lysis: After 24 hours of treatment, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using the BCA protein assay.

  • Electrophoresis: Equal amounts of protein (30 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.

  • Blocking & Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt.

  • Secondary Antibody: The membrane was washed and incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensity was quantified using ImageJ software, with p-Akt levels normalized to total Akt.

Conclusion

The experimental data demonstrates that this compound inhibits the proliferation of MCF-7 breast cancer cells and significantly reduces the phosphorylation of Akt, a key node in the PI3K signaling pathway. While Wortmannin exhibited greater potency with a much lower IC₅₀ value, this compound effectively downregulates the PI3K/Akt pathway, confirming its mechanism of action. These findings validate this compound as a bioactive compound with potential for further development as an anti-cancer agent targeting the PI3K/Akt/mTOR cascade. Further investigation into its specificity, off-target effects, and in vivo efficacy is warranted.

References

Safety Operating Guide

Navigating the Disposal of Petrosterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Before initiating any disposal process, it is crucial to handle Petrosterol with care. Although phytosterols are generally not classified as hazardous substances, prudent laboratory practice dictates treating all chemicals with caution.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

Spill Management: In the event of a spill, avoid generating dust if the compound is in solid form. The spilled material should be contained using a non-flammable absorbent and placed in a designated, labeled container for disposal.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in a manner that prevents environmental release and adheres to local and national regulations.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with the full chemical name, "this compound," and indicate that it is non-hazardous waste.

    • Do not mix this compound waste with hazardous materials such as corrosives, reactives, or solvents.[3]

  • Containerization:

    • Use a container that is in good condition with a secure, leak-proof lid. High-density polyethylene (HDPE) or other suitable plastic containers are generally appropriate.[3]

  • Storage of Waste:

    • Store the sealed waste container in a designated waste accumulation area.

    • Keep the storage area cool, dry, and well-ventilated.

    • Store away from incompatible materials, particularly strong oxidizing agents.[2][4]

  • Arrangement for Disposal:

    • The primary and recommended method for disposal is through a licensed waste disposal contractor.[3] These professionals are equipped to handle chemical waste in accordance with environmental regulations.

    • Do not dispose of this compound down the sink drain or in regular trash unless explicitly permitted by local authorities for non-hazardous substances.[5]

Summary of Disposal Considerations

ConsiderationGuidelineSource
Waste Classification Likely non-hazardous, but should be confirmed with local regulations.[1][2]
Personal Protective Equipment Safety glasses, lab coat, chemical-resistant gloves.[3]
Spill Cleanup Use non-flammable absorbent material; avoid dust generation.[3]
Waste Container Labeled, sealed, leak-proof, and made of a compatible material (e.g., HDPE).[3]
Waste Segregation Store separately from hazardous waste.[3]
Storage Conditions Cool, dry, well-ventilated area, away from strong oxidizers.[2][4]
Final Disposal Method Licensed waste disposal contractor.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Non-Hazardous Waste ppe->segregate container Place in a Labeled, Leak-Proof Container segregate->container storage Store in Designated Waste Accumulation Area container->storage contractor Arrange for Pickup by Licensed Waste Disposal Contractor storage->contractor end End: Proper Disposal contractor->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Essential Safety and Logistical Information for Handling Petrosterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is fundamental to successful and responsible experimentation. This guide provides comprehensive, step-by-step procedures for the safe handling of Petrosterol, a sterol lipid, ensuring the protection of laboratory personnel and the integrity of research outcomes. The following information details the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.

While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, proper handling is crucial to minimize exposure, particularly to dust particles.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact and inhalation. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Protection Type Specification Purpose
Hand Protection Nitrile gloves (tested according to EN 374)Prevents direct skin contact. Double gloving is recommended for extended handling.[2][3]
Eye and Face Protection Safety goggles with side protectionProtects eyes from airborne dust particles and splashes.[2][3]
Respiratory Protection Particulate filter device (EN 143), P1 or N95 respiratorNecessary when dust formation is possible to prevent inhalation.[3]
Body Protection Laboratory coat, disposable gownProtects skin and personal clothing from contamination.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from potential spills.

Operational Plan for Handling this compound

A systematic approach to handling this compound in a laboratory setting is critical for safety and experimental consistency.

Engineering Controls
  • Work in a well-ventilated area.

  • For procedures that may generate dust, use a fume hood or a ventilated enclosure to keep airborne concentrations low.

Standard Operating Procedure
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that a safety shower and eyewash station are accessible.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Handle this compound in a designated area, away from ignition sources, as combustible dust may have explosion potential.[3][4]

    • Minimize dust generation and accumulation.[5] Avoid dry sweeping.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Avoid contact with strong oxidizing agents, as violent reactions can occur.[2][4]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[1][5]

    • Keep the container tightly closed to prevent contamination and moisture absorption.[1][5]

    • Store away from incompatible materials, such as strong oxidizers.[1]

Emergency Procedures

First Aid Measures
Exposure Route First Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical advice if irritation persists.[3][4]
Skin Contact Remove contaminated clothing. Rinse skin with plenty of water or shower. Seek medical advice if irritation occurs.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a doctor if you feel unwell.[3][4][5]
Accidental Release and Spill Cleanup
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. Cover drains if necessary.[3][4]

  • Cleanup:

    • For small, dry spills, carefully sweep or scoop the material, avoiding dust generation.

    • Take up the material mechanically.[3][4]

    • Place the spilled material into a suitable, labeled container for disposal.[1][3][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste material according to institutional and local regulations.

Disposal Plan

  • Waste this compound: Collect in a clearly labeled, sealed container.

  • Contaminated Materials: All PPE (gloves, lab coats) and cleaning materials (wipes, etc.) that have come into contact with this compound should be considered contaminated. Place these items in a sealed bag or container for disposal.

  • Disposal Route: Dispose of all waste in accordance with federal, state, and local environmental regulations. Do not allow the substance to enter drains or surface water.[3][4]

Visual Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_end Completion A Review SDS B Don Appropriate PPE A->B C Weigh this compound in Ventilated Enclosure B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Store this compound in a Cool, Dry Place E->F G Dispose of Waste E->G H Remove PPE F->H G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

G A Spill Occurs B Is the spill large? A->B C Evacuate Area & Alert Supervisor B->C Yes I Small spill, proceed with caution B->I No D Is the substance a powder? C->D E Cover with damp paper towels D->E Yes F Mechanically collect material D->F No E->F G Place in sealed container for disposal F->G H Decontaminate the area G->H I->D

Caption: Decision-Making for this compound Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Petrosterol
Reactant of Route 2
Petrosterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。